DDTAC
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104N6O24S/c1-2-3-4-5-6-7-8-9-10-11-14-85-19-42(48(84)60-54(35-76,36-77)37-78)18-41(47(83)59-53(32-73,33-74)34-75)17-40(46(82)58-52(29-70,30-71)31-72)16-39(45(81)57-51(26-67,27-68)28-69)15-38(44(80)56-50(23-64,24-65)25-66)12-13-43(79)55-49(20-61,21-62)22-63/h38-42,61-78H,2-37H2,1H3,(H,55,79)(H,56,80)(H,57,81)(H,58,82)(H,59,83)(H,60,84) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISIWGNYMJWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(CC(CC(CC(CC(CCC(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104N6O24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of Dodecyltrimethylammonium Chloride (DTAC) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Dodecyltrimethylammonium Chloride (DTAC) in various organic solvents. Understanding the solubility of this cationic surfactant is critical for its application in pharmaceutical formulations, chemical synthesis, and various research and industrial processes. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility studies.
Core Concepts in DTAC Solubility
Dodecyltrimethylammonium chloride is an amphiphilic molecule, possessing a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain. This dual nature governs its solubility characteristics. In general, DTAC exhibits higher solubility in polar organic solvents that can interact favorably with its charged head group, while its long hydrocarbon tail allows for some solubility in less polar environments.
DTAC is qualitatively known to be soluble in polar solvents such as ethanol, methanol, acetone, and chloroform. Conversely, it is reported to be insoluble or poorly soluble in non-polar solvents like ether and benzene. However, precise quantitative data is crucial for formulation development and process optimization.
Quantitative Solubility Data
Comprehensive quantitative solubility data for DTAC across a wide range of organic solvents at various temperatures is not extensively available in readily accessible literature. A key historical study by Reck, Harwood, and Ralston provides valuable data in this area. The following table summarizes this information, offering a comparative view of DTAC's solubility.
| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 25 | 115.0 |
| Ethanol (95%) | 25 | 65.0 |
| 1-Butanol | 25 | 15.0 |
| Acetone | 25 | 1.0 |
| Ethyl Acetate | 25 | 0.1 |
| Chloroform | 25 | 50.0 |
| Carbon Tetrachloride | 25 | <0.1 |
| Benzene | 25 | <0.1 |
| n-Hexane | 25 | <0.1 |
Note: The data presented is based on historical literature and should be confirmed with contemporary experimental methods for critical applications.
Experimental Protocols for Solubility Determination
Accurate determination of DTAC solubility requires robust experimental design. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solute (DTAC) with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.
Materials and Equipment:
-
Dodecyltrimethylammonium Chloride (DTAC), pure solid
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of solid DTAC to a series of vials or flasks, each containing a known volume or mass of the desired organic solvent. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved DTAC remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at the same temperature may be necessary.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter that is pre-equilibrated to the experimental temperature and chemically inert to the solvent.
-
Quantification:
-
Gravimetric Analysis: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven). The mass of the remaining solid DTAC is determined, and the solubility is calculated.[1] This method is straightforward but requires careful handling to avoid losses during solvent evaporation.
-
Chromatographic or Spectroscopic Analysis: Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector for compounds without a chromophore) or UV-Vis spectrophotometry if DTAC exhibits sufficient absorbance at a specific wavelength in the chosen solvent.
-
Data Analysis:
Calculate the solubility in the desired units (e.g., g/100 mL, g/100g , mol/L). Repeat the experiment at different temperatures to determine the temperature dependency of DTAC's solubility.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of DTAC in an organic solvent using the isothermal shake-flask method.
Logical Relationships in Solubility Studies
The selection of an appropriate analytical method is a critical decision in solubility determination. The following diagram outlines the logical considerations for choosing between gravimetric and instrumental methods.
This technical guide provides a foundational understanding of the solubility of DTAC in organic solvents. For critical applications, it is imperative that researchers perform their own solubility studies using well-validated methods to obtain precise data relevant to their specific systems and conditions.
References
An In-depth Technical Guide to the Safe Handling of Didecyldimethylammonium Chloride (DTAC) Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Didecyldimethylammonium chloride (DTAC) powder, a quaternary ammonium compound with potent antimicrobial properties. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.
Chemical and Physical Properties
Didecyldimethylammonium chloride (DTAC), also known as DDAC, is a cationic surfactant widely used as a disinfectant, biocide, and antiseptic.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C22H48ClN | [2][3] |
| Molar Mass | 362.08 g/mol | [2][3] |
| Appearance | Colorless solid / Light beige to brown powder | [2][4] |
| Melting Point | 88 °C (190 °F; 361 K) | [2] |
| Density | 0.87 g/cm³ (at 20 °C) | [2] |
| Solubility | Highly soluble in water. Soluble in organic solvents. | [1][5] |
| pH | 6.5-8.0 (10g/L in H2O at 20°C) | [4] |
| Stability | Stable under recommended storage conditions. | [6] |
| Hygroscopicity | Hygroscopic | [4] |
Hazard Identification and Toxicological Summary
DTAC powder is classified as a hazardous substance with the potential to cause significant harm if not handled properly. The primary hazards are associated with its corrosive nature and toxicity.
| Hazard Classification | Description | GHS Pictograms |
| Acute Oral Toxicity | Harmful if swallowed. | GHS07: Exclamation mark |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05: Corrosive |
| Serious Eye Damage/Irritation | Causes serious eye damage. | GHS05: Corrosive |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | GHS09: Environmental hazard |
Toxicological Data:
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | 238 mg/kg (purity 80%) | Rat | [7] |
| LC50 (Inhalation) | 0.07 mg/L (purity not reported) | Rat | [7] |
| Skin Irritation | Classified as a skin irritant. | Human | [7] |
| Eye Irritation | Classified as causing moderate to severe eye irritation. | Human | [7] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling DTAC powder to prevent direct contact and inhalation.
| PPE | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. For larger quantities or potential for significant exposure, wear fire/flame resistant and impervious clothing. |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with a particulate filter (type P2 or higher). Ensure the respirator is properly fitted and NIOSH/MSHA approved. |
Safe Handling and Storage Procedures
Handling
-
Ventilation: Handle DTAC powder in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.
-
Avoid Contact: Avoid all personal contact, including inhalation. Do not get in eyes, on skin, or on clothing.
-
Dust Generation: Minimize dust generation and accumulation. Use dry clean-up procedures and avoid sweeping.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and before breaks.
-
Equipment: Use non-sparking tools and ground/bond container and receiving equipment to prevent static discharge.
Storage
-
Container: Keep container tightly closed in a dry and well-ventilated place.
-
Temperature: Store at room temperature. Avoid exposure to direct sunlight and heat.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Security: Store in a locked-up area, inaccessible to unauthorized personnel.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes, including under the eyelids, with large amounts of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately. |
| Ingestion | Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. |
Spill and Leak Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.
-
Collect: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal. Do not create dust.
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols for Safety Assessment
The following are summaries of standardized OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the key toxicological endpoints of chemicals like DTAC powder.
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to estimate the acute oral toxicity of a substance.[2][8]
Methodology Summary:
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.[8]
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step.[8]
-
Dose Levels: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The choice of the starting dose is based on available information about the substance's toxicity.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9]
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the number of animals that die at specific dose levels.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline determines the potential of a substance to cause skin irritation or corrosion.[10][11]
Methodology Summary:
-
Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.[10]
-
Test Substance Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of shaved skin.[11]
-
Exposure: The test patch is covered with a gauze patch and tape for a 4-hour exposure period.[10][11]
-
Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[11]
-
Confirmation: If a corrosive effect is not observed, the test may be confirmed on additional animals.[10]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause eye irritation or corrosion.[1][7][12]
Methodology Summary:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[1]
-
Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[7]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. Observations may continue for up to 21 days to assess reversibility.[7][12]
-
Scoring: Lesions are scored according to a standardized system.
-
Confirmation: If a corrosive or severe irritant effect is not seen in the initial test, the response is confirmed using up to two additional animals.[13]
Disposal Considerations
Waste from DTAC powder and its containers must be treated as hazardous waste.
-
Waste Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not allow the material to be released into the environment without proper government permits.
-
Contaminated Packaging: Dispose of as unused product.
Consult with your institution's environmental health and safety department for specific disposal guidelines in accordance with local, state, and federal regulations.
Disclaimer: This document is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and consultation with your institution's safety office. Always follow established laboratory safety protocols.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. youtube.com [youtube.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. ecetoc.org [ecetoc.org]
- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
An In-depth Technical Guide to Didecyldimethylammonium Chloride (DTAC) for Researchers and Drug Development Professionals
Introduction
Didecyldimethylammonium chloride (DTAC), a quaternary ammonium compound, is a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1][2] Its membrane-disruptive properties make it a valuable compound in various applications, ranging from industrial biocides to potential applications in pharmaceutical formulations and as a research tool in microbiology and cell biology.[1][3] This technical guide provides an in-depth overview of the commercial sources, purity grades, experimental protocols, and mechanisms of action of DTAC, tailored for researchers, scientists, and drug development professionals.
Commercial Sources and Purity Grades of DTAC
DTAC is commercially available from various chemical suppliers in a range of purity grades to suit different research and development needs. The purity of DTAC is a critical factor that can influence experimental outcomes, particularly in sensitive biological assays and pharmaceutical development. The following table summarizes the available purity grades from prominent suppliers, based on publicly available data. It is important to note that specifications can vary by batch, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate information.[4]
| Supplier | Grade | Purity Specification | Impurities/Comments |
| Sigma-Aldrich | Analytical Standard | Assay: ≥98.0% (anhydrous basis, AT) | Form: Solid. Quality Level: 200. |
| Purum | ≥99.0% (AT) | Form: Solid. | |
| LGC Standards | Not specified | 99.64% (by HPLC-ELSD) | Appearance: Light Beige to Brown Gel. Contains trace amounts of related alkylammonium compounds.[4] |
| GenScript | Discontinued | Amine: ≤0.1%, Heavy Metals: ≤5 PPM, Moisture: ≤0.5% | Appearance: White crystalline powder.[3] |
| TCI America | Not specified | >98.0% (T) | Form: Clear, colorless to light yellow liquid. |
Experimental Protocols
Preparation of DTAC Stock Solutions
Accurate preparation of DTAC solutions is crucial for obtaining reproducible experimental results. Due to its surfactant properties, DTAC can be challenging to dissolve and may form micelles at higher concentrations.
Materials:
-
Didecyldimethylammonium chloride (DTAC) of desired purity
-
Sterile, deionized, or distilled water
-
Appropriate solvent (e.g., ethanol, if specified by the supplier for initial solubilization)
-
Sterile glassware (volumetric flasks, beakers)
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration and volume of the stock solution.
-
Weigh the required amount of DTAC using an analytical balance. Perform this in a fume hood, especially when handling the powdered form, and wear appropriate personal protective equipment (PPE).
-
For powdered DTAC: Slowly add the powder to the solvent while stirring continuously. If using an organic solvent for initial solubilization, add a small volume first to create a slurry, then gradually add the aqueous solvent.
-
For liquid DTAC concentrates: Pipette the required volume of the concentrate into the final volume of the solvent.
-
Stir the solution until the DTAC is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.
-
Adjust the final volume accurately using a volumetric flask.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution in a sterile, clearly labeled container at the recommended temperature (typically room temperature or 4°C), protected from light.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of DTAC.
Materials:
-
DTAC stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of the DTAC stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a positive control (bacteria in MHB without DTAC) and a negative control (MHB without bacteria) on each plate.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.[6]
-
Determine the MIC by visually inspecting the plates for the lowest concentration of DTAC that shows no visible turbidity.
Assessment of Bacterial Membrane Permeability using Propidium Iodide (PI)
DTAC's primary antimicrobial action involves compromising the bacterial cell membrane. This can be visualized using a fluorescent dye like propidium iodide (PI), which can only enter cells with damaged membranes and intercalate with DNA, emitting red fluorescence.
Materials:
-
Bacterial culture
-
DTAC solution at a concentration known to be bactericidal
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Harvest bacterial cells from a culture in the logarithmic growth phase by centrifugation.
-
Wash the cells twice with PBS to remove any residual medium.
-
Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ of 0.5).
-
Add DTAC to the cell suspension to the desired final concentration. An untreated control (cells in PBS only) should be run in parallel.
-
Incubate the cells with DTAC for a specific time period (e.g., 30 minutes) at room temperature.
-
Add PI to the cell suspensions to a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 5-10 minutes.
-
Analyze the cells using a fluorescence microscope (look for red fluorescent cells) or a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.
Mechanism of Action and Signaling Pathways
The primary mechanism of antimicrobial action of DTAC, like other quaternary ammonium compounds, is the disruption of the cell membrane's structural integrity. This is a multi-step process that does not involve a specific signaling cascade in the traditional sense but rather a direct physical and chemical assault on the cell envelope.
Diagram of DTAC's Mechanism of Action on a Bacterial Cell
References
Spontaneous Vesicle Formation with Dodecyltrimethylammonium Chloride (DTAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant that plays a significant role in the spontaneous formation of vesicles, particularly in mixed amphiphilic systems. While pure DTAC in aqueous solutions predominantly forms micelles, its combination with other molecules, such as phospholipids or anionic surfactants, can lead to the spontaneous self-assembly of unilamellar and multilamellar vesicles. This technical guide provides an in-depth overview of the principles governing DTAC-containing vesicle formation, detailed experimental protocols for their preparation and characterization, and quantitative data on their physicochemical properties. The content is tailored for researchers, scientists, and professionals in drug development interested in leveraging these vesicular systems for various applications, including as delivery vehicles.
Core Principles of Vesicle Formation
The spontaneous formation of vesicles is a thermodynamically driven process governed by the hydrophobic effect and the molecular geometry of the amphiphiles. The self-assembly of surfactants like DTAC into different structures such as spherical micelles, cylindrical micelles, or bilayers (which form vesicles) can be predicted by the critical packing parameter (CPP).
The CPP is defined as: CPP = v / (a₀ * lₑ)
where:
-
v is the hydrophobic chain volume
-
a₀ is the optimal headgroup area at the aggregate-water interface
-
lₑ is the effective length of the hydrophobic chain
The type of aggregate formed corresponds to the CPP value:
-
CPP < 1/3: Spherical micelles
-
1/3 < CPP < 1/2: Cylindrical micelles
-
1/2 < CPP < 1: Vesicles or flexible bilayers
-
CPP ≈ 1: Planar bilayers
For a single-chain surfactant like DTAC, the CPP is typically in the range that favors micelle formation. However, in combination with other amphiphiles, such as the zwitterionic phospholipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), the average CPP of the mixture can fall into the range required for vesicle formation.[1] The electrostatic interactions between the cationic headgroup of DTAC and the headgroup of the co-surfactant also play a crucial role in the formation and stability of these mixed structures.[1]
Quantitative Data on DTAC-Containing Vesicles
The following tables summarize quantitative data on the physicochemical properties of vesicles formed in systems containing DTAC. It is important to note that the spontaneous formation of stable vesicles of pure DTAC in aqueous solution is not widely reported; the data presented here are primarily from mixed systems.
Table 1: Physicochemical Properties of DMPC/DTAC Mixed Vesicles
| Detergent:Lipid Molar Ratio (D:L) | Predominant Nanostructure | Equivalent Hydrodynamic Diameter (Φe) (nm) | Reference |
| 0 (Pure DMPC) | Multilamellar, Polydisperse Liposomes | 100 - 10,000 | [1] |
| 1 | Unilamellar Vesicles (ULVs) | ≈ 100 | [1] |
| 2 - 10 | ULVs and Disks | ULVs: ≈ 100, Disks: ≈ 30 | [1] |
| ≥ 15 | Spheroidal and Threadlike Micelles | Spheroidal: 2 - 16, Threadlike: 100 - 10,000 | [1] |
Table 2: Critical Micelle Concentration (CMC) of DTAC in Aqueous Solutions
| Temperature (°C) | NaCl Concentration (M) | CMC (mM) | Reference |
| 25 | 0 | ~15-20 | |
| 25 | 0.01 | ~8.3 | |
| 25 | 0.1 | ~2.5 |
Note: The critical vesicle concentration (CVC) for pure DTAC is not well-established, as it primarily forms micelles. The CMC is provided as an indicator of self-assembly initiation.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DTAC-containing vesicles.
Preparation of Vesicles by Thin-Film Hydration
This method is suitable for preparing vesicles from a mixture of DTAC and lipids (e.g., DMPC).
Materials:
-
Dodecyltrimethylammonium chloride (DTAC)
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratio of DMPC and DTAC in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for DMPC, >24°C).
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to above the lipid's phase transition temperature) to the flask containing the dry lipid film.
-
Rotate the flask gently to hydrate the film. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).
-
Characterization of Vesicles
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are correlated to the particle's hydrodynamic diameter.
Procedure:
-
Sample Preparation: Dilute the vesicle suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup:
-
Set the temperature of the DLS instrument to the desired value (e.g., 25°C).
-
Input the viscosity and refractive index of the dispersant (hydration buffer).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the measurement. The instrument's software will provide the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI).
-
Principle: Cryo-TEM allows for the visualization of the vesicles in their native, hydrated state by rapidly freezing the sample in a thin layer of vitreous (non-crystalline) ice.
Procedure:
-
Grid Preparation: Place a TEM grid in a vitrification robot.
-
Sample Application: Apply a small volume (3-5 µL) of the vesicle suspension to the grid.
-
Blotting and Plunging: The grid is blotted to create a thin film of the suspension, and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
Imaging: Transfer the vitrified grid to a cryo-electron microscope under liquid nitrogen temperature and acquire images at low electron doses to minimize radiation damage.
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the velocity of the charged particles (electrophoretic mobility).
Procedure:
-
Sample Preparation: Dilute the vesicle suspension in the appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.
-
Instrument Setup:
-
Set the temperature and parameters of the zetameter.
-
Use a suitable folded capillary cell.
-
-
Measurement:
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement. The software will calculate the zeta potential from the measured electrophoretic mobility.
-
Visualization of Experimental Workflows
Thin-Film Hydration and Extrusion Workflow
Caption: Workflow for vesicle preparation by thin-film hydration and subsequent characterization.
Logical Relationship of Critical Packing Parameter
Caption: Relationship between molecular parameters, CPP, and resulting self-assembled structures.
Conclusion
Dodecyltrimethylammonium chloride is a versatile cationic surfactant that facilitates the spontaneous formation of vesicles, primarily in mixed systems with other amphiphiles. Understanding the fundamental principles of self-assembly, particularly the critical packing parameter, allows for the rational design of these vesicular systems. The experimental protocols provided in this guide offer a robust framework for the preparation and detailed characterization of DTAC-containing vesicles. The quantitative data and workflows presented serve as a valuable resource for researchers and drug development professionals aiming to utilize these nanostructures for advanced applications. Further research into the phase behavior of pure DTAC under a wider range of conditions may yet reveal novel self-assembled structures.
References
The Pivotal Role of Dodecyltrimethylammonium Chloride (DTAC) in Micellar Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyltrimethylammonium chloride (DTAC) has emerged as a significant cationic surfactant in the field of micellar catalysis, a green and efficient approach to accelerating chemical reactions in aqueous media. This technical guide provides a comprehensive overview of the fundamental principles governing DTAC's catalytic activity, its impact on reaction kinetics, and its diverse applications in organic synthesis and materials science. Through the strategic compartmentalization of reactants, DTAC micelles create a unique microenvironment that enhances reaction rates, influences selectivity, and enables reactions that are otherwise challenging in conventional solvent systems. This document consolidates quantitative data on DTAC's properties, details key experimental methodologies, and visually represents the underlying mechanisms and workflows to serve as a valuable resource for researchers and professionals in chemistry and drug development.
Introduction to Micellar Catalysis and the Role of DTAC
Micellar catalysis leverages the self-assembly of surfactant molecules into spherical aggregates known as micelles in a solvent, typically water. These micelles possess a hydrophobic core and a hydrophilic surface, creating distinct microenvironments that can significantly alter the rates and outcomes of chemical reactions.[1] This phenomenon arises from the ability of micelles to concentrate reactants within their structure, thereby increasing their effective local concentrations and facilitating more frequent molecular collisions.[1]
Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium salt, is a cationic surfactant widely employed in micellar catalysis. Its amphiphilic nature, comprising a long dodecyl hydrocarbon tail (hydrophobic) and a positively charged trimethylammonium head group (hydrophilic), drives its self-assembly in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The resulting cationic micelles provide a distinct reaction environment that can be particularly advantageous for reactions involving anionic or neutral hydrophobic species.
Mechanism of DTAC Micellar Catalysis
The catalytic effect of DTAC micelles stems from a combination of factors that create a favorable environment for chemical transformations. The primary mechanisms include:
-
Concentration Effect: By partitioning hydrophobic reactants from the bulk aqueous phase into the much smaller volume of the micellar core, the local concentration of the reactants is dramatically increased. This "concentration effect" is a major contributor to the observed rate enhancements in micellar-catalyzed reactions.
-
Electrostatic Interactions: The positively charged surface of DTAC micelles, known as the Stern layer, can attract and bind anionic reactants or catalysts through electrostatic forces. This colocalization of reactants at the micelle-water interface significantly accelerates reactions that would otherwise be slow in a homogeneous solution.
-
Stabilization of Transition States: The unique microenvironment within the micelle, which is less polar than the bulk water, can stabilize charged transition states of a reaction more effectively than the aqueous phase. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.
-
Alteration of Reactant Solvation: The incorporation of reactants into the micellar structure alters their solvation shells. This can lead to an increase in their reactivity compared to when they are fully hydrated in the bulk aqueous phase.
The overall catalytic efficiency of DTAC micelles is a complex interplay of these factors and is highly dependent on the specific reaction system, including the nature of the reactants, the catalyst, and the reaction conditions.
Quantitative Data on DTAC Properties and Catalytic Effects
The effectiveness of DTAC in micellar catalysis is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which micelle formation begins and is influenced by factors such as temperature and the presence of additives.
Critical Micelle Concentration (CMC) of DTAC
The CMC is a critical parameter for designing micellar catalysis experiments, as the catalytic effects are typically observed at surfactant concentrations above the CMC.
| Temperature (°C) | CMC in Water (mM) | Reference |
| 15.0 | 22.0 | [2] |
| 20.0 | 21.5 | [2] |
| 25.0 | 21.0 | [2] |
| 30.0 | 20.6 | [2] |
| 35.0 | 20.3 | [2] |
Table 1: Critical Micelle Concentration (CMC) of DTAC in water at different temperatures.
The presence of electrolytes, such as sodium chloride (NaCl), can significantly affect the CMC of ionic surfactants like DTAC. The added salt reduces the electrostatic repulsion between the charged head groups, promoting micelle formation at lower surfactant concentrations.[3][4]
| NaCl Concentration (mM) | CMC of DTAC (mM) at 25°C | Reference |
| 0 | 21.0 | [2] |
| 10 | 15.5 | [4] |
| 50 | 9.2 | [4] |
| 100 | 6.5 | [4] |
Table 2: Effect of NaCl concentration on the Critical Micelle Concentration (CMC) of DTAC at 25°C.
Organic additives can also influence the CMC of DTAC, with the effect depending on the nature of the additive. For instance, the addition of sugars and amino acids has been shown to increase the CMC of cetyltrimethylammonium chloride (CTAC), a close analog of DTAC.[5][6]
| Additive (50 mM) | CMC of CTAC (mM) at ~25°C | Reference |
| None | 1.3 | [6] |
| Sucrose | 1.4 | [6] |
| Arginine | 1.5 | [6] |
Table 3: Effect of organic additives on the Critical Micelle Concentration (CMC) of CTAC at approximately 25°C.
Catalytic Efficiency of DTAC Micelles
The catalytic effect of DTAC micelles is often quantified by comparing the reaction rate in the presence of the surfactant (k_obs) to the rate in its absence (k_water).
| Reaction | Substrate | Nucleophile/Reactant | Surfactant | Rate Enhancement (k_obs / k_water) | Reference |
| Alkaline Hydrolysis | p-Nitrophenyl Acetate | OH⁻ | DTAC | ~10-100 fold | [2][7] |
| Alkaline Hydrolysis | 1-Naphthylbutyrate | OH⁻ | CTABr | Significant enhancement | [2] |
| Vitamin B12-catalyzed addition/migration | Diethyl 2-phenyl-2-vinylmalonate | 1-Bromododecane | DTAC | Yield increased from 18% (in MeCN/H₂O) to 60% | [8] |
| Oxidation | D-dextrose | Diperiodatoargentate(III) | CTAB | Inhibition observed | [9] |
Table 4: Examples of reaction rate enhancements and yield improvements in the presence of DTAC or similar cationic surfactants.
Experimental Protocols
Protocol for Determining Reaction Kinetics in Micellar Media using UV-Vis Spectroscopy
This protocol describes a general method for studying the kinetics of a reaction, such as the hydrolysis of an ester, in the presence of DTAC micelles using a UV-Vis spectrophotometer.
Materials:
-
DTAC
-
Substrate (e.g., p-nitrophenyl acetate)
-
Buffer solution of desired pH
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Cuvettes
-
Micropipettes
-
Stock solutions of substrate and DTAC
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the substrate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
Prepare a stock solution of DTAC in the desired buffer.
-
-
Prepare Reaction Mixtures:
-
In a series of cuvettes, prepare reaction mixtures containing the buffer, varying concentrations of DTAC (spanning below and above the CMC), and any other necessary reagents except the substrate.
-
Ensure the total volume is consistent across all cuvettes.
-
-
Equilibration:
-
Place the cuvettes in the thermostatted cell holder of the UV-Vis spectrophotometer and allow them to equilibrate to the desired reaction temperature for at least 15 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a small, known volume of the substrate stock solution to the cuvette.
-
Quickly mix the solution by gentle inversion or with a small stirrer.
-
-
Data Acquisition:
-
Immediately start recording the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the product (e.g., p-nitrophenolate at ~400 nm for the hydrolysis of p-nitrophenyl acetate).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
For a pseudo-first-order reaction, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The slope of the linear portion of this plot will be equal to the negative of the observed rate constant (-k_obs).
-
Plot k_obs as a function of DTAC concentration to observe the catalytic effect of the micelles.
-
Protocol for the Synthesis of Silver Nanoparticles using DTAC as a Stabilizing Agent
This protocol outlines a method for the chemical reduction synthesis of silver nanoparticles (AgNPs) where DTAC serves as a capping and stabilizing agent to control particle size and prevent aggregation.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Dodecyltrimethylammonium chloride (DTAC)
-
Deionized water
-
Glassware (beakers, flasks, stir bars)
-
Magnetic stirrer
Procedure:
-
Prepare Solutions:
-
Prepare an aqueous solution of silver nitrate (e.g., 1 mM).
-
Prepare an aqueous solution of DTAC (e.g., 10 mM).
-
Prepare a fresh, ice-cold aqueous solution of sodium borohydride (e.g., 2 mM).
-
-
Mixing:
-
In a clean Erlenmeyer flask, mix a specific volume of the silver nitrate solution with a specific volume of the DTAC solution.
-
Place the flask on a magnetic stirrer and stir the solution vigorously.
-
-
Reduction:
-
While stirring, add the cold sodium borohydride solution dropwise to the AgNO₃/DTAC mixture.
-
A color change to yellow or brown indicates the formation of silver nanoparticles.[10]
-
-
Stabilization:
-
Continue stirring the solution for a period (e.g., 30 minutes) to ensure the complete reduction of silver ions and the stabilization of the nanoparticles by the DTAC micelles.
-
-
Characterization:
-
The synthesized silver nanoparticles can be characterized using techniques such as UV-Vis Spectroscopy (to observe the surface plasmon resonance peak, typically around 400 nm for spherical AgNPs), Transmission Electron Microscopy (TEM) (to determine particle size and morphology), and Dynamic Light Scattering (DLS) (to measure the hydrodynamic diameter).
-
Visualization of Mechanisms and Workflows
General Mechanism of Micellar Catalysis
Experimental Workflow for Evaluating Micellar Catalyst Performance
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nnci.net [nnci.net]
- 4. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Micellar kinetics of a fluorosurfactant through stopped-flow NMR [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
The dTAG System: A Technical Guide to Targeted Protein Degradation in Biochemistry and Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs). This technology offers significant advantages over traditional genetic methods like RNA interference or CRISPR-Cas9-mediated knockout, which often have longer timescales and are irreversible. The dTAG system provides temporal control over protein abundance, making it an invaluable tool for target validation, studying the acute consequences of protein loss, and elucidating complex biological pathways.[1][2][3]
At its core, the dTAG system utilizes a heterobifunctional small molecule, the dTAG degrader, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system. This is achieved by tagging the POI with a mutant form of the FK506-binding protein 12 (FKBP12), specifically the F36V mutant (FKBP12F36V). The dTAG molecule then acts as a bridge, bringing the FKBP12F36V-tagged protein into close proximity with an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
This guide provides an in-depth overview of the dTAG system, its applications in biochemistry and molecular biology, detailed experimental protocols, and a summary of key quantitative data.
Core Mechanism of the dTAG System
The dTAG system consists of two key components:
-
The FKBP12F36V Tag: A small protein tag that is genetically fused to the protein of interest. The F36V mutation in FKBP12 creates a "bump" that allows for the specific binding of "bumped" ligands, such as those incorporated into dTAG molecules, while minimizing interaction with the wild-type FKBP12 protein present in the cell.[4]
-
The dTAG Molecule: A heterobifunctional molecule with two distinct binding moieties connected by a linker. One end binds specifically to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
The mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: The dTAG molecule simultaneously binds to the FKBP12F36V-tagged POI and the E3 ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase, now in close proximity to the POI, catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome, resulting in the rapid and selective removal of the POI from the cell.
Several dTAG molecules have been developed, with dTAG-13 (recruits CRBN) and dTAGV-1 (recruits VHL) being the most widely used.[4][5] The choice of degrader can be important, as some proteins may be more amenable to degradation by one E3 ligase over the other.
Quantitative Data Summary
The efficacy of dTAG-mediated protein degradation is dependent on the specific dTAG molecule, its concentration, the target protein, and the cell type. The following tables summarize key quantitative data from various studies.
| dTAG Molecule | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | ~10 | >90 | 4 | [6] |
| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | <100 | >90 | 1 | [4] |
| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | ~100 | ~90 | 4-8 | [4] |
| dTAG-13 | CDK2-dTAG | Duodenum organoids | <100 | >80 | 4 | [7] |
| dTAG-13 | CDK5-dTAG | Duodenum organoids | <100 | >85 | 4 | [7] |
| dTAGV-1 | FKBP12F36V-Nluc | 293FT | <10 | >90 | 24 | [8] |
| dTAGV-1 | Target 1 | - | <50 | >80 | 24 | [9] |
Table 1: In Vitro Efficacy of dTAG Molecules. DC50 represents the concentration required for 50% of maximal degradation, and Dmax is the maximum percentage of degradation observed.
| dTAG Molecule | Dose | Route of Administration | Animal Model | Target | Observation | Reference |
| dTAG-13 | 30 mg/kg | Intraperitoneal | Mouse | luc-FKBP12F36V | Significant reduction in bioluminescence 4 hours post-injection. | [4] |
| dTAG-13 | 300 mg/kg | Subcutaneous | Mouse | CDK2-dTAG | >80% degradation in duodenum organoids. | [7] |
| dTAGV-1 | 35 mg/kg | Intraperitoneal | Mouse | luc-FKBP12F36V | Striking loss of bioluminescent signal 4 hours after administration. | [10] |
Table 2: In Vivo Efficacy of dTAG Molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the dTAG system.
Generation of FKBP12F36V-Tagged Cell Lines
Two primary methods are used to generate cell lines expressing FKBP12F36V-tagged proteins: CRISPR/Cas9-mediated knock-in and lentiviral transduction.
This method allows for the expression of the tagged protein at its endogenous locus, preserving the native regulatory context.
Vector Construction:
-
Design sgRNA: Design a single guide RNA (sgRNA) that targets the genomic locus immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of the gene of interest. Several online tools can be used for sgRNA design to maximize on-target efficiency and minimize off-target effects.[11][12]
-
Donor Plasmid Assembly: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms of approximately 800-1000 bp that are homologous to the genomic regions upstream and downstream of the sgRNA cut site. The donor plasmid should also contain a selectable marker (e.g., puromycin or blasticidin resistance gene) to facilitate the selection of successfully edited cells. A common strategy is to use a self-cleaving 2A peptide to co-express the tag and the resistance marker.[13][14]
Transfection and Selection:
-
Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection reagent.
-
Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL).
-
After 7-10 days of selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the clones and validate the correct integration of the FKBP12F36V tag by genomic PCR and Sanger sequencing.
-
Confirm the expression of the tagged protein by Western blot analysis using an antibody against the protein of interest or an antibody against a tag (e.g., HA-tag) if it was included in the construct.
This method is useful for rapid expression of the tagged protein, especially when endogenous tagging is challenging or when overexpression studies are desired.
Vector Cloning:
-
Obtain a lentiviral expression vector containing the FKBP12F36V tag either N-terminally or C-terminally to a multiple cloning site (MCS). Addgene is a repository for many such plasmids.[11][15]
-
Clone the cDNA of the protein of interest into the MCS of the lentiviral vector using standard molecular cloning techniques.
Lentivirus Production and Transduction:
-
Co-transfect the lentiviral expression vector along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T.
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Transduce the target cells with the lentiviral particles in the presence of polybrene (typically 8 µg/mL) to enhance transduction efficiency.[12]
-
Select for transduced cells using the appropriate antibiotic if the lentiviral vector contains a resistance marker.
-
Confirm the expression of the FKBP12F36V-tagged protein by Western blot.
Western Blot Analysis of Protein Degradation
Western blotting is a standard method to assess the extent and kinetics of protein degradation.
-
Cell Treatment: Plate the FKBP12F36V-tagged cells and treat with the desired concentrations of the dTAG degrader or DMSO as a vehicle control for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-30 µg) by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or the tag overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[16][17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[18]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Quantitative Mass Spectrometry for Proteome-wide Specificity
Quantitative mass spectrometry-based proteomics can be used to assess the global selectivity of the dTAG system.
-
Sample Preparation: Treat cells expressing the FKBP12F36V-tagged protein with the dTAG degrader or DMSO. Lyse the cells, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) to enable multiplexed analysis.[19][20]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins. The relative abundance of each protein across the different conditions can then be determined to identify off-target degradation events.
In Vivo Studies in Mouse Models
The dTAG system can be used for in vivo protein degradation in mouse models.
-
Animal Model Generation: Generate mice with a knock-in of the FKBP12F36V tag at the endogenous locus of the gene of interest.[13][14]
-
dTAG Molecule Formulation and Administration: Formulate the dTAG molecule in a suitable vehicle for in vivo delivery (e.g., a solution for intraperitoneal or subcutaneous injection).[7]
-
Dosing and Monitoring: Administer the dTAG molecule to the mice at a predetermined dose and schedule. Monitor the mice for any adverse effects.
-
Bioluminescence Imaging (for luciferase-tagged proteins): If the tagged protein is fused to a luciferase reporter, in vivo bioluminescence imaging can be used to non-invasively monitor protein degradation over time. Inject the mice with a luciferin substrate and image them using an in vivo imaging system.[20][21]
-
Tissue Collection and Analysis: At the end of the experiment, collect tissues of interest and analyze the levels of the tagged protein by Western blot or immunohistochemistry to confirm degradation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to dTAG applications.
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway.[10][22][23][24][25]
BET Bromodomain (BRD4) Signaling Pathway
Caption: BRD4-mediated transcriptional regulation.[26][27][28][29][30]
dTAG Experimental Workflow: CRISPR Knock-in
Caption: Workflow for generating and validating dTAG knock-in cell lines.
dTAG Mechanism of Action
Caption: The mechanism of dTAG-mediated protein degradation.
Conclusion
The dTAG system provides a robust and versatile platform for the targeted degradation of proteins in a variety of biological contexts. Its rapid, reversible, and tunable nature makes it an exceptional tool for modern biochemical and molecular biology research, as well as for the early stages of drug discovery and target validation. By providing precise temporal control over protein levels, the dTAG system enables researchers to dissect complex biological processes with unprecedented resolution. This technical guide offers a comprehensive overview of the core principles, practical applications, and detailed methodologies to facilitate the successful implementation of dTAG technology in the laboratory.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Locus-Specific Knock-In of a Degradable Tag for Target Validation Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.addgene.org [media.addgene.org]
- 12. media.addgene.org [media.addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. utoledo.edu [utoledo.edu]
- 21. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Distinct Roles of Brd2 and Brd4 in Potentiating the Transcriptional Program for Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Dawn of Membrane Biochemistry: A Technical Guide to Early Studies of DTAC in Protein Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational role of the cationic detergent Dodecyltrimethylammonium Chloride (DTAC) in the nascent field of membrane protein research. While less common today than its non-ionic or zwitterionic counterparts, DTAC and similar ionic detergents were instrumental in the initial, often brute-force, efforts to extract and study proteins embedded within the lipid bilayer. This document provides a survey of the physicochemical properties of DTAC, generalized experimental protocols derived from early methodologies, and a visual representation of the underlying principles of detergent-based membrane protein solubilization.
Introduction: The Solubilization Challenge
In the early days of protein chemistry, membrane-bound proteins represented a formidable "black box."[1] Encased in a hydrophobic lipid environment, they were inaccessible to the aqueous buffers and crystallographic techniques used for their soluble counterparts. The key breakthrough was the application of amphipathic molecules—detergents—that could disrupt the membrane and encapsulate the hydrophobic domains of these proteins, rendering them soluble for study.[2][3][4][5]
Detergents are broadly classified as ionic (anionic or cationic), non-ionic, or zwitterionic.[6] Ionic detergents, like DTAC, were recognized early on for their potent solubilizing power. However, this strength was often a double-edged sword, as they could also disrupt protein-protein interactions and lead to denaturation, a factor that would guide the development of milder detergents in later years.[1]
Physicochemical Properties of DTAC
The behavior of any detergent in solution is governed by its physicochemical properties, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration above which individual detergent monomers begin to spontaneously assemble into larger, ordered structures called micelles.[6] It is these micelles that are crucial for solubilizing membrane proteins. Below the CMC, the detergent exists primarily as monomers and is ineffective at disrupting the membrane.
Quantitative properties for DTAC and its close, extensively studied analogue, Dodecyltrimethylammonium Bromide (DTAB), are summarized below. DTAB's properties are often used as a proxy for DTAC due to the similar nature of the halide counter-ion.
| Property | Value (DTAC) | Value (DTAB) | Description |
| Chemical Formula | C₁₅H₃₄NCl | C₁₅H₃₄NBr | The molecular formula of the detergent. |
| Molecular Weight | 263.9 g/mol | 308.34 g/mol | The mass of one mole of the detergent. |
| Critical Micelle Conc. (CMC) | ~10.31 mM (in 0.1 M NaCl) | ~16 mM (in water) | The concentration at which micelles begin to form. This value is highly dependent on buffer conditions such as salt concentration and temperature. |
| Aggregation Number (N) | Not explicitly found | 30 - 77 | The average number of detergent monomers that form a single micelle. This can vary with concentration.[7][8] |
| Micelle Molecular Weight | Varies with N | Varies with N | The total molecular weight of an average micelle (N * Monomer MW). |
| Head Group | Trimethylammonium (Cationic) | Trimethylammonium (Cationic) | The polar, hydrophilic portion of the molecule. |
| Alkyl Chain Length | 12 carbons | 12 carbons | The non-polar, hydrophobic tail of the molecule. |
Note: Data for DTAB is included as a close analogue to DTAC. Physicochemical properties like CMC and aggregation number are sensitive to experimental conditions (e.g., temperature, ionic strength).[9][10]
Mechanism of Solubilization
The process of membrane solubilization by detergents can be conceptualized as a stepwise partitioning of detergent monomers into the lipid bilayer. This process, extensively reviewed by Helenius and Simons in their seminal 1975 paper, remains a foundational concept.[3][4]
-
Monomer Partitioning : At concentrations below the CMC, detergent monomers partition into the lipid bilayer.
-
Membrane Saturation : As the detergent concentration increases, the bilayer becomes saturated, leading to its destabilization.
-
Mixed Micelle Formation : At or above the CMC, the bilayer disintegrates, and membrane components (proteins and lipids) are incorporated into mixed micelles with the detergent.[6] The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the detergent molecules.
This workflow is visualized in the diagram below.
Generalized Experimental Protocol for Solubilization
While specific protocols from the early era detailing the use of DTAC are scarce in readily available literature, a generalized workflow can be reconstructed based on established principles of membrane protein purification.[2][5] This protocol outlines the fundamental steps that would have been taken to solubilize a target protein.
Objective: To extract an integral membrane protein from a cellular membrane preparation using DTAC.
Materials:
-
Isolated cell membranes (e.g., mitochondrial inner membranes for cytochrome c oxidase[11][12][13][14] or rod outer segment disks for rhodopsin).[15][16][17][18][19]
-
Solubilization Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors.
-
DTAC stock solution (e.g., 10% w/v).
-
High-speed or ultracentrifuge.
Procedure:
-
Membrane Preparation: Start with a suspension of purified membranes at a known total protein concentration (e.g., 5-10 mg/mL) in cold solubilization buffer.
-
Detergent Addition: Add the DTAC stock solution dropwise to the membrane suspension while gently stirring on ice. The final DTAC concentration should be well above its CMC and is typically determined empirically. A common starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
-
Incubation: Continue to stir the mixture gently on ice for a defined period, typically 30 minutes to 2 hours, to allow for complete solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C. This step pellets non-solubilized membrane fragments, aggregated proteins, and other insoluble material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in detergent micelles. This fraction is now ready for subsequent purification steps like affinity or ion-exchange chromatography.
The following diagram illustrates this experimental workflow.
Limitations and Legacy of Early Ionic Detergents
The primary limitation of strong ionic detergents like DTAC is their tendency to denature proteins. While effective at breaking down the membrane, their charge can disrupt the delicate balance of intramolecular and intermolecular forces that maintain a protein's tertiary and quaternary structure. Indeed, some early studies noted that cationic detergents could denature proteins like bacteriorhodopsin.[20] This often rendered them unsuitable for studies where biological activity was a prerequisite.
This challenge spurred the development and adoption of milder, non-ionic detergents like digitonin, Triton X-100, and later, the alkyl glycosides (e.g., octyl glucoside, dodecyl maltoside), which became the workhorses of membrane protein structural biology.[1][6][21] These detergents could solubilize membranes while better preserving the native, functional state of the embedded proteins.
Despite these limitations, the early explorations with ionic detergents like DTAC were a critical step. They established the fundamental principles of using amphiphiles to liberate membrane proteins from the lipid bilayer, paving the way for the more sophisticated techniques and milder reagents that are now standard in laboratories worldwide.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization of membranes by detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. Membrane Protein Solubilization and Composition of Protein Detergent Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching | Semantic Scholar [semanticscholar.org]
- 9. csun.edu [csun.edu]
- 10. Micellar formation of cationic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of cytochrome c oxidase by lysine-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. r.marmosetbrain.org [r.marmosetbrain.org]
- 13. Purification of yeast cytochrome c oxidase with a subunit composition resembling the mammalian enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome c oxidase - Wikipedia [en.wikipedia.org]
- 15. Phospholipid solubilization during detergent extraction of rhodopsin from photoreceptor disk membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Thr82 for the unique photochemistry : of TAT rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The thermal stability of rhodopsin and opsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Supramolecular organization of rhodopsin in rod photoreceptor cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transducin activation by rhodopsin without a covalent bond to the 11-cis-retinal chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Roles of functional lipids in bacteriorhodopsin photocycle in various delipidated purple membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.rug.nl [pure.rug.nl]
Methodological & Application
Protocol for Solubilizing Membrane Proteins Using Dodecyltrimethylammonium Chloride (DTAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant increasingly utilized in the solubilization of membrane proteins. Its amphipathic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, allows for the effective disruption of lipid bilayers and the formation of protein-detergent micelles. This property makes DTAC a valuable tool for extracting integral membrane proteins from their native environment, a critical first step for their biochemical and structural characterization.
This application note provides a detailed protocol for the solubilization of membrane proteins using DTAC, including methods for optimizing solubilization conditions and assessing the stability and function of the solubilized protein.
Properties of DTAC
A thorough understanding of the physicochemical properties of DTAC is essential for its effective use in membrane protein research.
| Property | Value | References |
| Molecular Formula | C₁₅H₃₄NCl | [1] |
| Molecular Weight | 263.89 g/mol | [1] |
| Appearance | White crystalline powder or colorless liquid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Type | Cationic surfactant | [2] |
| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength. Approximately 15-20 mM in aqueous solution at 25°C. | [3] |
Experimental Protocols
I. General Workflow for Membrane Protein Solubilization using DTAC
The following diagram outlines the general steps involved in the solubilization of membrane proteins with DTAC.
Caption: General workflow for membrane protein solubilization.
II. Detailed Protocol for DTAC Solubilization of Bacterial Outer Membrane Proteins
This protocol provides a starting point for the solubilization of overexpressed outer membrane proteins (OMPs) from E. coli. Optimization will be required for each specific protein.
Materials:
-
Cell paste of E. coli expressing the target OMP
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol
-
DTAC stock solution: 10% (w/v) in deionized water
-
Ultracentrifuge and appropriate rotors
-
Dounce homogenizer or sonicator
Procedure:
-
Membrane Preparation:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a French press, sonication, or other appropriate method.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and inclusion bodies.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and wash the membrane pellet by resuspending it in Lysis Buffer and repeating the ultracentrifugation step.
-
-
Solubilization with DTAC:
-
Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add DTAC stock solution to the membrane suspension to achieve the desired final concentration (start with a range of 0.5% to 2.0% w/v).
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator).
-
-
Clarification:
-
Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis of Solubilization Efficiency:
-
Analyze the total membrane fraction, the solubilized supernatant, and the insoluble pellet by SDS-PAGE to visually assess the extent of solubilization.
-
Quantify the protein concentration in the supernatant using a detergent-compatible protein assay (e.g., BCA assay with appropriate controls).
-
III. Optimization of Solubilization Conditions
The optimal conditions for solubilizing a specific membrane protein with DTAC must be determined empirically. Key parameters to optimize include:
-
DTAC Concentration: Test a range of DTAC concentrations, typically from 0.5% to 5% (w/v). The optimal concentration should be above the CMC and sufficient to solubilize the protein without causing denaturation.
-
Protein-to-Detergent Ratio: A common starting point is a detergent-to-protein weight ratio of 10:1. This can be varied to maximize solubilization while preserving protein function.[4]
-
Buffer Composition:
-
pH: Typically maintained between 7.0 and 8.5.
-
Ionic Strength: The CMC of ionic detergents like DTAC can be influenced by salt concentration.[2] Test NaCl or KCl concentrations in the range of 50-500 mM.
-
-
Temperature and Incubation Time: Solubilization is usually performed at 4°C to minimize proteolysis and maintain protein stability. Incubation times can range from 30 minutes to overnight.
Data Presentation
Comparison of Detergent Solubilization Efficiency
| Membrane Protein | Detergent | Concentration (% w/v) | Solubilization Yield (%) | Reference |
| Example: OmpA | DTAC | 1.0 | [Insert experimental value] | [Internal Data] |
| SDS | 1.0 | [Insert experimental value] | [Internal Data] | |
| Triton X-100 | 1.0 | [Insert experimental value] | [Internal Data] | |
| Example: GPCR-X | DTAC | 1.5 | [Insert experimental value] | [Internal Data] |
| DDM | 1.0 | [Insert experimental value] | [Internal Data] | |
| CHAPS | 1.0 | [Insert experimental value] | [Internal Data] |
Note: Solubilization yield can be determined by quantifying the amount of target protein in the supernatant relative to the total amount in the starting membrane fraction.
Mandatory Visualizations
Experimental Workflow for DTAC Solubilization
Caption: Detailed workflow for membrane protein solubilization using DTAC.
Logical Relationship of Solubilization Parameters
Caption: Key parameters influencing optimal membrane protein solubilization.
Conclusion
DTAC is a versatile cationic detergent for the solubilization of membrane proteins. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize solubilization strategies for their specific protein of interest. Empirical determination of the ideal conditions is crucial for achieving high yields of stable and functionally active protein for downstream applications in research and drug development.
References
- 1. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ABC transporter structure and mechanism: perspectives on recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Protein Refolding Using Dodecyltrimethylammonium Chloride (DTAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the production of recombinant proteins, overexpression in bacterial systems often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies. The recovery of functional proteins from these aggregates requires a carefully optimized in vitro refolding process. Dodecyltrimethylammonium chloride (DTAC), a cationic surfactant, can be a valuable tool in this process. DTAC aids in the solubilization of aggregated proteins and can help prevent intermolecular aggregation during the refolding process, thereby increasing the yield of correctly folded, biologically active protein.
These application notes provide a detailed overview of the principles and a practical, step-by-step protocol for utilizing DTAC in in vitro protein refolding. The protocols are based on established methodologies for similar cationic detergents, such as Cetyltrimethylammonium Bromide (CTAB), due to the limited direct literature on DTAC for this specific application. Researchers are encouraged to use these protocols as a starting point and to optimize the conditions for their specific protein of interest.
Mechanism of DTAC-Assisted Protein Refolding
The primary challenge in protein refolding is to favor intramolecular folding pathways over intermolecular aggregation. Denatured proteins expose hydrophobic residues that are normally buried within the native structure. These exposed hydrophobic patches can interact with each other, leading to the formation of insoluble aggregates.
DTAC, as a cationic surfactant, is thought to facilitate protein refolding through the following mechanisms:
-
Solubilization of Protein Aggregates: DTAC can disrupt the non-covalent interactions holding the protein aggregates together, leading to the release of individual denatured protein molecules.
-
Prevention of Aggregation: DTAC molecules can form micelles that encapsulate the denatured protein or interact with the exposed hydrophobic surfaces of folding intermediates. This shields the hydrophobic regions, preventing them from interacting with other protein molecules and aggregating.[1]
-
Maintaining a Soluble State: By keeping the protein in a soluble state, DTAC allows the polypeptide chain the necessary time and conformational freedom to explore its folding landscape and adopt its native, functional structure.
The concentration of DTAC is a critical parameter. It is often most effective at concentrations around its critical micelle concentration (CMC), which is approximately 15-20 mM in aqueous solutions, but this can be influenced by buffer composition and temperature.[2]
Experimental Workflow for DTAC-Assisted Protein Refolding
The overall process for in vitro protein refolding using DTAC involves several key stages, from the isolation of inclusion bodies to the final purification of the refolded protein.
Caption: General experimental workflow for protein refolding using DTAC.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the in vitro refolding of a model protein using DTAC. This protocol is adapted from methodologies established for the similar cationic detergent, CTAB, and should be optimized for each specific protein.
Protocol 1: Refolding of Hen Egg White Lysozyme (HEWL) using DTAC
This protocol is adapted from a study on the efficient refolding of Hen Egg White Lysozyme (HEWL) using CTAB.[2]
Materials:
-
Hen Egg White Lysozyme (HEWL), denatured and reduced
-
Dodecyltrimethylammonium chloride (DTAC)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Oxidized glutathione (GSSG)
-
Hydrochloric acid (HCl) for pH adjustment
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Preparation of Denatured HEWL:
-
Dissolve HEWL in a denaturing buffer (e.g., 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl, pH 8.0, 100 mM DTT).
-
Incubate at room temperature for 2-4 hours to ensure complete denaturation and reduction of disulfide bonds.
-
The final protein concentration should be around 20 mg/mL.
-
-
Preparation of Refolding Buffer:
-
Prepare a 50 mM Tris-HCl buffer.
-
Adjust the pH to the desired value (e.g., pH 8.0) using HCl.
-
Add DTT and GSSG to the buffer. A common starting point is a 2 mM DTT and 1 mM GSSG concentration.
-
Add DTAC to the desired final concentration. It is recommended to test a range of DTAC concentrations around its CMC (e.g., 10 mM, 15 mM, 20 mM, 25 mM).
-
-
Refolding by Dilution:
-
Rapidly dilute the denatured HEWL solution into the refolding buffer. A 1:100 dilution is a good starting point to reduce the denaturant concentration effectively.
-
The final protein concentration in the refolding mixture should be low to minimize aggregation (e.g., 0.1 mg/mL).
-
Incubate the refolding mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24 hours) with gentle stirring.
-
-
Analysis of Refolding Yield:
-
After incubation, centrifuge the samples to pellet any aggregated protein.
-
Measure the enzymatic activity of the supernatant. For HEWL, this can be done by monitoring the lysis of Micrococcus lysodeikticus cells.
-
Calculate the refolding yield by comparing the specific activity of the refolded protein to that of the native protein under the same buffer conditions.
-
Quantitative Data and Optimization
The success of protein refolding is highly dependent on the specific conditions. It is crucial to perform a systematic optimization of the key parameters.
Table 1: Optimization of DTAC Concentration for HEWL Refolding
| DTAC Concentration (mM) | Refolding Yield (%) |
| 0 | 15 |
| 5 | 35 |
| 10 | 55 |
| 15 (near CMC) | 75 |
| 20 | 60 |
| 25 | 50 |
Note: The data in this table is hypothetical and for illustrative purposes, based on expected trends for cationic detergents around their CMC. Actual results may vary.
Table 2: Influence of pH on HEWL Refolding with DTAC (at 15 mM)
| pH | Refolding Yield (%) |
| 7.0 | 50 |
| 7.5 | 65 |
| 8.0 | 75 |
| 8.5 | 70 |
| 9.0 | 60 |
Note: The data in this table is hypothetical and for illustrative purposes. The optimal pH is protein-dependent.
Logical Relationship for Refolding Optimization
Optimizing the refolding process involves a logical progression of experiments to identify the ideal conditions for a given protein.
Caption: Logical workflow for optimizing protein refolding conditions.
Concluding Remarks
The use of dodecyltrimethylammonium chloride (DTAC) presents a promising approach for the in vitro refolding of proteins from inclusion bodies. By acting as a solubilizing agent and aggregation suppressor, DTAC can significantly improve the yield of functional protein. The provided protocols and guidelines, adapted from studies on similar detergents, offer a solid foundation for researchers to develop and optimize their own protein refolding strategies. Successful refolding will ultimately depend on a systematic approach to optimizing key parameters such as DTAC concentration, pH, redox conditions, and the presence of other stabilizing additives.
References
Application Notes & Protocols: Synthesis of DTAC-Coated Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of dodecyltrimethylammonium chloride (DTAC)-coated gold nanoparticles (AuNPs). The following protocols are based on established methods for the synthesis of AuNPs using cationic surfactants as capping agents.
Introduction
Gold nanoparticles are widely utilized in biomedical research and drug delivery due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization. The choice of capping agent is crucial as it determines the size, shape, stability, and surface charge of the nanoparticles. Cationic surfactants like DTAC provide a positive surface charge, which can be advantageous for various applications, including interaction with negatively charged biological membranes and molecules. This protocol outlines a seed-mediated growth method for the synthesis of DTAC-coated AuNPs.
Experimental Protocols
Materials and Equipment
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Dodecyltrimethylammonium chloride (DTAC)
-
Sodium borohydride (NaBH₄)
-
L-Ascorbic acid (AA)
-
Deionized (DI) water (18.2 MΩ·cm)
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Spectrophotometer (UV-Vis)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
pH meter
-
Centrifuge
Preparation of Solutions
It is crucial to use clean glassware and high-purity water to avoid unwanted nucleation and contamination.
-
HAuCl₄ Stock Solution (10 mM): Dissolve the appropriate amount of HAuCl₄·3H₂O in DI water. Store in a dark bottle at 4°C.
-
DTAC Solution (100 mM): Dissolve the appropriate amount of DTAC in DI water. Gentle heating may be required to fully dissolve the surfactant.
-
NaBH₄ Solution (10 mM): Prepare fresh just before use by dissolving NaBH₄ in ice-cold DI water. This solution is unstable and should be used immediately.
-
Ascorbic Acid Solution (100 mM): Prepare fresh by dissolving L-ascorbic acid in DI water.
Synthesis of Gold Nanoparticle Seeds
The first step involves the creation of small, uniform gold "seed" particles.
-
To a glass vial, add 9.5 mL of the 100 mM DTAC solution.
-
Add 0.25 mL of the 10 mM HAuCl₄ solution while stirring.
-
Rapidly inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution into the mixture under vigorous stirring.
-
The solution color should change to a brownish-yellow, indicating the formation of seed nanoparticles.
-
Continue stirring for at least 2 hours to ensure complete reaction and stabilization of the seeds.
Growth of DTAC-Coated Gold Nanoparticles
The seed particles are then enlarged in a growth solution to achieve the desired final size.
-
In a separate glass vial, prepare the growth solution by adding 9.5 mL of the 100 mM DTAC solution.
-
Add 0.25 mL of the 10 mM HAuCl₄ solution.
-
Add 0.05 mL of the 100 mM ascorbic acid solution. The solution should turn colorless as Au³⁺ is reduced to Au¹⁺.
-
Gently mix the solution by inversion.
-
Add 0.012 mL of the prepared seed solution to the growth solution.
-
Allow the reaction to proceed undisturbed for at least 2 hours at room temperature. The color of the solution will gradually change to a ruby red, indicating the formation of larger AuNPs.
Purification of DTAC-Coated Gold Nanoparticles
Purification is necessary to remove excess reactants.
-
Centrifuge the synthesized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes). The exact parameters may need to be optimized based on the nanoparticle size.
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in a fresh solution of 1 mM DTAC in DI water to maintain stability.
-
Repeat the centrifugation and resuspension steps at least twice to ensure thorough cleaning.
Characterization Protocols
Standard characterization techniques are essential to confirm the successful synthesis and determine the properties of the DTAC-coated AuNPs.[1]
UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To confirm the formation of AuNPs and estimate their size and concentration.
-
Methodology:
-
Dilute the purified AuNP solution with DI water to obtain an absorbance reading within the linear range of the spectrophotometer.
-
Scan the absorbance spectrum from 400 nm to 700 nm.
-
The presence of a surface plasmon resonance (SPR) peak, typically between 520-540 nm for spherical AuNPs, confirms their formation. The peak position can give a qualitative indication of nanoparticle size.
-
Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles.
-
Methodology:
-
Dilute the purified AuNP solution with DI water.
-
Filter the solution through a 0.22 µm syringe filter to remove any large aggregates.
-
Perform the DLS measurement according to the instrument's instructions.
-
The resulting data will provide the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology (shape and size) of the individual nanoparticles.
-
Methodology:
-
Place a drop of the diluted, purified AuNP solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a TEM.
-
Analyze the resulting images to determine the core diameter and shape of the nanoparticles.
-
Data Presentation
The following table summarizes typical expected quantitative data for DTAC-coated AuNPs synthesized by this method.
| Parameter | Typical Value | Characterization Technique |
| Surface Plasmon Resonance (SPR) Peak | 520 - 540 nm | UV-Vis Spectroscopy |
| Hydrodynamic Diameter | 20 - 50 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Core Diameter | 15 - 40 nm | Transmission Electron Microscopy (TEM) |
| Zeta Potential | +30 to +50 mV | Zeta Potential Analyzer |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of DTAC-coated gold nanoparticles.
Caption: Experimental workflow for DTAC-coated gold nanoparticle synthesis.
Caption: Key steps in the formation of DTAC-coated gold nanoparticles.
References
Application Notes and Protocols for Effective DNA Condensation using Dodecyltrimethylammonium Chloride (DTAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant widely utilized in biomedical and biotechnological research for the condensation of DNA. The process of DNA condensation involves the collapse of extended DNA molecules into compact, nanometer-sized particles. This compaction is crucial for protecting DNA from nuclease degradation and facilitating its delivery into cells for applications such as gene therapy and DNA-based vaccination.
The mechanism of DTAC-mediated DNA condensation is primarily driven by electrostatic and hydrophobic interactions. The positively charged headgroup of DTAC neutralizes the negatively charged phosphate backbone of DNA, reducing electrostatic repulsion. Subsequently, the hydrophobic dodecyl chains of the DTAC molecules self-assemble, leading to the collapse of the DNA into a condensed state. This process occurs at a critical aggregation concentration (CAC), which is typically lower than the critical micelle concentration (CMC) of the surfactant in the absence of DNA. The efficiency of condensation and the physicochemical properties of the resulting DNA-DTAC complexes, such as particle size and surface charge (zeta potential), are highly dependent on the concentration of DTAC, typically expressed as a charge ratio.
Data Presentation: DTAC Concentration and its Effect on DNA Condensation
The following tables summarize the quantitative data on the effective concentration of dodecyltrimethylammonium bromide (DTAB), a close analog of DTAC, for DNA condensation. The charge ratio (Zhp) is a key parameter, defined as the molar ratio of the positive charges from the surfactant to the negative charges from the DNA phosphate groups.
Table 1: DNA Condensation Efficiency of DTAB Determined by Dye Exclusion Assay
| Charge Ratio (Zhp) | Surfactant Concentration (µM/ppm for 2.0 µg/mL DNA) | Normalized Fluorescence Intensity (%) | Interpretation |
| 0 | 0 | 100 | No condensation |
| ~1.5 | ~10 / 2.0 | ~100 | Onset of condensation |
| ~3.0 | ~20 / 2.0 | ~80 | Partial condensation |
| ~4.5 | ~30 / 2.0 | ~50 | Significant condensation |
| ~6.0 | ~40 / 2.0 | ~20 | Near-complete condensation |
| >7.5 | >50 / 2.0 | <10 | Complete condensation |
Data adapted from studies on DTAB, which is expected to have very similar properties to DTAC.[1][2][3][4][5]
Table 2: DNA Condensation Analysis by Agarose Gel Electrophoresis with DTAB
| Charge Ratio (Zhp) | Observation | Interpretation |
| 0 | Sharp band of free DNA migration | No condensation |
| 1.2 | Faint smearing below the main DNA band | Initial complex formation |
| 2.4 | Significant reduction in migrating DNA | Partial condensation |
| 3.6 | No migration of DNA into the gel | Complete condensation (DNA is retained in the well) |
| 4.8 | No migration of DNA into the gel | Complete condensation |
| 6.0 | No migration of DNA into the gel | Complete condensation |
Data interpreted from gel electrophoresis images in studies using DTAB.
Table 3: Physicochemical Properties of Cationic Surfactant-DNA Complexes
| Parameter | Typical Range | Significance |
| Particle Size (Hydrodynamic Diameter) | 50 - 150 nm | Optimal for cellular uptake. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous population of nanoparticles. |
| Zeta Potential | +20 to +40 mV | Positive surface charge facilitates interaction with negatively charged cell membranes. |
Note: Specific values for DTAC may vary depending on experimental conditions such as buffer composition and DNA concentration. The data provided is representative of DNA condensation by single-chain cationic surfactants.
Mandatory Visualizations
Caption: Experimental workflow for DTAC-mediated DNA condensation and analysis.
Caption: Mechanism of DTAC-mediated DNA condensation.
Experimental Protocols
Protocol 1: Preparation of DTAC-DNA Complexes
This protocol describes the preparation of DTAC-DNA complexes at various charge ratios (Zhp).
Materials:
-
Plasmid DNA or other DNA of interest (e.g., calf thymus DNA)
-
Dodecyltrimethylammonium chloride (DTAC)
-
Nuclease-free water
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of DNA in TE buffer. Determine the precise concentration and purity by measuring the absorbance at 260 and 280 nm (A260/A280 ratio should be ~1.8). The concentration of DNA phosphate groups can be calculated assuming an average molecular weight of 330 g/mol per nucleotide.
-
Prepare a 10 mM stock solution of DTAC in nuclease-free water.
-
-
Calculate Required Volumes for Desired Charge Ratios (Zhp):
-
The charge ratio (Zhp) is calculated as: Zhp = [DTAC] / [DNA phosphate]
-
For a desired final DNA concentration and Zhp, calculate the volumes of DNA and DTAC stock solutions needed.
-
-
Complex Formation:
-
In a microcentrifuge tube, add the required volume of TE buffer.
-
Add the calculated volume of DNA stock solution and mix gently by pipetting.
-
Add the calculated volume of DTAC stock solution to the diluted DNA solution.
-
Immediately vortex the solution gently for 10-15 seconds.
-
Incubate the mixture at room temperature for 30 minutes to allow for complete complex formation.
-
The complexes are now ready for analysis.
-
Protocol 2: Agarose Gel Electrophoresis Mobility Shift Assay
This assay is used to qualitatively assess DNA condensation. Condensed DNA will be neutralized or positively charged and will not migrate into the agarose gel.
Materials:
-
DTAC-DNA complexes (prepared as in Protocol 1)
-
Agarose
-
1x TAE or TBE buffer
-
6x DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and power supply
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare a 1% (w/v) Agarose Gel:
-
Dissolve 1 g of agarose in 100 mL of 1x TAE or TBE buffer by heating in a microwave until the solution is clear.
-
Allow the solution to cool to about 50-60°C.
-
Pour the agarose into a gel casting tray with a comb and allow it to solidify.
-
-
Set up the Electrophoresis Chamber:
-
Place the solidified gel in the electrophoresis chamber and cover it with 1x running buffer.
-
Carefully remove the comb.
-
-
Load Samples:
-
To 20 µL of each DTAC-DNA complex, add 4 µL of 6x loading dye.
-
Load the samples into the wells of the agarose gel. Include a lane with the DNA ladder and a control lane with DNA only (mixed with loading dye).
-
-
Run the Gel:
-
Run the gel at 100 V for 45-60 minutes.
-
-
Visualize the Gel:
-
After electrophoresis, stain the gel with an appropriate DNA stain (e.g., ethidium bromide or a safer alternative like GelRed) according to the manufacturer's instructions.
-
Visualize the DNA bands under UV light. Uncondensed DNA will migrate into the gel, while fully condensed DNA will remain in the wells.
-
Protocol 3: Dye Exclusion Assay for Quantifying DNA Condensation
This assay quantifies the extent of DNA condensation by measuring the displacement of a fluorescent intercalating dye.
Materials:
-
DTAC-DNA complexes
-
Fluorescent dye (e.g., Ethidium Bromide, GelStar, SYBR Green)
-
Fluorometer or plate reader with fluorescence capabilities
-
Black 96-well plate
Procedure:
-
Prepare DNA-Dye Solution:
-
Prepare a solution of DNA at a final concentration of, for example, 2 µg/mL in TE buffer.
-
Add the fluorescent dye to the DNA solution at the manufacturer's recommended concentration and incubate in the dark for at least 30 minutes.
-
-
Titration with DTAC:
-
Aliquot the DNA-dye solution into the wells of a black 96-well plate.
-
Add increasing concentrations of DTAC to the wells to achieve the desired range of charge ratios.
-
Include a control well with DNA and dye only (0% condensation) and a well with buffer and dye only (background).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Ethidium Bromide, Ex: 520 nm, Em: 610 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of each sample to the control (DNA and dye only), which represents 100% fluorescence (0% condensation).
-
Plot the normalized fluorescence intensity as a function of the DTAC concentration or charge ratio. A decrease in fluorescence indicates DNA condensation.
-
Protocol 4: Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and surface charge of the DTAC-DNA nanoparticles.
Materials:
-
DTAC-DNA complexes
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Low-volume disposable cuvettes
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the solvent viscosity and refractive index (use values for water unless the buffer is significantly different), and the measurement temperature (typically 25°C).
-
-
Sample Preparation:
-
Prepare DTAC-DNA complexes as described in Protocol 1. It is crucial that the samples are free of dust and large aggregates. If necessary, filter the solutions before mixing.
-
-
Size Measurement:
-
Transfer the DTAC-DNA complex solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, transfer the sample to the appropriate specialized cuvette (e.g., a folded capillary cell).
-
Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the particle velocity to determine the zeta potential.
-
-
Data Analysis:
-
Analyze the correlation functions to obtain the size distribution.
-
Record the Z-average diameter, PDI, and the average zeta potential for each sample. Repeat measurements for reproducibility.
-
References
Application Notes and Protocols for the Use of Dodecyltrimethylammonium Chloride (DTAC) in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dodecyltrimethylammonium Chloride (DTAC) in capillary electrophoresis (CE). DTAC, a cationic surfactant, is a valuable tool in Micellar Electrokinetic Chromatography (MEKC), a mode of CE that enables the separation of both neutral and charged analytes. This document outlines the principles of DTAC-based separation, offers detailed experimental protocols for key applications, and presents quantitative data to guide method development.
Principle of DTAC in Micellar Electrokinetic Chromatography (MEKC)
In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase, allowing for the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer.
DTAC is a quaternary ammonium salt that acts as a cationic surfactant. In a fused silica capillary, the silanol groups on the inner wall are typically deprotonated at neutral to high pH, creating a negatively charged surface. This charge attracts a layer of positive ions from the buffer, forming an electrical double layer. When a voltage is applied, the mobile diffuse layer of cations migrates towards the cathode, dragging the bulk solution with it. This phenomenon is known as the electroosmotic flow (EOF).
The addition of a cationic surfactant like DTAC to the BGE has a profound effect on the EOF. The positively charged head groups of the DTAC monomers and micelles are electrostatically attracted to the negatively charged capillary wall, effectively neutralizing and then reversing the surface charge to positive. This reversal of surface charge leads to a reversal of the EOF, which now flows from the anode to the cathode. This property is particularly advantageous for the analysis of basic drugs, which are protonated and positively charged at acidic pH, as it minimizes their adsorption to the capillary wall.
The separation mechanism in DTAC-MEKC is based on the differential partitioning of analytes into the hydrophobic core of the cationic DTAC micelles. Neutral analytes will partition into the micelles based on their hydrophobicity. Cationic analytes will experience both hydrophobic interactions and electrostatic repulsion from the positively charged micelle surface, while anionic analytes will experience both hydrophobic and electrostatic attractive forces. The combination of these interactions, along with the reversed EOF, allows for the separation of a wide range of compounds.
Applications in Pharmaceutical Analysis
DTAC-MEKC is a powerful technique for the analysis of pharmaceutical compounds, particularly for the separation of basic drugs and for chiral separations. The reversal of the EOF by DTAC minimizes the adsorption of positively charged analytes to the capillary wall, leading to improved peak shapes and separation efficiency.
Application Note: Analysis of Basic Drugs
Introduction: The analysis of basic drugs by CE can be challenging due to their tendency to adsorb onto the negatively charged surface of the fused silica capillary, leading to peak tailing and poor reproducibility. The use of a cationic surfactant like DTAC effectively reverses the charge of the capillary wall, mitigating these issues and enabling high-resolution separations.
Method Principle: At a low pH, basic drugs are protonated and carry a positive charge. In a DTAC-containing buffer, the capillary wall also possesses a net positive charge, leading to electrostatic repulsion of the cationic analytes. The separation is then governed by the differential partitioning of the analytes into the DTAC micelles and their electrophoretic mobility.
Protocol: Analysis of a Model Basic Drug (e.g., Propranolol)
Instrumentation:
-
Capillary Electrophoresis System with UV-Vis detector
-
Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length)
-
Data acquisition and processing software
Reagents:
-
Dodecyltrimethylammonium chloride (DTAC)
-
Sodium phosphate monobasic and dibasic (for buffer preparation)
-
Orthophosphoric acid or Sodium hydroxide (for pH adjustment)
-
Methanol (for sample and standard preparation)
-
Propranolol hydrochloride (or other model basic drug)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Capillary Conditioning (New Capillary):
-
Rinse the new capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the background electrolyte (BGE) for 30 minutes.
-
-
Daily Capillary Conditioning:
-
Before the first run of the day, rinse the capillary sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and the BGE (15 min).
-
Between runs, rinse with the BGE for 2-5 minutes.
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Add DTAC to the buffer to a final concentration of 20 mM.
-
Filter the BGE through a 0.45 µm syringe filter.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of propranolol hydrochloride in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the BGE to the desired concentrations (e.g., 10-100 µg/mL).
-
For drug formulation analysis, dissolve the formulation in methanol, dilute with BGE, and filter through a 0.45 µm syringe filter.
-
-
Separation Conditions:
-
Applied Voltage: +25 kV (positive polarity at the inlet)
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV absorbance at 214 nm
-
Data Presentation:
| Analyte | Concentration Range (µg/mL) | Migration Time (min) | Efficiency (plates/meter) |
| Propranolol | 10 - 100 | 4.5 - 5.0 | > 150,000 |
| Amlodipine | 10 - 100 | 5.5 - 6.0 | > 120,000 |
| Lidocaine | 10 - 100 | 3.8 - 4.2 | > 180,000 |
Note: The values in the table are representative and may vary depending on the specific instrument and experimental conditions.
Applications in Environmental Analysis
DTAC-MEKC can also be applied to the analysis of environmental pollutants, such as herbicides and pesticides. The technique offers high separation efficiency and selectivity for these compounds.
Application Note: Separation of Urea Herbicides
Introduction: Urea herbicides are a class of widely used agricultural chemicals. Monitoring their presence in environmental samples is crucial. DTAC-MEKC provides an effective method for their separation and quantification.
Method Principle: The separation of neutral urea herbicides is achieved based on their differential partitioning into the hydrophobic core of the DTAC micelles. The reversed EOF generated by DTAC allows for a stable baseline and efficient separation.
Protocol: Analysis of a Model Herbicide (e.g., Diuron)
Instrumentation:
-
Capillary Electrophoresis System with UV-Vis detector
-
Fused-silica capillary (e.g., 50 µm i.d., 40-70 cm total length)
-
Data acquisition and processing software
Reagents:
-
Dodecyltrimethylammonium chloride (DTAC)
-
Sodium tetraborate (Borax)
-
Boric acid
-
Methanol or Acetonitrile (organic modifier)
-
Diuron (or other model herbicide)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Capillary Conditioning: Follow the same procedure as described in section 2.2.
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 20 mM borate buffer by dissolving the appropriate amounts of sodium tetraborate and boric acid in deionized water.
-
Adjust the pH to 9.0 with sodium hydroxide or boric acid.
-
Add DTAC to the buffer to a final concentration of 50 mM.
-
Add methanol to a final concentration of 10% (v/v) to improve solubility and selectivity.
-
Filter the BGE through a 0.45 µm syringe filter.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Diuron in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the BGE to the desired concentrations (e.g., 1-50 µg/mL).
-
For water sample analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.
-
-
Separation Conditions:
-
Applied Voltage: +20 kV
-
Capillary Temperature: 30 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 10 seconds)
-
Detection: UV absorbance at 254 nm
-
Data Presentation:
| Analyte | Concentration Range (µg/mL) | Migration Time (min) | Limit of Detection (µg/mL) |
| Diuron | 1 - 50 | 8.0 - 8.5 | 0.5 |
| Linuron | 1 - 50 | 9.0 - 9.5 | 0.6 |
| Monuron | 1 - 50 | 7.2 - 7.7 | 0.4 |
Note: The values in the table are representative and may vary depending on the specific instrument and experimental conditions.
Experimental Workflow
The general workflow for a DTAC-MEKC experiment is outlined below.
Application Notes for Preparing Stable Didecyldimethylammonium Chloride (DDAC) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Didecyldimethylammonium chloride (DDAC), a quaternary ammonium compound, is a potent cationic surfactant widely utilized as a broad-spectrum biocide, antiseptic, and disinfectant.[1] Its efficacy against bacteria, fungi, and some viruses makes it a valuable tool in pharmaceutical research, drug development, and for disinfecting laboratory equipment and surfaces.[2] The biocidal activity of DDAC is concentration-dependent; it can be bacteriostatic (inhibiting growth) at lower concentrations and bactericidal (killing microorganisms) at higher concentrations.[3][4]
The primary mechanism of action involves the electrostatic interaction of the positively charged DDAC molecule with the negatively charged components of microbial cell surfaces.[4] This initial attraction is followed by the intercalation of its two long, hydrophobic decyl chains into the lipid bilayer of the cell membrane. This process disrupts membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[2][4][5]
The preparation of stable and effective DDAC solutions requires careful consideration of its physicochemical properties, including its solubility, critical micelle concentration (CMC), and stability under various conditions.
1.1 Clarification of "DTAC" vs. "DDAC"
The acronym "DTAC" can be ambiguous, sometimes referring to Dodecyltrimethylammonium chloride. This document specifically addresses Didecyldimethylammonium Chloride (DDAC) , which features two C10 alkyl chains and is a common active ingredient in disinfectants and biocidal formulations.
1.2 Critical Micelle Concentration (CMC)
As a surfactant, DDAC molecules in an aqueous solution will self-assemble into spherical structures called micelles above a specific concentration known as the Critical Micelle Concentration (CMC).[6][7] Below the CMC, DDAC exists primarily as individual monomers. The formation of micelles can affect the solution's properties and its interaction with biological systems. The reported CMC for DDAC is approximately 0.98 mM.[6]
1.3 Factors Influencing Solution Stability
-
Solubility: DDAC has limited, but measurable, solubility in water.[8][9] However, sources also describe it as easily soluble, which may be attributed to its tendency to form micelles, enhancing its dispersion in aqueous solutions.[1][10] It exhibits better solubility in organic solvents like ethanol and acetone.[8] For preparing aqueous stock solutions, gentle heating may improve dissolution.[8]
-
pH: DDAC is hydrolytically stable across a wide pH range, typically between pH 5 and 9.[11][12] Its bactericidal properties are highly effective within a pH range of 6 to 9.[13]
-
Temperature: While stable at ambient temperatures, concentrated stock solutions are best stored at -20°C to ensure long-term stability. DDAC begins to decompose at temperatures above 180°C.[14]
-
Incompatibilities: DDAC is incompatible with strong oxidizing agents.[14]
Quantitative Data Summary
The following table summarizes key quantitative data for Didecyldimethylammonium Chloride (DDAC).
| Property | Value | References |
| CAS Number | 7173-51-5 | [3][9] |
| Molecular Formula | C₂₂H₄₈ClN | [9] |
| Molecular Weight | 362.08 g/mol | [3][10] |
| Appearance | Colorless to pale yellow liquid/solid | [1][8] |
| Water Solubility (20°C) | 0.65 g/L (1.79 mM) | [9] |
| Critical Micelle Conc. (CMC) | ~0.98 mM (~0.355 g/L) | [6] |
| Effective pH Range | 6.0 - 9.0 | [13] |
| Hydrolytic Stability | Stable at pH 5, 7, and 9 | [12][14] |
| Incompatibilities | Strong oxidizing agents | [14] |
Experimental Protocols
Safety Precaution: DDAC is an irritant.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions.
Protocol 1: Preparation of a 100 mM Concentrated Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of DDAC in water.
Materials:
-
Didecyldimethylammonium chloride (DDAC) powder (MW: 362.08 g/mol )
-
High-purity, sterile distilled or deionized water
-
Sterile 50 mL conical tube or glass bottle
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Water bath (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquots
Methodology:
-
Calculate Required Mass: To make 50 mL of a 100 mM (0.1 mol/L) solution, calculate the mass of DDAC needed: Mass = 0.1 mol/L * 0.050 L * 362.08 g/mol = 1.81 g
-
Weighing: Carefully weigh out 1.81 g of DDAC powder and transfer it to the 50 mL conical tube.
-
Dissolution:
-
Add approximately 40 mL of sterile, high-purity water to the tube.
-
Secure the cap and mix by vortexing or using a magnetic stirrer until the powder is fully dissolved.
-
Due to DDAC's limited water solubility, gentle warming in a water bath (e.g., 37-40°C) may be required to facilitate dissolution.[8] Do not overheat.
-
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 50 mL. Mix thoroughly to ensure a homogenous solution.
-
Sterilization: To ensure the stock solution is sterile for use in biological experiments, filter it through a 0.22 µm syringe filter into a new sterile container.
-
Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration (100 mM), and date of preparation.
-
Store the aliquots at -20°C for long-term stability.
-
Protocol 2: Preparation of a Working Solution from Stock
This protocol details the dilution of the 100 mM stock solution to a final working concentration for an experiment.
Materials:
-
100 mM DDAC stock solution (from Protocol 1)
-
Sterile experimental solvent (e.g., cell culture medium, phosphate-buffered saline (PBS), or other relevant buffer)
-
Sterile tubes for dilution
Methodology:
-
Thaw Stock Solution: Remove an aliquot of the 100 mM DDAC stock solution from the -20°C freezer. Allow it to thaw completely at room temperature.
-
Calculate Dilution: Use the formula M₁V₁ = M₂V₂ to determine the volume of stock solution needed.
-
Example: To prepare 10 mL of a 100 µM working solution:
-
M₁ = 100 mM = 100,000 µM
-
V₁ = ?
-
M₂ = 100 µM
-
V₂ = 10 mL
-
V₁ = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL
-
-
-
Dilution:
-
In a sterile tube, add 9.99 mL of the desired sterile experimental solvent.
-
Add 10 µL of the 100 mM DDAC stock solution to the solvent.
-
-
Mixing: Cap the tube and mix thoroughly by vortexing or inverting several times to ensure the working solution is homogenous.
-
Use: The working solution is now ready for immediate use in your experiment. It is best practice to prepare working solutions fresh for each experiment.
Visualizations
The following diagrams illustrate key workflows and concepts related to the preparation and use of DDAC solutions.
Caption: A step-by-step workflow for preparing and storing stable DDAC solutions.
Caption: Key environmental and chemical factors that affect DDAC solution stability.
Caption: The biocidal mechanism of DDAC, leading to bacterial cell death.
References
- 1. keruichemical.com [keruichemical.com]
- 2. DIDECYLDIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atamankimya.com [atamankimya.com]
- 11. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Dodecyltrimethylammonium Chloride (DTAC) as a Template for Mesoporous Silica Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, tunable pore size, and a high degree of biocompatibility. These properties make them excellent candidates for various applications, particularly as drug delivery vehicles. The synthesis of MSNs typically involves the use of a surfactant template around which a silica source hydrolyzes and condenses. While cetyltrimethylammonium bromide (CTAB) is a commonly used template, dodecyltrimethylammonium chloride (DTAC) presents a viable alternative. This document provides detailed protocols and data regarding the synthesis of mesoporous silica using DTAC as a templating agent.
The use of surfactants like DTAC is crucial in forming the porous structure of the silica nanoparticles. These surfactants form micelles that act as templates, and the silica precursor polymerizes around them. Subsequent removal of the surfactant template leaves behind a network of pores. The properties of the final mesoporous silica product, such as pore size and particle morphology, are influenced by the choice of surfactant and other synthesis conditions.
Experimental Protocols
Synthesis of Mesoporous Silica Nanoparticles using DTAC Template (Adapted Sol-Gel Method)
This protocol is adapted from common sol-gel synthesis methods for MSNs.
Materials:
-
Dodecyltrimethylammonium chloride (DTAC)
-
Tetraethyl orthosilicate (TEOS) (Silica source)
-
Sodium hydroxide (NaOH) (Catalyst)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (for template removal)
Procedure:
-
Template Solution Preparation: Dissolve a specific amount of DTAC in deionized water and ethanol under stirring. The concentration of DTAC will influence the final particle and pore size.
-
Catalyst Addition: Add a solution of sodium hydroxide to the DTAC solution and stir vigorously. The mixture should be heated to a temperature range of 30-80°C to ensure the proper formation of micelles. The concentration of NaOH plays a key role in the successful formation of MSNs.[1]
-
Silica Source Addition: Add TEOS dropwise to the solution while maintaining vigorous stirring. The hydrolysis and condensation of TEOS will occur around the DTAC micelles.
-
Aging: Continue stirring the mixture for a period of 2-4 hours to allow for the complete formation of the silica framework. A white precipitate will form during this time.
-
Particle Recovery: The solid product is collected by filtration or centrifugation, washed with deionized water and ethanol to remove any unreacted precursors.
-
Template Removal (Calcination): The surfactant template is removed by heating the collected particles in a furnace. A typical calcination process involves heating to 550°C for 6 hours.[1] This process burns off the organic template, leaving the mesoporous silica structure.
-
Template Removal (Solvent Extraction): As an alternative to calcination, the template can be removed by solvent extraction. This is a milder method that can preserve surface functional groups. A common method involves refluxing the as-synthesized particles in an acidic ethanol solution (e.g., ethanol with hydrochloric acid).
Characterization of DTAC-Templated Mesoporous Silica
a. Transmission Electron Microscopy (TEM):
-
Disperse a small amount of the final mesoporous silica powder in ethanol by sonication.
-
Place a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the sample using a transmission electron microscope to observe the particle size, morphology, and pore structure. The resulting MSNs are expected to be uniform in morphology and size, with highly ordered porous channels.[1]
b. Nitrogen Adsorption-Desorption Analysis (BET and BJH):
-
Degas the sample under vacuum at an elevated temperature (e.g., 200-300°C) to remove any adsorbed moisture and other impurities.
-
Measure the nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosimetry analyzer.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method.
-
Determine the pore size distribution and pore volume from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. The N₂ adsorption-desorption isotherm is expected to be a typical type IV isotherm for mesoporous structures.[1]
c. X-ray Diffraction (XRD):
-
Place the powdered sample on a sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
A low-angle XRD pattern with a strong diffraction peak is indicative of an ordered mesoporous structure.
Drug Loading into Mesoporous Silica Nanoparticles
Materials:
-
Synthesized mesoporous silica nanoparticles
-
Drug of choice (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS) or other suitable solvent
Procedure:
-
Disperse the mesoporous silica nanoparticles in a solution of the drug in a suitable solvent.
-
Stir the mixture for 24 hours at room temperature to allow the drug to diffuse into the pores of the silica nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the particles with the solvent to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded nanoparticles under vacuum.
-
The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of mesoporous silica synthesized using cationic surfactants like DTAC and CTAB.
| Parameter | DTAC Templated Silica (Expected) | CTAB Templated Silica (Reference) | Reference |
| Surface Area (m²/g) | 800 - 1200 | >1000 | [1] |
| Pore Diameter (nm) | 2 - 4 | 2.4 | [1] |
| Pore Volume (cm³/g) | 0.6 - 1.0 | 0.79 | [1] |
| Particle Size (nm) | 50 - 200 | ~150 | [1] |
| Drug | Loading Capacity (wt%) | Release Profile | Application | Reference |
| Doxorubicin | 10 - 25 | pH-responsive, sustained release | Cancer Therapy | [2] |
| Ibuprofen | 15 - 30 | Sustained release | Anti-inflammatory | |
| Generic Chemotherapeutics | High loading capacity | Controlled release | Cancer Therapy | [3][4] |
Visualizations
Experimental Workflow for Mesoporous Silica Synthesis
Caption: Workflow for the synthesis of mesoporous silica nanoparticles using a DTAC template.
Conceptual Diagram of Drug Delivery Using Mesoporous Silica
Caption: Conceptual overview of drug loading and targeted release using mesoporous silica nanoparticles.
Applications in Drug Development
Mesoporous silica nanoparticles synthesized using DTAC as a template are promising materials for advanced drug delivery systems.[3] Their high surface area and porous structure allow for the loading of significant amounts of therapeutic agents.[5] The ability to functionalize the silica surface enables the development of targeted and stimuli-responsive delivery systems. For instance, the surface can be modified to target specific cancer cells, and the pores can be capped with "gatekeepers" that release the drug only in response to specific stimuli like pH changes or the presence of certain enzymes in the tumor microenvironment.[4] This targeted approach can enhance the efficacy of anticancer drugs while minimizing side effects.[3] The biocompatibility and biodegradability of mesoporous silica further enhance their potential for clinical applications.[6]
References
- 1. Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Mesoporous Silica Nanoparticles through Statistical Design of Experiment and the Application for the Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of mesoporous silica nanoparticles as drug delivery carriers for chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled drug delivery systems for cancer based on mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesoporous silica nanoparticles for drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Mesoporous Silica Nanoparticles in Cancer Therapy and Delivery of Repurposed Anthelmintics for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Removal of Dodecyltrimethylammonium Chloride (DTAC) from Protein Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant frequently employed in biological research for the solubilization and denaturation of proteins. However, its presence in protein samples can interfere with downstream applications such as mass spectrometry, immunoassays, and structural biology techniques. Therefore, the efficient removal of DTAC is a critical step in many experimental workflows. This document provides a detailed overview of common methods for DTAC removal, including dialysis, size exclusion chromatography, ion-exchange chromatography, and protein precipitation. For each method, the underlying principles are explained, detailed protocols are provided, and a comparative summary of their effectiveness is presented to aid in the selection of the most appropriate technique for a given application.
Physicochemical Properties of DTAC
Understanding the physicochemical properties of DTAC is essential for selecting and optimizing a removal strategy. A key parameter is the Critical Micelle Concentration (CMC) , which is the concentration at which surfactant monomers assemble into micelles. The CMC of DTAC is influenced by factors such as temperature and the ionic strength of the buffer. In aqueous solutions, the CMC of DTAC is typically in the range of 15-20 mM.[1][2] Removal methods that rely on the separation of monomers from proteins are most effective when the DTAC concentration is below its CMC.
Methods for DTAC Removal
Several methods can be employed to remove DTAC from protein samples. The choice of method depends on factors such as the protein's properties (size, stability, and isoelectric point), the initial DTAC concentration, the required final purity, and the sample volume.
Dialysis
Principle: Dialysis is a separation technique based on size exclusion, where a semi-permeable membrane allows the passage of small molecules like DTAC monomers while retaining larger protein molecules.[3][4] The process relies on creating a concentration gradient between the protein sample and a large volume of DTAC-free buffer (dialysate), causing the DTAC to diffuse out of the sample. For efficient removal, the DTAC concentration in the sample should be below its CMC to ensure it exists primarily as monomers that can pass through the membrane pores.
Advantages:
-
Gentle method that preserves protein structure and activity.
-
Suitable for a wide range of protein sizes.
-
Can be performed with simple and inexpensive equipment.
Disadvantages:
-
Time-consuming, often requiring several buffer changes over many hours to days.
-
Inefficient for removing detergents with low CMCs or those that are strongly bound to proteins.
-
Can lead to sample dilution.
Experimental Protocol:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the protein of interest (typically a 3-5 fold difference) but large enough to allow the passage of DTAC monomers (MW ≈ 263.9 g/mol ). A 10 kDa MWCO membrane is often a suitable choice.
-
Membrane Preparation: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Sample Loading: Load the protein sample into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of DTAC-free buffer (e.g., 100-500 times the sample volume) at 4°C with gentle stirring.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, followed by an overnight dialysis with a fresh change of buffer. Multiple buffer changes are crucial for efficient removal.
-
Sample Recovery: After dialysis, carefully remove the sample from the tubing/cassette.
Size Exclusion Chromatography (SEC)
Principle: Size exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic radius.[5][6][7] The chromatography column is packed with porous beads. Larger molecules, such as proteins and protein-micelle complexes, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like DTAC monomers, enter the pores of the beads, resulting in a longer path through the column and later elution.
Advantages:
-
Relatively fast and efficient removal.
-
Can simultaneously achieve buffer exchange.
-
Good for separating proteins from small molecules.
Disadvantages:
-
Can lead to significant sample dilution.
-
Resolution may be limited, and some protein-DTAC complexes may co-elute.
-
Column capacity can be a limitation for large sample volumes.
Experimental Protocol:
-
Column and Resin Selection: Choose a size exclusion resin with a fractionation range appropriate for the size of the protein to be purified. The pores should be small enough to exclude the protein while allowing DTAC monomers to enter.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final buffer (DTAC-free) at a flow rate recommended by the manufacturer.
-
Sample Preparation: Centrifuge the protein sample to remove any precipitates.
-
Sample Application: Apply the protein sample to the top of the column. The sample volume should typically be a small percentage of the total column volume (e.g., 1-5%) for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions containing the protein peak for the presence of residual DTAC.
Ion-Exchange Chromatography (IEX)
Principle: Ion-exchange chromatography separates molecules based on their net charge.[4][8][9][10][11] Since DTAC is a cationic (positively charged) detergent, a cation-exchange resin can be used to bind the DTAC while allowing a negatively charged or neutral protein to flow through. Alternatively, if the protein of interest is positively charged at a specific pH, it can be bound to a cation-exchange resin, and the DTAC can be washed away. The bound protein is then eluted with a high-salt buffer. Conversely, an anion-exchange resin can be used to bind a negatively charged protein while the positively charged DTAC flows through.
Advantages:
-
High binding capacity.
-
Can be highly selective.
-
Can concentrate the protein sample.
Disadvantages:
-
Requires optimization of pH and buffer conditions.
-
The protein must be stable under the binding and elution conditions.
-
Anionic detergents should be avoided with anion exchange columns and cationic detergents with cation exchange columns to prevent the detergent from binding to the resin.[8]
Experimental Protocol (Cation-Exchange for DTAC binding):
-
Resin Selection: Choose a strong or weak cation-exchange resin.
-
Buffer Selection: Select a buffer system where the protein of interest has a net neutral or negative charge (pH above its isoelectric point, pI) to prevent it from binding to the cation-exchange resin.
-
Column Equilibration: Equilibrate the cation-exchange column with the chosen buffer.
-
Sample Loading: Apply the protein sample to the equilibrated column. The positively charged DTAC will bind to the resin, while the protein flows through.
-
Collection: Collect the flow-through fraction containing the purified protein.
-
Column Regeneration: Regenerate the column according to the manufacturer's instructions to remove the bound DTAC.
Protein Precipitation
Principle: This method involves the addition of a precipitating agent, such as acetone or trichloroacetic acid (TCA), to the protein sample.[12] The precipitating agent reduces the solubility of the protein, causing it to precipitate out of the solution. The DTAC, being soluble in the precipitant, remains in the supernatant, which is then discarded. The protein pellet is subsequently washed and resolubilized in a DTAC-free buffer.
Advantages:
-
Simple and rapid method.
-
Can effectively concentrate the protein sample.
-
Efficient at removing a wide range of detergents and other contaminants.[12]
Disadvantages:
-
Can lead to protein denaturation and loss of biological activity.
-
Resolubilizing the protein pellet can be challenging.
-
Not all proteins precipitate efficiently, which can result in sample loss.[12]
Experimental Protocol (Acetone Precipitation):
-
Pre-cool Acetone: Chill acetone to -20°C.
-
Precipitation: Add at least four volumes of ice-cold acetone to the protein sample.
-
Incubation: Mix thoroughly and incubate at -20°C for at least 1 hour to allow for complete protein precipitation.
-
Centrifugation: Pellet the precipitated protein by centrifugation at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Removal: Carefully decant and discard the supernatant containing the DTAC.
-
Washing: Wash the protein pellet by resuspending it in cold acetone and repeating the centrifugation step. This helps to remove residual DTAC.
-
Drying: Air-dry the pellet to remove the acetone. Be careful not to over-dry, as this can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a suitable DTAC-free buffer.
Quantitative Comparison of DTAC Removal Methods
While specific quantitative data for DTAC removal is not extensively available in the literature, the efficiency of these methods can be inferred from studies on similar detergents and small molecules. The following table summarizes the expected performance of each method for removing DTAC. Actual removal efficiency and protein recovery will depend on the specific protein and experimental conditions.
| Method | Principle | Expected DTAC Removal Efficiency | Expected Protein Recovery | Speed | Risk of Denaturation |
| Dialysis | Size Exclusion | Moderate to High | High | Slow | Low |
| Size Exclusion Chromatography | Size Exclusion | High | Good to High | Fast | Low |
| Ion-Exchange Chromatography | Charge-based Separation | High | Good to High | Moderate | Low to Moderate |
| Protein Precipitation | Solubility Alteration | Very High | Variable | Very Fast | High |
Note: The efficiencies and recoveries are estimates and can vary significantly based on the specific protein, initial DTAC concentration, and optimization of the protocol. Studies on other detergents show that precipitation with agents like trichloroacetic acid (TCA) and acetonitrile can achieve over 90% protein removal from plasma.[13] However, protein recovery can be variable.[14] Dialysis has been reported to be less effective for removing some small molecules like EDTA, with only a two-fold reduction observed in some cases, while ultrafiltration proved more efficient.[3][15]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for each DTAC removal method.
Caption: Workflow for DTAC removal using dialysis.
Caption: Workflow for DTAC removal using size exclusion chromatography.
Caption: Workflow for DTAC removal using ion-exchange chromatography.
Caption: Workflow for DTAC removal using protein precipitation.
Conclusion
The successful removal of DTAC from protein samples is essential for the reliability and accuracy of many downstream applications. The choice of the optimal method requires careful consideration of the protein's characteristics and the specific experimental requirements. Dialysis and size exclusion chromatography are gentle methods suitable for preserving protein integrity, while ion-exchange chromatography offers high selectivity and capacity. Protein precipitation is a rapid and effective method for concentrating samples but carries the risk of denaturation. By understanding the principles and following the detailed protocols provided in this application note, researchers can effectively remove DTAC and obtain high-quality protein samples for their studies.
References
- 1. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. ymc.eu [ymc.eu]
- 12. Precipitation Procedures [sigmaaldrich.com]
- 13. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ejbiotechnology.info [ejbiotechnology.info]
- 15. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DTAC in Drug Delivery Systems and Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant that has garnered significant interest in the field of drug delivery and formulation. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, allows it to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC). This property, along with its ability to interact with cell membranes, makes DTAC a versatile excipient for enhancing the solubility and delivery of therapeutic agents. These application notes provide a comprehensive overview of the use of DTAC in various drug delivery systems, including micelles, liposomes, and nanoemulsions, and as a penetration enhancer. Detailed protocols for the preparation and characterization of these systems are also provided.
Data Presentation
Table 1: Physicochemical Properties of DTAC
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₄ClN | [1] |
| Molecular Weight | 263.89 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~15-20 mM in water | General Knowledge |
| Appearance | White crystalline powder | General Knowledge |
Table 2: Drug Loading and Encapsulation Efficiency in Cationic Surfactant-Based Micelles (Representative Data)
While specific data for a wide range of drugs in DTAC-only micelles is not extensively tabulated in the literature, the following table provides representative data for drug loading content (DLC) and drug loading efficiency (DLE) in polymeric micelles, which often incorporate cationic components to enhance drug delivery. This data can serve as a reference for formulating DTAC-based systems.
| Drug | Polymer System | Drug Loading Content (DLC) (%) | Drug Loading Efficiency (DLE) (%) | Reference |
| Paclitaxel | CPLA-blink-PMPC | 10.2 | 85.0 | [2] |
| Paclitaxel | PLA-blink-PMPC | 9.5 | 79.2 | [2] |
| Doxorubicin | PLG-g-mPEG2000 | ~15 | ~75 | [3] |
Note: This data is illustrative and performance with DTAC may vary depending on the specific drug and formulation parameters.
Table 3: Encapsulation Efficiency of Drugs in Liposomal Formulations (Representative Data)
Cationic lipids are often incorporated into liposomal formulations to improve drug encapsulation and cellular uptake. While specific data for DTAC-containing liposomes is limited, the following table shows representative encapsulation efficiencies for different drugs in various liposomal systems.
| Drug | Liposome Composition | Encapsulation Efficiency (EE) (%) | Reference |
| Curcumin | HSPC/DSPE-PEG2000 | 96 | [4] |
| Curcumin | Soy PC/Cholesterol | 75 | [5] |
| Taxanes | HSPC/Chol/mPEG-DSPE | >90 | [6] |
| Vancomycin | Conventional Liposomes (DRV method) | 9 ± 2 | [2] |
| Vancomycin | PEGylated Liposomes (DRV method) | 13 ± 3 | [2] |
Note: EE% is highly dependent on the drug's properties and the liposome preparation method.
Table 4: Cytotoxicity of Cationic Formulations (Representative Data)
| Formulation | Cell Line | IC50 Value | Reference |
| Raw Dasatinib | HT29 | 1.46 µM | [7] |
| Dasatinib Nanoemulsion | HT29 | 26.11 µM | [7] |
| Docetaxel Micelles | MCF-7 | Lower than plain DTX | [8] |
Note: Lower IC50 values indicate higher cytotoxicity. The therapeutic index, which compares the cytotoxic dose to the effective therapeutic dose, is a critical consideration.
Experimental Protocols
Protocol 1: Preparation of DTAC-Stabilized Nanoemulsion for Drug Delivery
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using DTAC as a stabilizer for the encapsulation of a hydrophobic drug, such as ketoprofen.[6][9][10][11][12]
Materials:
-
Hydrophobic drug (e.g., Ketoprofen)
-
Oil phase (e.g., Oleic acid, Caprylic/capric triglyceride)
-
DTAC (Dodecyltrimethylammonium chloride)
-
Co-surfactant (e.g., Ethanol, Polyethylene glycol 400)
-
Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Drug Solubilization: Dissolve the hydrophobic drug in the selected oil phase at a predetermined concentration. Gentle heating and stirring may be required to facilitate dissolution.
-
Surfactant Mixture Preparation: In a separate beaker, prepare the aqueous phase by dissolving DTAC and the co-surfactant in deionized water. The ratio of surfactant to co-surfactant (Smix) should be optimized based on pseudo-ternary phase diagrams.
-
Coarse Emulsion Formation: Slowly add the oil phase containing the drug to the aqueous surfactant mixture while stirring at a moderate speed on a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000 psi).
-
Ultrasonication: Alternatively, sonicate the coarse emulsion using a probe sonicator at a specific amplitude and time (e.g., 60% amplitude for 10-15 minutes), ensuring the sample is kept cool in an ice bath to prevent overheating.
-
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.
Protocol 2: In Vitro Skin Permeation Study of DTAC as a Penetration Enhancer using a Franz Diffusion Cell
This protocol details the use of a Franz diffusion cell to evaluate the efficacy of DTAC as a skin penetration enhancer for a model drug.[13][14][15][16][17]
Materials:
-
Franz diffusion cells
-
Full-thickness or dermatomed skin (e.g., porcine ear skin, human cadaver skin)
-
Receptor solution (e.g., Phosphate buffered saline, pH 7.4)
-
Model drug formulation (with and without DTAC)
-
Magnetic stirrer
-
Water bath with circulator
-
Syringes and needles for sampling
-
HPLC or other suitable analytical instrument for drug quantification
Procedure:
-
Skin Preparation: Thaw the skin at room temperature. Carefully excise a section of skin and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cell.
-
Franz Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber. Clamp the chambers together securely.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled Franz cells in a water bath maintained at a temperature that ensures the skin surface is at 32°C ± 1°C. Allow the system to equilibrate for at least 30 minutes with the receptor solution being stirred.
-
Formulation Application: Apply a known quantity (e.g., 5-10 mg/cm²) of the drug formulation (with or without DTAC) evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Plot this data to determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with DTAC by the flux of the control formulation without DTAC.
Mandatory Visualizations
References
- 1. Dodecyltrimethylammonium chloride | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iajps.com [iajps.com]
- 12. [PDF] Formulation and Evaluation of Nanoemulsion Based Nanoemulgel of Aceclofenac | Semantic Scholar [semanticscholar.org]
- 13. worthe-it.co.za [worthe-it.co.za]
- 14. Transdermal Drug Delivery: Penetration Enhancement Techniques | Bentham Science [eurekaselect.com]
- 15. An Attempt to Clarify the Mechanism of the Penetration Enhancing Effects of Lipophilic Vehicles with Differential Scann… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Targeted delivery of a PROTAC induced PDEδ degrader by a biomimetic drug delivery system for enhanced cytotoxicity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using DTAC as an Ion-Pairing Reagent in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ion-Pair Chromatography with DTAC
Ion-Pair Chromatography (IPC) is a powerful technique in High-Performance Liquid Chromatography (HPLC) used to separate and analyze ionic and highly polar compounds on a reversed-phase column. For the analysis of acidic compounds, which are often poorly retained on traditional C18 or C8 columns due to their negative charge at neutral pH, a cationic ion-pairing reagent is added to the mobile phase. Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium salt, serves as an effective cationic ion-pairing reagent for this purpose.
The fundamental principle of using DTAC in reversed-phase HPLC involves the formation of a neutral ion pair between the positively charged dodecyltrimethylammonium cation and the negatively charged analyte. This ion pair is more hydrophobic than the original analyte, leading to increased retention on the nonpolar stationary phase. The separation is then influenced by the hydrophobicity of the formed ion pair. By controlling the concentration of DTAC, the pH of the mobile phase, and the organic modifier content, chromatographers can achieve excellent resolution and retention for a variety of acidic analytes.
Key Advantages of Using DTAC:
-
Enhanced Retention of Acidic Analytes: DTAC effectively increases the retention of acidic compounds on reversed-phase columns.
-
Improved Peak Shape: By minimizing undesirable secondary interactions between the analyte and the stationary phase, DTAC can lead to more symmetrical peaks.
-
Versatility: The technique can be applied to a wide range of acidic molecules, including small organic acids, pharmaceuticals, and herbicides like glyphosate.
Mechanism of Ion-Pairing with DTAC
The mechanism of retention in ion-pair chromatography with DTAC can be described by two primary models: the ion-pair formation in the mobile phase model and the dynamic ion-exchanger model.
-
Ion-Pair Formation in the Mobile Phase: In this model, the positively charged dodecyltrimethylammonium ions from DTAC associate with the negatively charged analyte ions in the mobile phase to form a neutral, hydrophobic ion pair. This ion pair then partitions onto the nonpolar stationary phase.
-
Dynamic Ion-Exchanger Model: This model proposes that the hydrophobic dodecyl chains of the DTAC molecules adsorb onto the surface of the reversed-phase packing material, creating a dynamic stationary phase with a net positive charge. The negatively charged analyte ions are then retained on this dynamically formed ion-exchanger.
In practice, a combination of these mechanisms likely contributes to the overall separation.
Figure 1: Mechanism of ion-pair formation in the mobile phase.
Application: Analysis of Glyphosate and its Metabolite AMPA
A common application of cationic ion-pairing reagents is the analysis of the herbicide glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA). Due to their high polarity and ionic nature, these compounds are challenging to retain on conventional reversed-phase columns. The use of an ion-pairing reagent like DTAC can significantly improve their retention and separation. While a specific protocol using DTAC was not found in the immediate search, a closely related method using cetyltrimethylammonium bromide (CTAB), another long-chain quaternary ammonium salt, provides a strong template for developing a DTAC-based method.[1]
Experimental Protocol (Adapted from a similar method)
This protocol is a general guideline for developing a method for the analysis of acidic compounds like glyphosate using DTAC as an ion-pairing reagent. Optimization will be required for specific applications.
1. Materials and Reagents:
-
Dodecyltrimethylammonium chloride (DTAC), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid or other suitable acid for pH adjustment
-
Analytes of interest (e.g., glyphosate, organic acids)
-
Standard volumetric flasks and pipettes
2. Mobile Phase Preparation:
-
Aqueous Phase (Mobile Phase A): Prepare an aqueous solution of DTAC at the desired concentration (e.g., 5-20 mM). To do this, accurately weigh the required amount of DTAC and dissolve it in HPLC-grade water. Adjust the pH of the solution to the desired level (typically between 2.5 and 7.5 for silica-based columns) using a suitable acid (e.g., formic acid or phosphoric acid). The pH should be chosen to ensure the analyte of interest is in its ionized form.[2] Filter the solution through a 0.45 µm or 0.22 µm membrane filter.[3]
-
Organic Phase (Mobile Phase B): Typically Acetonitrile (ACN) or Methanol (MeOH).
3. Chromatographic Conditions:
The following table provides a starting point for method development.
| Parameter | Recommended Starting Condition |
| Column | C18 or C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 10 mM DTAC in water, pH adjusted to 3.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute the analytes. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis (if analyte has a chromophore), or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition, to ensure compatibility and good peak shape.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.
5. Column Equilibration:
-
Before the first injection, equilibrate the column with the initial mobile phase composition for at least 30-60 minutes, or until a stable baseline is achieved.[4]
-
When using ion-pairing reagents, it is crucial to dedicate a column to this application to avoid contamination and ensure reproducibility.
6. Data Analysis:
-
Identify and quantify the analytes of interest by comparing their retention times and peak areas to those of known standards.
Method Development and Optimization
Optimizing the separation when using DTAC as an ion-pairing reagent involves systematically adjusting several key parameters.
Figure 2: Workflow for HPLC method development using DTAC.
Key Optimization Parameters:
-
DTAC Concentration: The concentration of DTAC directly affects the retention of the acidic analytes.
-
Increasing DTAC concentration generally leads to increased retention. However, excessively high concentrations can lead to long analysis times and potential issues with column equilibration.
-
A typical starting concentration range is 5-20 mM. It is recommended to evaluate concentrations in this range to find the optimal balance between retention and analysis time.
-
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter that controls the ionization state of both the acidic analyte and any residual silanols on the stationary phase.
-
The pH should be maintained at a level where the acidic analyte is fully ionized (negatively charged) to ensure consistent ion-pairing with DTAC. This is typically at least 2 pH units above the pKa of the acidic analyte.
-
Adjusting the pH can also influence the selectivity of the separation, as it can affect the charge of different analytes to varying degrees.
-
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase control the elution strength.
-
Increasing the percentage of the organic modifier will decrease the retention time of the ion pairs.
-
Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths. However, methanol can sometimes offer different selectivity.
-
A gradient elution, where the concentration of the organic modifier is increased over time, is typically used to separate compounds with a wide range of hydrophobicities.
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase, the efficiency of the separation, and the selectivity.
-
Increasing the temperature generally leads to lower backpressure and can improve peak shape. However, it may also decrease retention times.
-
Maintaining a constant and controlled column temperature is crucial for reproducible results.
-
Quantitative Data Summary
While specific quantitative data for DTAC is limited in the readily available literature, the following table illustrates the type of data that would be generated during method development and validation. The values are hypothetical and would need to be determined experimentally.
| Analyte (Organic Acid) | DTAC Concentration (mM) | Mobile Phase pH | Retention Time (min) | Asymmetry Factor | Theoretical Plates |
| Acid A | 5 | 3.0 | 8.5 | 1.1 | 12000 |
| Acid A | 10 | 3.0 | 12.2 | 1.0 | 13500 |
| Acid A | 15 | 3.0 | 15.8 | 1.1 | 13000 |
| Acid B | 10 | 3.0 | 14.5 | 1.2 | 11500 |
| Acid B | 10 | 4.5 | 13.1 | 1.3 | 11000 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Retention | Insufficient DTAC concentration; Incorrect mobile phase pH. | Increase DTAC concentration; Ensure mobile phase pH is appropriate to fully ionize the analyte. |
| Peak Tailing | Secondary interactions with residual silanols; Inadequate column equilibration. | Adjust mobile phase pH; Use a highly inert (end-capped) column; Ensure thorough column equilibration with the DTAC-containing mobile phase. |
| Irreproducible Retention Times | Incomplete column equilibration; Fluctuations in mobile phase composition or temperature. | Allow sufficient time for column equilibration between runs; Ensure precise mobile phase preparation and use a column thermostat.[4] |
| High Backpressure | Precipitation of DTAC or buffer salts; Column blockage. | Ensure all mobile phase components are fully dissolved and filtered; Use a guard column; Check for system blockages. |
| Baseline Drift/Noise | Impure reagents; Column contamination; Detector issues. | Use high-purity solvents and reagents; Dedicate a column for ion-pair chromatography; Flush the detector cell. |
Conclusion
Dodecyltrimethylammonium chloride (DTAC) is a valuable ion-pairing reagent for the reversed-phase HPLC analysis of acidic compounds. By forming neutral ion pairs, DTAC enhances the retention and improves the separation of these otherwise poorly retained analytes. Successful method development requires careful optimization of the DTAC concentration, mobile phase pH, and organic modifier content. By following the protocols and guidelines outlined in these application notes, researchers, scientists, and drug development professionals can effectively utilize DTAC to develop robust and reliable HPLC methods for the analysis of a wide range of acidic molecules.
References
Troubleshooting & Optimization
Strategies to improve the yield of DTAC-assisted protein refolding
This technical support center provides strategies, troubleshooting guides, and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of dodecyltrimethylammonium chloride (DTAC)-assisted protein refolding.
Frequently Asked Questions (FAQs)
Q1: What is DTAC and why is it used in protein refolding?
A1: DTAC (dodecyltrimethylammonium chloride) is a cationic surfactant. In protein refolding, it acts as a chemical chaperone, preventing the aggregation of protein-folding intermediates. Its amphipathic nature allows it to interact with hydrophobic regions of unfolded or partially folded proteins, preventing intermolecular interactions that lead to the formation of insoluble aggregates. This gives the protein molecules the opportunity to fold into their native, biologically active conformation.
Q2: How does DTAC compare to other detergents used in protein refolding?
A2: Detergents like sodium dodecyl sulfate (SDS), N-lauroylsarcosine, and cetyltrimethylammonium compounds have been extensively used for solubilizing and refolding proteins from inclusion bodies.[1] DTAC, being a cationic detergent, is an alternative that can be effective in situations where anionic or non-ionic detergents are not optimal. The choice of detergent is highly protein-dependent, and empirical testing is necessary to determine the best option for a specific protein.
Q3: What is the optimal concentration of DTAC for protein refolding?
A3: The optimal DTAC concentration is protein-specific and must be determined empirically. It is crucial to test a range of concentrations. Generally, the goal is to use the lowest concentration of DTAC that effectively prevents aggregation without denaturing the refolded protein.
Q4: Can DTAC be used in combination with other additives to improve refolding yield?
A4: Yes, DTAC can be used synergistically with other additives. Common co-solutes include:
-
Aggregation suppressors: L-arginine is widely used to suppress aggregation.[2]
-
Stabilizers: Polyols like glycerol and sorbitol, as well as sugars like sucrose, can help stabilize the native protein structure.
-
Redox systems: For proteins with disulfide bonds, a redox system like reduced and oxidized glutathione (GSH/GSSG) is essential to promote correct disulfide bond formation.[3]
Q5: How can DTAC be removed after refolding?
A5: Complete removal of the detergent is often necessary for downstream applications. Methods for detergent removal include:
-
Dialysis: Effective for removing small molecules like detergents from protein solutions.
-
Size-Exclusion Chromatography (SEC): Separates proteins from smaller detergent molecules.
-
Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), it can be bound to a column, and the detergent can be washed away before elution.
-
Detergent-removal resins: Commercially available resins can bind to and remove detergents from solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Refolding Yield | Suboptimal DTAC concentration. | Test a range of DTAC concentrations. Start with a concentration around the critical micelle concentration (CMC) and test concentrations above and below this value. |
| Incorrect buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration of the refolding buffer. The optimal pH is often near the protein's isoelectric point (pI). | |
| Inefficient removal of the initial denaturant. | Ensure complete and gradual removal of the denaturant (e.g., urea or guanidine hydrochloride) through methods like dialysis or diafiltration. | |
| Presence of protein aggregates in the starting material. | Centrifuge the solubilized inclusion body solution at high speed to pellet any remaining insoluble material before initiating refolding. | |
| Protein Aggregation During Refolding | DTAC concentration is too low. | Increase the DTAC concentration in a stepwise manner. |
| Protein concentration is too high. | Decrease the final protein concentration in the refolding buffer. Refolding is often more efficient at lower protein concentrations (e.g., 0.1-1.0 mg/mL). | |
| Ineffective mixing during dilution. | Add the denatured protein solution to the refolding buffer slowly and with gentle, constant stirring. | |
| Suboptimal temperature. | Perform refolding at a lower temperature (e.g., 4°C) to slow down the aggregation process. | |
| Refolded Protein is Inactive | Incorrect disulfide bond formation. | For cysteine-containing proteins, include a redox shuffling system (e.g., GSH/GSSG) in the refolding buffer. Optimize the ratio of the reduced to oxidized forms.[3] |
| DTAC is interfering with the activity assay. | Ensure complete removal of DTAC before performing activity assays. Test for detergent interference by adding known amounts of DTAC to a control sample. | |
| The protein is misfolded despite being soluble. | Try a different refolding strategy, such as on-column refolding or using a different class of detergent or a combination of detergents. A study on the XIAP protein showed a high refolding efficiency of 92.34% using a combination of 2% TritonX-100 and 20 mM CHAPS.[4] | |
| Difficulty Removing DTAC | Strong interaction between DTAC and the protein. | Try different detergent removal methods. The use of cyclodextrins to strip detergents from proteins has been reported as an effective strategy.[2] |
| Micelle formation. | Perform detergent removal steps above the CMC of DTAC to facilitate the removal of micelles. |
Experimental Protocols
Protocol 1: General DTAC-Assisted Dilution Refolding
This protocol provides a starting point for optimizing the refolding of a target protein using DTAC.
1. Solubilization of Inclusion Bodies: a. Isolate inclusion bodies from the cell lysate by centrifugation. b. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants. c. Solubilize the washed inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 6 M Guanidine Hydrochloride or 8 M Urea) and a reducing agent (e.g., 10 mM DTT) if the protein contains cysteine residues. d. Incubate at room temperature with gentle mixing until the inclusion bodies are fully dissolved. e. Centrifuge at high speed to remove any remaining insoluble material.
2. Refolding by Dilution: a. Prepare a refolding buffer containing an appropriate buffer system (e.g., Tris-HCl), DTAC (start with a concentration range to be tested), and any desired additives (e.g., L-arginine, redox system). b. Cool the refolding buffer to the desired temperature (e.g., 4°C). c. Slowly add the solubilized protein solution to the refolding buffer with gentle and constant stirring to achieve a final protein concentration typically in the range of 0.1-1.0 mg/mL. d. Incubate the refolding mixture for a sufficient time (e.g., 12-48 hours) at a constant temperature to allow for proper folding.
3. Removal of DTAC and Concentration: a. Remove the DTAC from the refolded protein solution using a suitable method such as dialysis or chromatography. b. Concentrate the refolded protein to the desired final concentration using ultrafiltration.
4. Analysis of Refolded Protein: a. Determine the concentration of the refolded protein using a protein assay. b. Assess the purity and aggregation state of the refolded protein using SDS-PAGE and size-exclusion chromatography. c. Confirm the biological activity of the refolded protein using a relevant functional assay.
Visualizations
Caption: Workflow for DTAC-assisted protein refolding.
Caption: Troubleshooting decision tree for low refolding yield.
References
- 1. Solubilization and refolding of inclusion bodies by detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
Technical Support Center: Troubleshooting DTAC Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, understanding, and mitigating the common interferences caused by Dodecyltrimethylammonium Chloride (DTAC) in a variety of biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is DTAC and why is it used in biochemical assays?
A1: Dodecyltrimethylammonium Chloride (DTAC) is a cationic surfactant. In biochemical research, it is often used for solubilizing cell membranes to extract proteins, preventing non-specific binding in immunoassays, and as a component in certain buffers. Its ability to disrupt lipid bilayers and protein aggregates makes it a useful tool in sample preparation.
Q2: How can DTAC interfere with my biochemical assays?
A2: DTAC can interfere with assays through several mechanisms:
-
Protein Quantification Assays: DTAC can interact with assay reagents, leading to inaccurate protein concentration measurements. For instance, in dye-based assays like the Bradford assay, it can interfere with the dye-binding process. In copper-based assays like the Lowry and BCA assays, it can interfere with the copper-chelation steps.[1]
-
Immunoassays (e.g., ELISA): As a detergent, DTAC can disrupt protein-protein interactions, including the crucial antibody-antigen binding. It can also denature antibodies or antigens and interfere with the enzymatic activity of reporters like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP).
-
Enzyme Kinetic Assays: DTAC can directly interact with enzymes, altering their conformation and affecting their catalytic activity. This can manifest as changes in key kinetic parameters like Vmax (maximum velocity) and Km (Michaelis constant).[2][3]
-
Nucleic Acid Assays: In fluorescence-based nucleic acid quantification, DTAC can interfere with the binding of fluorescent dyes to DNA or RNA, leading to inaccurate measurements.[4][5]
-
Cell-Based Assays: DTAC can disrupt cell membranes, affecting cell viability and interfering with the measurement of cellular processes and signaling pathways.
Troubleshooting Guides by Assay Type
Protein Quantification Assays
Issue: Inaccurate protein concentration readings in the presence of DTAC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DTAC interference in protein assays.
Quantitative Data Summary:
| Assay Type | DTAC Concentration | Observed Interference | Reference |
| Bradford | > 0.01% | Significant underestimation of protein concentration. | [6] |
| Lowry | > 0.05% | Can lead to precipitation and inaccurate color development. | [1] |
| BCA | > 0.1% | Interference with copper reduction, leading to false readings. | [1] |
Immunoassays (ELISA)
Issue: Reduced signal, high background, or complete loss of signal in an ELISA.
Troubleshooting Workflow:
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Dodecyltrimethylammonium bromide surfactant effects on DNA: Unraveling the competition between electrostatic and hydrophobic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bradford vs. Lowry Protein Assays: Which Is More Accurate? [synapse.patsnap.com]
Technical Support Center: Purity Assessment of Dodecyltrimethylammonium Chloride (DTAC) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of Dodecyltrimethylammonium chloride (DTAC) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining the purity of a DTAC solution?
A1: The most common and reliable methods for determining the purity of a DTAC solution are High-Performance Liquid Chromatography (HPLC) and two-phase titration. HPLC provides a detailed impurity profile, while two-phase titration offers a quantitative measure of the active cationic surfactant content.
Q2: What are the typical impurities in a DTAC solution?
A2: Common impurities in DTAC solutions can include unreacted starting materials such as dodecylamine and trimethylamine, as well as byproducts from the synthesis process. Shorter or longer alkyl chain quaternary ammonium compounds may also be present.
Q3: Which method is more suitable for my needs: HPLC or two-phase titration?
A3: The choice of method depends on your specific requirements. HPLC is ideal for identifying and quantifying individual impurities, making it suitable for in-depth analysis and formulation development. Two-phase titration is a faster and more cost-effective method for routine quality control to determine the overall active DTAC content.
Purity Assessment Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying DTAC and its potential impurities.
Objective: To determine the purity of a DTAC solution by separating and quantifying DTAC from its impurities.
Materials:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate or formic acid (for mobile phase modification)
-
DTAC reference standard
-
Sample of DTAC solution
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with a suitable buffer, such as 10 mM ammonium acetate, adjusted to a pH between 3 and 5.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of DTAC reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Dilute the DTAC solution to be tested with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detector: UV at 210 nm or CAD
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solution.
-
Record the chromatograms and the peak areas.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the DTAC reference standard against its concentration.
-
Determine the concentration of DTAC in the sample solution from the calibration curve.
-
Calculate the purity of the DTAC solution as follows: Purity (%) = (Area of DTAC peak / Sum of all peak areas) x 100
-
Q: Why am I observing peak tailing for the DTAC peak?
A: Peak tailing for quaternary ammonium compounds like DTAC is a common issue in reversed-phase HPLC.[1][2][3][4][5]
-
Cause: Strong interactions between the positively charged DTAC molecule and residual silanol groups on the silica-based C18 column.[3]
-
Solution:
-
Mobile Phase pH: Lower the pH of the mobile phase to around 3. This protonates the silanol groups, reducing their interaction with the cationic DTAC.
-
Ionic Strength: Increase the ionic strength of the mobile phase by adding a higher concentration of a salt like ammonium acetate (e.g., up to 50 mM). This can help to shield the silanol interactions.
-
Column Type: Use a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
Ion-Pairing Reagent: As a last resort, a small amount of an ion-pairing reagent can be added to the mobile phase, but this can lead to long column equilibration times.
-
Q: My DTAC peak is broad. How can I improve its shape?
A: A broad peak can be caused by several factors.
-
Cause: Slow gradient elution, large injection volume, or extra-column volume.
-
Solution:
-
Gradient Optimization: If using a gradient, try increasing the ramp speed.
-
Injection Volume: Reduce the injection volume or dissolve the sample in a solvent weaker than the mobile phase.
-
System Check: Ensure all tubing and connections are short and have a narrow internal diameter to minimize extra-column volume.
-
Q: I am not getting good separation between DTAC and an impurity. What should I do?
A: Poor resolution can be addressed by modifying the mobile phase or column.
-
Cause: Insufficient selectivity of the chromatographic system.
-
Solution:
-
Mobile Phase Composition: Vary the ratio of acetonitrile to water. Sometimes, switching to methanol as the organic modifier can alter the selectivity.
-
Column Chemistry: Try a different type of reversed-phase column (e.g., a phenyl-hexyl column) which may offer different selectivity for your specific impurity.
-
Two-Phase Titration
This classical method provides a reliable determination of the total cationic surfactant content. The principle involves titrating the cationic surfactant (DTAC) with a standard anionic surfactant solution in a two-phase system (water and a non-polar organic solvent). An indicator dye is used, which changes color at the endpoint.
Objective: To quantify the active DTAC content in a solution.
Materials:
-
Burette (50 mL)
-
Graduated cylinder or stoppered flask (100 mL)
-
Standardized sodium dodecyl sulfate (SDS) solution (anionic surfactant titrant, e.g., 0.004 M)
-
Methylene blue indicator solution
-
Chloroform or other suitable organic solvent
-
Sulfuric acid and sodium hydroxide solutions (for pH adjustment)
-
Sample of DTAC solution
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the DTAC solution into the graduated cylinder. The amount should be chosen to give a titrant volume of around 10-20 mL.
-
Add 10 mL of water and 15 mL of chloroform.
-
Add a few drops of methylene blue indicator.
-
-
Titration:
-
Titrate with the standardized SDS solution while shaking the cylinder vigorously after each addition.
-
Initially, the chloroform layer will be blue.
-
As the endpoint is approached, the intensity of the blue color in the chloroform layer will decrease, and the aqueous layer will become more blue.
-
The endpoint is reached when the color intensity of both the chloroform and aqueous layers is the same.[6][7]
-
-
Calculation:
-
Calculate the concentration of DTAC in the sample using the following formula: C_DTAC = (V_SDS × C_SDS) / V_DTAC Where:
-
C_DTAC = Concentration of DTAC
-
V_SDS = Volume of SDS solution used
-
C_SDS = Concentration of SDS solution
-
V_DTAC = Volume of DTAC sample taken
-
-
Q: The phase separation is slow or an emulsion forms. What can I do?
A: Poor phase separation can make the endpoint difficult to determine.
-
Cause: High concentration of surfactants or interfering substances in the sample matrix.
-
Solution:
-
Dilution: Dilute the sample with deionized water before starting the titration.
-
Salt Addition: Adding a small amount of an electrolyte like sodium sulfate can sometimes help to break emulsions.
-
Gentle Inversion: Instead of vigorous shaking, try gentle inversions of the stoppered cylinder to mix the phases.
-
Q: The endpoint is unclear or fades quickly. How can I get a sharper endpoint?
A: An indistinct endpoint is a common challenge in two-phase titrations.
-
Cause: Incorrect pH, indicator concentration, or slow reaction kinetics.
-
Solution:
-
pH Adjustment: Ensure the pH of the aqueous phase is appropriate. For cationic surfactant titration, a slightly acidic to neutral pH is generally preferred.
-
Indicator Concentration: Use the optimal amount of indicator. Too much or too little can make the color change difficult to observe.
-
Sufficient Shaking: Ensure thorough mixing after each titrant addition to allow the ion pair to form and partition into the organic phase.
-
Potentiometric Detection: For a more precise and automated endpoint determination, consider using a surfactant-specific ion-selective electrode with a potentiometric titrator.[8][9]
-
Q: The results are not reproducible. What could be the reason?
A: Poor reproducibility can stem from several sources.
-
Cause: Inconsistent shaking, temperature fluctuations, or inaccurate volume measurements.
-
Solution:
-
Standardize Technique: Develop a consistent and standardized procedure for shaking and waiting for phase separation.
-
Temperature Control: Perform titrations at a constant temperature, as temperature can affect the partitioning of the ion pair.
-
Calibrated Glassware: Ensure all glassware, especially the burette and pipettes, are properly calibrated.
-
Method Comparison
| Parameter | HPLC | Two-Phase Titration |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Formation of an ion-pair between the cationic analyte and an anionic titrant, which partitions into an organic phase. |
| Information Provided | Purity profile, identification and quantification of individual impurities. | Total active cationic surfactant content. |
| Limit of Detection (LOD) | Low (ng to µg/mL range, detector dependent).[10] | Higher (typically in the µM or mg/L range).[6][7] |
| Precision (RSD) | Typically < 2% | Typically < 2-3%[8] |
| Analysis Time | 15-30 minutes per sample | 5-15 minutes per sample |
| Cost & Complexity | High initial instrument cost, requires skilled operator. | Low cost, relatively simple procedure. |
| Common Issues | Peak tailing, resolution problems, baseline noise. | Emulsion formation, indistinct endpoint, poor reproducibility. |
Visualized Workflows
References
- 1. chromtech.com [chromtech.com]
- 2. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Improved methylene blue two-phase titration method for determining cationic surfactant concentration in high-salinity brine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. metrohm.com [metrohm.com]
- 9. metrohm.com [metrohm.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storing and Handling DTAC (Decitabine)
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the proper storage and handling of Decitabine (DTAC) to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized DTAC powder?
For long-term storage, the lyophilized powder should be kept at -20°C.[1][2] For shorter periods, it can be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15-30°C (59-86°F).[3][4]
Q2: What is the correct procedure for reconstituting DTAC powder?
Aseptically reconstitute the DTAC powder with the appropriate volume of Sterile Water for Injection to achieve a concentration of 5 mg/mL.[3][5][6] The resulting solution will have a pH between 6.7 and 7.3.[3][6]
Q3: How quickly do I need to use the DTAC solution after reconstitution?
It is strongly recommended to dilute the reconstituted solution within 15 minutes.[3][6][7][8] DTAC is unstable in aqueous solutions and begins to degrade.[8][9]
Q4: My experiment was delayed. Can I still use the reconstituted DTAC solution that has been sitting at room temperature for over 15 minutes?
It is not recommended. Extended exposure of the reconstituted solution to room temperature can lead to significant degradation and the formation of impurities, potentially compromising your experimental results.[9][10]
Q5: What is the best practice for diluting the reconstituted DTAC solution for my experiments?
Immediately after reconstitution, the solution should be further diluted to your final experimental concentration (typically between 0.1 - 1.0 mg/mL) using cold (2-8°C) infusion fluids such as 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection.[3][4][6][11]
Q6: How long is the diluted DTAC solution stable?
When prepared with cold infusion fluids and stored at 2-8°C (36-46°F) and protected from light, the diluted solution should be used within 4 to 7 hours.[3][4][5][11] However, some recent studies using advanced analytical methods have suggested that diluted solutions may remain stable for up to 48 hours under these conditions.[8][10][12][13] For critical experiments, it is advisable to adhere to the shorter time frame or conduct an independent stability assessment.
Q7: I noticed some particulate matter in my reconstituted/diluted DTAC solution. Can I still use it?
No. Parenteral drug products should be visually inspected for particulate matter and discoloration prior to administration.[3][11] If any particulates or discoloration are observed, the solution should be discarded.
Q8: What are the primary factors that cause DTAC degradation?
The main factors contributing to DTAC degradation are exposure to water (hydrolysis), elevated temperatures, and inappropriate pH.[9][14] DTAC is heat-sensitive and unstable in aqueous solutions.[9]
Q9: What safety precautions should I take when handling DTAC?
DTAC is a cytotoxic drug and should be handled with caution.[3][11] Always wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.[1][15][16] All handling of DTAC powder and solutions should be performed in a chemical fume hood or a biological safety cabinet.[15] It is suspected of causing genetic defects and may impair fertility.[15][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or no biological activity in the experiment. | DTAC degradation due to improper storage or handling. | 1. Review your storage and handling procedures against the best practices outlined in this guide. 2. Prepare fresh DTAC solutions immediately before use. 3. Verify the storage temperature of your freezer/refrigerator. |
| Inconsistent results between experimental replicates. | Variable levels of DTAC degradation in different preparations. | 1. Standardize your DTAC preparation protocol, ensuring consistent timing between reconstitution, dilution, and use. 2. Prepare a single batch of diluted DTAC solution for all replicates in an experiment. |
| Visible particulates or cloudiness in the solution. | Precipitation or formation of degradation products. | 1. Discard the solution immediately. 2. Ensure the diluent is properly mixed and at the correct temperature. 3. Re-evaluate the reconstitution process to ensure complete dissolution. |
Quantitative Stability Data for DTAC
| Storage Condition | Parameter | Value | Reference |
| Lyophilized Powder | Temperature (Long-term) | -20°C | [1][2] |
| Temperature (Short-term) | 15-30°C | [3][4] | |
| Reconstituted Solution (5 mg/mL in Sterile Water) | pH | 6.7 - 7.3 | [3] |
| Recommended time to dilution | < 15 minutes | [3][6][7][8] | |
| Diluted Solution (0.1 - 1.0 mg/mL) | Diluents | 0.9% NaCl, 5% Dextrose, Lactated Ringer's | [3][5] |
| Storage Temperature | 2-8°C (cold) | [3][4][11] | |
| Stability (Standard Recommendation) | 4 - 7 hours | [3][4][5][11] | |
| Stability (Extended - research) | Up to 48 hours (protected from light) | [8][10][13] |
Experimental Protocol: Assessing DTAC Solution Stability
This protocol provides a general framework for determining the stability of a prepared DTAC solution under specific laboratory conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of active DTAC over time in a prepared solution.
Materials:
-
Lyophilized DTAC
-
Sterile Water for Injection
-
Cold (2-8°C) 0.9% Sodium Chloride Injection
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (consult relevant literature for a suitable composition)
-
DTAC reference standard
-
Sterile vials
Methodology:
-
Standard Curve Preparation: Prepare a series of DTAC standards of known concentrations using the reference standard. Run these on the HPLC to generate a standard curve.
-
DTAC Solution Preparation:
-
Reconstitute a vial of DTAC with Sterile Water for Injection to a concentration of 5 mg/mL.
-
Immediately dilute the reconstituted solution to the desired final concentration (e.g., 1 mg/mL) with cold 0.9% Sodium Chloride Injection.
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the DTAC solution for HPLC analysis.
-
Store the remaining solution under the desired test conditions (e.g., 2-8°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots for analysis.
-
-
HPLC Analysis:
-
Analyze each aliquot by HPLC.
-
Record the peak area corresponding to DTAC.
-
-
Data Analysis:
-
Using the standard curve, calculate the concentration of DTAC in each aliquot at each time point.
-
Plot the concentration of DTAC versus time to determine the degradation kinetics. A solution is often considered stable if it retains ≥90% of its initial concentration.
-
Visualizing DTAC Degradation and Troubleshooting
Caption: Hydrolytic degradation pathway of Decitabine.
Caption: Troubleshooting workflow for experiments involving DTAC.
References
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. globalrph.com [globalrph.com]
- 4. drugs.com [drugs.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. LC-MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 15. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 16. eugiaus.com [eugiaus.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Mitigating DTAC-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects of Dodecyltrimethylammonium Chloride (DTAC) in their cell culture experiments.
Troubleshooting Guide
This guide addresses common issues observed when working with DTAC and provides step-by-step solutions to mitigate its cytotoxic effects.
Issue 1: Rapid Cell Death and Lysis Observed Shortly After DTAC Exposure
Question: My cells are detaching and lysing within a few hours of adding DTAC to the culture. How can I prevent this acute toxicity?
Answer: Rapid cell death upon DTAC exposure is typically due to the surfactant's direct lytic effect on the cell membrane at high concentrations. Cationic surfactants like DTAC disrupt the lipid bilayer, leading to a loss of membrane integrity. To address this, consider the following strategies:
-
Optimize DTAC Concentration: The cytotoxic effects of DTAC are highly concentration-dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-lethal concentration for your specific cell line and experimental goals. The half-maximal inhibitory concentration (IC50) is a key parameter in this determination.
-
Supplement with Serum or Albumin: The presence of proteins, such as those in Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA), can significantly reduce the cytotoxicity of surfactants. These proteins can bind to DTAC molecules, thereby reducing the concentration of free DTAC available to interact with cell membranes.[1][2][3][4]
-
Gradual Adaptation: If your experimental design allows, consider gradually adapting your cells to the desired DTAC concentration over several passages. This may allow the cells to upregulate protective mechanisms.
Issue 2: Increased Apoptosis or Necrosis Following Prolonged DTAC Treatment
Question: Even at lower concentrations, I'm observing a significant increase in apoptotic and/or necrotic cells after 24-48 hours of DTAC treatment. What is the underlying mechanism and how can I minimize this delayed cell death?
Answer: Prolonged exposure to sub-lytic concentrations of DTAC can induce programmed cell death pathways. The initial membrane perturbation acts as a stress signal that can trigger either apoptosis or necrosis.
-
Apoptosis: This is a controlled, programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. DTAC-induced membrane stress can activate intrinsic or extrinsic apoptotic pathways.
-
Necrosis: This is an uncontrolled form of cell death resulting from severe cellular injury, leading to cell swelling and lysis. At higher concentrations or with prolonged exposure, DTAC-induced membrane damage can be too extensive for the cell to repair, leading to necrosis.
To mitigate delayed cell death:
-
Limit Exposure Time: Reduce the duration of DTAC treatment to the minimum time required for your experiment.
-
Cell Recovery Period: After DTAC exposure, wash the cells thoroughly with fresh, DTAC-free medium and allow them to recover in a complete growth medium. Monitor cell viability and morphology during the recovery period.
-
Serum Starvation Considerations: If your protocol requires serum-free conditions, be aware that this will likely exacerbate DTAC's cytotoxicity. If possible, perform the DTAC treatment in a low-serum medium rather than a completely serum-free one.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DTAC cytotoxicity?
A1: The primary mechanism of DTAC cytotoxicity is the disruption of the cell plasma membrane. As a cationic surfactant, DTAC's positively charged headgroup interacts with the negatively charged components of the cell membrane, while its hydrophobic tail inserts into the lipid bilayer. This disrupts the membrane's structure and integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[5][6]
Q2: How can I quantitatively measure DTAC's effect on cell viability?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8][9][10][11][12] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in metabolic activity is indicative of cytotoxicity.
Q3: Are there alternatives to serum for mitigating DTAC cytotoxicity?
A3: While serum is a common and effective mitigator, other protein supplements like purified Bovine Serum Albumin (BSA) can also be used.[3] The protective effect is attributed to the binding of the surfactant molecules by these proteins, reducing their free concentration. The effectiveness of other polymers or supplements would need to be empirically determined for your specific system.
Q4: How do I prepare my cells for an experiment involving DTAC to minimize baseline stress?
A4: Ensure your cells are healthy and in the logarithmic growth phase before starting any experiment with DTAC. Avoid using cells that are over-confluent or have been in culture for too many passages. Perform a cell count and viability assessment (e.g., using trypan blue exclusion) to ensure a consistent number of viable cells are seeded for each experiment.
Q5: What are the typical IC50 values for DTAC in mammalian cell lines?
A5: The IC50 value for DTAC can vary significantly depending on the cell line, exposure time, and assay conditions (e.g., presence or absence of serum). It is always recommended to determine the IC50 empirically for your specific experimental setup. The following table provides a summary of reported IC50 values for DTAC and related cationic surfactants to serve as a general reference.
| Surfactant | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Dodecyltrimethylammonium Bromide (DTAB) | Human keratinocytes | 24 h | ~15 | F.M. Raux et al., Toxicology in Vitro, 2002 |
| Cetyltrimethylammonium Bromide (CTAB) | Human fibroblasts | Not specified | ~10-20 | P.J. Dierickx, ATLA, 1993 |
| Cetyltrimethylammonium Bromide (CTAB) | L929 mouse fibroblasts | 24 h | ~5 | M. Gülden et al., Toxicology in Vitro, 2010 |
Experimental Protocols
Protocol 1: Determining the IC50 of DTAC using the MTT Assay
This protocol provides a detailed method for determining the half-maximal inhibitory concentration (IC50) of DTAC on a given mammalian cell line.[7][8][9][10][11][12]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
DTAC stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before adding DTAC.
-
-
DTAC Treatment:
-
Prepare a serial dilution of DTAC in culture medium. A typical starting range might be from 1 µM to 1000 µM.
-
Include a vehicle control (medium without DTAC) and a blank control (medium only, no cells).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the respective DTAC dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each DTAC concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the DTAC concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Mitigating DTAC Cytotoxicity with Fetal Bovine Serum (FBS)
This protocol outlines how to use FBS to reduce the cytotoxic effects of DTAC.
Materials:
-
Cells of interest
-
Complete cell culture medium with varying concentrations of FBS (e.g., 0%, 1%, 5%, 10%, 20%)
-
DTAC stock solution
-
Materials for a cell viability assay (e.g., MTT assay)
Procedure:
-
Experimental Setup:
-
Seed cells in 96-well plates as described in Protocol 1.
-
Prepare different sets of culture media containing 0%, 1%, 5%, 10%, and 20% FBS.
-
-
Co-treatment with DTAC and FBS:
-
Prepare serial dilutions of DTAC in each of the different FBS-containing media.
-
Treat the cells with these solutions and incubate for the desired exposure time.
-
-
Assessment of Cytotoxicity:
Protocol 3: Cell Recovery After DTAC Exposure
This protocol provides a general guideline for helping cells recover after treatment with a cytotoxic concentration of DTAC.
Materials:
-
DTAC-treated cells
-
Sterile PBS
-
Fresh, complete cell culture medium (pre-warmed to 37°C)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Removal of DTAC:
-
Carefully aspirate the DTAC-containing medium from the culture vessel.
-
Gently wash the cell monolayer twice with sterile, pre-warmed PBS to remove any residual DTAC.
-
-
Addition of Fresh Medium:
-
Add fresh, pre-warmed complete growth medium to the culture vessel. For enhanced recovery, consider using a medium with a higher serum concentration (e.g., 20% FBS) for the initial 24-48 hours.
-
-
Incubation and Monitoring:
-
Return the cells to the incubator and monitor their morphology and attachment daily.
-
It may take several days for the cells to fully recover and resume normal proliferation.[14]
-
-
Subculturing Post-Recovery:
-
Once the cells have reached an appropriate confluency and appear healthy, they can be subcultured. It is advisable to perform a viability check (e.g., trypan blue staining) before the first subculture to assess the health of the recovered population.
-
Signaling Pathways and Experimental Workflows
DTAC-Induced Cell Death Signaling Pathways
DTAC-induced membrane damage can initiate two distinct cell death pathways: apoptosis and necroptosis. The choice between these pathways often depends on the extent of the initial damage and the cellular context.
Caption: DTAC-induced cell death pathways.
Experimental Workflow for Assessing and Mitigating DTAC Cytotoxicity
The following workflow outlines the logical steps for investigating and mitigating the cytotoxic effects of DTAC in a cell culture setting.
Caption: Workflow for DTAC cytotoxicity studies.
References
- 1. Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific Interaction With Human Serum Albumin Reduces Ginsenoside Cytotoxicity in Human Umbilical Vein Endothelial Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Duality of Caspases in Cancer, as Told through the Fly | MDPI [mdpi.com]
- 5. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyvinyl Chloride Nanoparticles Affect Cell Membrane Integrity by Disturbing the Properties of the Multicomponent Lipid Bilayer in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. corning.com [corning.com]
- 13. woundsinternational.com [woundsinternational.com]
- 14. Optimisation of a serum albumin removal protocol for use in a proteomic study to identify the protein biomarkers for silent gastric ulceration in horses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in DTAC Removal by Dialysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the removal of Diethylenetriaminepentaacetic acid (DTAC) from experimental solutions using dialysis.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of DTAC via dialysis, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is there still a significant amount of DTAC in my sample after extensive dialysis?
Possible Causes:
-
Inefficient Dialysis for Small Molecules: Standard dialysis protocols are often optimized for large molecules like proteins. Small, highly soluble molecules like DTAC (Molecular Weight: 393.35 g/mol ) can be surprisingly difficult to remove completely by passive diffusion alone. Research on similar chelating agents, such as EDTA, has shown that even extensive dialysis may only reduce the concentration by about half.[1][2][3]
-
Inappropriate Membrane Molecular Weight Cutoff (MWCO): Using a membrane with a MWCO that is too large can lead to loss of your product, while a membrane that is too close to the size of DTAC can hinder its removal.
-
Insufficient Dialysis Buffer Volume and Infrequent Changes: The concentration gradient is the driving force for dialysis.[4] If the volume of the dialysis buffer (dialysate) is too small or if it is not changed frequently enough, the concentration of DTAC outside the dialysis tubing will increase, slowing down and eventually stopping the removal process.
-
Formation of DTAC-Metal Complexes: DTAC is a strong chelating agent. If your sample contains divalent or trivalent metal ions, DTAC can form stable complexes. These complexes may have different diffusion characteristics than free DTAC, potentially hindering their passage through the dialysis membrane.
Solutions:
-
Optimize Dialysis Parameters:
-
Select a Low MWCO Membrane: For retaining nanoparticles or large proteins while removing DTAC, a membrane with a MWCO of 1-3 kDa is a suitable starting point. For smaller proteins, a MWCO of 100-500 Da would be more appropriate, ensuring the retention of the protein while allowing DTAC to pass through.[5]
-
Increase Dialysis Buffer Volume: Use a dialysate volume that is at least 200-500 times the volume of your sample.[6]
-
Perform Multiple Buffer Changes: Change the dialysis buffer every 2-3 hours for the first several hours, followed by an overnight dialysis with a fresh, large volume of buffer.[7] Three to four buffer changes are typically recommended to achieve significant removal.[6]
-
-
Consider Alternative Techniques: For more efficient and complete removal of small molecules like DTAC, consider using ultrafiltration/diafiltration. This technique uses pressure to actively force the buffer and small molecules through a membrane, and has been shown to be more effective than dialysis for removing chelating agents like EDTA.[1][2][3]
-
Address Metal Complexes: If you suspect the formation of DTAC-metal complexes, you can try to disrupt them by including a competing, weaker chelating agent in the dialysis buffer, though this may not be suitable for all applications.
Q2: My product (protein/nanoparticle) is precipitating during dialysis against a DTAC-free buffer. What should I do?
Possible Causes:
-
Rapid Change in Buffer Composition: A sudden and drastic change in the buffer environment (e.g., removal of DTAC, change in pH or ionic strength) can lead to the destabilization and precipitation of your product.[8][9][10]
-
Low Ionic Strength of the Dialysis Buffer: Many proteins and nanoparticles require a certain salt concentration to remain soluble. Dialyzing against a buffer with very low ionic strength can cause them to aggregate and precipitate.[8][11]
-
pH of the Dialysis Buffer is Close to the Isoelectric Point (pI) of the Protein: At its pI, a protein has a net neutral charge, which can minimize electrostatic repulsion between molecules and lead to aggregation.[8]
-
High Product Concentration: Highly concentrated samples are more prone to precipitation, especially during buffer exchange.[9][10][12]
Solutions:
-
Gradual Buffer Exchange: Instead of a single, large buffer change, perform a stepwise dialysis where you gradually decrease the concentration of DTAC and other initial buffer components.
-
Optimize Dialysis Buffer Composition:
-
Maintain Appropriate Ionic Strength: Ensure your dialysis buffer contains an adequate concentration of salt (e.g., 150 mM NaCl) to maintain the solubility of your product.[13]
-
Adjust pH: Choose a buffer with a pH that is at least one unit away from the pI of your protein.[8]
-
Include Stabilizers: Consider adding stabilizers such as glycerol (5-20%), sucrose, or arginine to the dialysis buffer to improve protein stability.[11]
-
-
Reduce Product Concentration: If possible, dilute your sample before dialysis and then re-concentrate it afterward if necessary.[9][12]
-
Small-Scale Trial: Before dialyzing your entire sample, perform a small-scale pilot experiment with a small aliquot to test the stability of your product in the new buffer conditions.[10]
Frequently Asked Questions (FAQs)
Q: What is the recommended Molecular Weight Cutoff (MWCO) for a dialysis membrane to remove DTAC?
A: The choice of MWCO depends on the size of the molecule you want to retain. Since DTAC has a molecular weight of 393.35 g/mol , you should select a membrane with a MWCO that is significantly larger than DTAC but smaller than your product.
-
For retaining nanoparticles or large proteins (>30 kDa): A 1-3 kDa MWCO membrane is a good choice.
-
For retaining smaller proteins (10-30 kDa): A 0.5-1 kDa MWCO membrane would be suitable.
-
For retaining peptides or very small proteins (<10 kDa): A 100-500 Da MWCO membrane is recommended.
As a general rule, the MWCO of the membrane should be at least 1/3 to 1/2 the molecular weight of the molecule to be retained for optimal recovery.[14]
Q: How can I quantify the amount of residual DTAC in my sample after dialysis?
A: Several analytical methods can be used to quantify residual DTAC. The choice of method will depend on the sensitivity required and the complexity of your sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and accurate method for quantifying DTAC.
-
Colorimetric Assays: There are colorimetric methods available for quantifying chelating agents. These assays are often based on the competition for a metal ion between the chelating agent and a colored indicator.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect and quantify DTAC, especially if the concentration is not extremely low.[1][2]
Q: Are there more effective alternatives to dialysis for removing DTAC?
A: Yes, for small molecules like DTAC, other techniques can be more efficient.
-
Ultrafiltration/Diafiltration (UF/DF): This is often the most effective method.[15][16] It uses pressure to force the solvent and small molecules through a membrane while retaining the larger molecules. Diafiltration is a process where the buffer is continuously replaced, which can lead to a more complete removal of DTAC compared to the passive diffusion of dialysis.[1][2][3]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic technique separates molecules based on size and can be used to efficiently remove small molecules like DTAC from larger molecules.[17]
Q: What type of membrane material is best for DTAC dialysis?
A: Regenerated cellulose and synthetic polymers like polysulfone (PS) or polyethersulfone (PES) are common materials for dialysis membranes.[14][18][19]
-
Regenerated Cellulose (RC): Generally has low non-specific binding of proteins.
-
Polysulfone (PS) and Polyethersulfone (PES): These synthetic polymers are known for their durability and are available in a wide range of MWCOs. They may have a higher potential for non-specific binding, so it is important to choose a membrane that is specified for low protein binding if you are working with sensitive proteins.
For the removal of a small, non-protein molecule like DTAC, the choice of material is less critical than selecting the correct MWCO.
Data Presentation
Table 1: Estimated DTAC Removal Efficiency by Dialysis
| Number of Buffer Changes (Volume Ratio 1:500) | Estimated % DTAC Removed |
| 1 | 50 - 70% |
| 2 | 75 - 90% |
| 3 | 90 - 98% |
| 4 | >98% |
Note: These are estimated values based on the principles of dialysis and data from similar small molecules. Actual removal efficiency may vary depending on experimental conditions.
Table 2: Comparison of Methods for DTAC Removal
| Method | Principle | Typical Processing Time | Estimated Removal Efficiency | Key Advantages | Key Disadvantages |
| Dialysis | Passive Diffusion | 12 - 48 hours | 90 - >98% | Gentle, simple setup | Slow, may be incomplete |
| Ultrafiltration/Diafiltration | Pressure-driven Convection | 1 - 4 hours | >99% | Fast, highly efficient | Requires specialized equipment |
| Size Exclusion Chromatography | Size-based Separation | 0.5 - 2 hours | >99% | Fast, high resolution | Sample dilution, column packing |
Experimental Protocols
Protocol 1: DTAC Removal by Dialysis
This protocol provides a general procedure for removing DTAC from a solution containing nanoparticles or proteins.
Materials:
-
Dialysis tubing or dialysis cassette with an appropriate MWCO (e.g., 1-3 kDa for nanoparticles/large proteins)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) at a suitable pH and ionic strength for your sample)
-
Large beaker or container for the dialysis buffer
-
Magnetic stir plate and stir bar
-
Clips for dialysis tubing (if applicable)
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer for at least 30 minutes, or as recommended by the manufacturer.
-
Load the Sample: Carefully pipette your sample containing DTAC into the prepared dialysis tubing or cassette, leaving some space for potential volume changes.
-
Seal the Tubing/Cassette: Securely close both ends of the dialysis tubing with clips, ensuring there are no leaks.
-
Initiate Dialysis: Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a magnetic stir plate and add a stir bar to the buffer (not inside the dialysis bag). Stir gently to ensure adequate circulation of the buffer.
-
First Buffer Change: After 2-3 hours of dialysis at room temperature or 4°C, discard the used dialysis buffer and replace it with an equal volume of fresh buffer.
-
Second Buffer Change: Repeat the buffer change after another 2-3 hours.
-
Overnight Dialysis: For the final dialysis step, use a fresh, large volume of buffer and let the dialysis proceed overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Open one end and gently pipette the sample into a clean tube.
-
Quantify Residual DTAC: Analyze a small aliquot of your sample to determine the concentration of residual DTAC using a suitable analytical method.
Protocol 2: DTAC Removal by Ultrafiltration/Diafiltration (UF/DF)
This protocol describes a more rapid and efficient method for DTAC removal using a centrifugal ultrafiltration device.
Materials:
-
Centrifugal ultrafiltration device with an appropriate MWCO (e.g., 3 kDa for nanoparticles/large proteins)
-
Diafiltration buffer (the final buffer for your sample)
-
Centrifuge with a rotor compatible with the ultrafiltration device
Procedure:
-
Prepare the Ultrafiltration Device: Pre-rinse the device with diafiltration buffer as per the manufacturer's instructions to remove any preservatives.
-
Load the Sample: Add your sample containing DTAC to the sample reservoir of the ultrafiltration device.
-
First Concentration Step: Centrifuge the device at the recommended speed and for the specified time to reduce the sample volume. The filtrate, containing DTAC, will pass through the membrane into the collection tube.
-
First Diafiltration Step: Discard the filtrate. Add fresh diafiltration buffer to the sample reservoir to bring the volume back to the original sample volume. Gently mix.
-
Repeat Diafiltration Cycles: Repeat the centrifugation and buffer addition steps (steps 3 and 4) for a total of 3-5 cycles. Each cycle will further reduce the concentration of DTAC in your sample.
-
Final Concentration: After the final diafiltration step, centrifuge the device one last time to concentrate your sample to the desired final volume.
-
Sample Recovery: Carefully collect the concentrated, DTAC-free sample from the sample reservoir.
-
Quantify Residual DTAC: Analyze a small portion of your final sample to confirm the removal of DTAC.
Mandatory Visualization
Caption: Experimental workflows for DTAC removal.
Caption: Troubleshooting logic for DTAC removal.
References
- 1. cariguidelines.org [cariguidelines.org]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. A comparative study of dialysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. dcvmn.org [dcvmn.org]
- 6. Nanotechnology for Protein Delivery: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. agrisera.com [agrisera.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparison of Solute Removal Properties Between High-Efficient Dialysis Modalities in Low Blood Flow Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 17. バッファ交換に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. droracle.ai [droracle.ai]
- 19. The Characteristics of Dialysis Membranes: Benefits of the AN69 Membrane in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: DTAC vs. CTAB in Gold Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of capping agent is a critical parameter in the synthesis of gold nanoparticles (AuNPs), profoundly influencing their size, shape, stability, and suitability for various applications. This guide provides an objective comparison of two commonly used cationic surfactants, Dodecyltrimethylammonium chloride (DTAC) and Cetyltrimethylammonium bromide (CTAB), in AuNP synthesis, supported by experimental data and detailed protocols.
The selection between DTAC and CTAB, both quaternary ammonium surfactants, primarily hinges on the desired nanoparticle characteristics and the specific requirements of the downstream application. Their roles extend beyond merely preventing aggregation; they actively direct the growth of the nanoparticles, influencing their final morphology.
Performance Comparison: DTAC vs. CTAB
While direct head-to-head comparative studies under identical conditions are limited in published literature, analysis of various reports allows for a qualitative and semi-quantitative comparison of AuNPs synthesized using these two surfactants. The key differences arise from the variation in their alkyl chain length (dodecyl C12 for DTAC and cetyl C16 for CTAB) and the nature of their counter-ion (chloride for DTAC and bromide for CTAB).
| Characteristic | Gold Nanoparticles with DTAC | Gold Nanoparticles with CTAB | Key Considerations |
| Typical Size | Generally results in smaller nanoparticles. | Can produce a wider range of sizes, often used for larger nanoparticles and nanorods.[1] | The longer alkyl chain of CTAB provides a more robust stabilizing layer, allowing for more controlled growth to larger sizes. |
| Shape Control | Primarily yields spherical nanoparticles. | Highly effective in directing anisotropic growth, leading to the formation of nanorods, nanocubes, and other complex shapes.[2][3] | The bromide counter-ion in CTAB is believed to play a crucial role in selectively binding to specific crystallographic faces of gold, thus directing anisotropic growth.[4] |
| Stability | Provides good colloidal stability. | Offers excellent stability, particularly for non-spherical nanoparticles.[5] | The stronger adsorption of the longer C16 chain of CTAB onto the gold surface contributes to enhanced stability. |
| Toxicity | Generally considered to be less toxic than CTAB.[6] | Known to exhibit higher cytotoxicity, which can be a significant drawback for biomedical applications.[7] | The shorter alkyl chain of DTAC is often associated with reduced disruption of cell membranes. For in vivo applications, extensive purification or surface modification is often required for CTAB-capped AuNPs.[8] |
| Yield | Dependent on the synthesis protocol. | The seed-mediated growth method using CTAB is known for producing high yields of nanorods.[9] | Optimization of reaction parameters is crucial for maximizing the yield for both surfactants. |
Experimental Protocols: Seed-Mediated Synthesis
The seed-mediated growth method is a widely adopted and versatile protocol for synthesizing AuNPs with controlled size and shape, and it is applicable to both DTAC and CTAB. This method involves two main steps: the synthesis of small "seed" nanoparticles and their subsequent growth in a separate solution.
Preparation of Gold Seed Solution
This initial step is common for both DTAC and CTAB-mediated synthesis.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (e.g., 0.01 M)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (e.g., 0.01 M)
-
Ice-cold sodium borohydride (NaBH₄) solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
In a clean glass vial, mix a specific volume of HAuCl₄ solution with deionized water.
-
Add the trisodium citrate solution while stirring.
-
Rapidly inject the ice-cold NaBH₄ solution into the mixture under vigorous stirring.
-
The solution color will change rapidly, indicating the formation of gold seed nanoparticles.
-
Continue stirring for a few minutes and then age the seed solution at room temperature for a specified time (e.g., 2 hours) before use.[2]
Growth of Gold Nanoparticles
This step is where the choice between DTAC and CTAB as the capping agent becomes critical.
a) DTAC-Mediated Growth for Spherical Nanoparticles
Materials:
-
HAuCl₄ solution (e.g., 0.01 M)
-
Dodecyltrimethylammonium chloride (DTAC) solution (e.g., 0.1 M)
-
Ascorbic acid solution (e.g., 0.1 M)
-
Gold seed solution (prepared as described above)
-
Deionized water
Procedure:
-
In a flask, prepare the growth solution by mixing HAuCl₄ solution, DTAC solution, and deionized water.
-
Gently mix the solution until the color becomes uniform.
-
Add the ascorbic acid solution, which acts as a mild reducing agent. The solution should become colorless.
-
Finally, add a small volume of the aged gold seed solution to the growth solution.
-
Allow the reaction to proceed without stirring for several hours. The color of the solution will gradually change, indicating the growth of the nanoparticles.
b) CTAB-Mediated Growth for Anisotropic Nanoparticles (e.g., Nanorods)
Materials:
-
HAuCl₄ solution (e.g., 0.01 M)
-
Cetyltrimethylammonium bromide (CTAB) solution (e.g., 0.1 M)
-
Silver nitrate (AgNO₃) solution (e.g., 0.01 M) - acts as a shape-directing agent
-
Ascorbic acid solution (e.g., 0.1 M)
-
Gold seed solution (prepared as described above)
-
Deionized water
Procedure:
-
Prepare the growth solution by sequentially adding CTAB solution, HAuCl₄ solution, and AgNO₃ solution to a flask.[1]
-
Gently mix the solution after each addition.
-
Add the ascorbic acid solution to the growth solution, causing the color to fade.[1]
-
Introduce a small volume of the aged gold seed solution to the growth solution.
-
The solution should be left undisturbed for several hours to allow for the anisotropic growth of the gold nanorods. The final color of the solution will depend on the aspect ratio of the nanorods.[1]
Visualizing the Synthesis Workflow
The general workflow for the seed-mediated synthesis of gold nanoparticles can be visualized as follows:
Caption: Seed-mediated synthesis workflow for gold nanoparticles.
Conclusion
The choice between DTAC and CTAB for gold nanoparticle synthesis is a critical decision that directly impacts the physicochemical properties and biological compatibility of the resulting nanomaterials. CTAB is the surfactant of choice for producing anisotropic nanostructures like nanorods, offering excellent shape control and stability.[3] However, its inherent cytotoxicity is a major concern for biomedical applications, often necessitating post-synthesis surface modifications.[7]
DTAC, with its shorter alkyl chain, generally produces smaller, spherical nanoparticles and is considered a less toxic alternative.[6] This makes it a more suitable candidate for applications where biocompatibility is paramount and spherical morphology is acceptable.
Ultimately, the optimal surfactant depends on the specific research or development goal. For applications demanding precise shape control beyond spheres, CTAB remains the dominant choice, with the caveat of addressing its toxicity. For applications prioritizing lower toxicity and where spherical nanoparticles are effective, DTAC presents a compelling alternative. Researchers must carefully weigh the desired nanoparticle characteristics against the potential biological implications when selecting between these two versatile capping agents.
References
- 1. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A simple approach for CTAB-free and biofunctionalized gold nanorods to construct photothermal active nanomedicine for potential in vivo applications in cancer cells and scar treatment [frontiersin.org]
- 9. One-step synthesis of cetyltrimethylammonium bromide stabilized spherical gold nanoparticles | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Protein Solubilization for SDS-PAGE: DTAC vs. Triton X-100
For researchers, scientists, and drug development professionals, the effective solubilization of proteins is a critical first step for successful analysis by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The choice of detergent can significantly impact protein yield, structural integrity, and the quality of downstream analysis. This guide provides a detailed comparison of two commonly employed detergents: the cationic detergent Dodecyltrimethylammonium Chloride (DTAC) and the non-ionic detergent Triton X-100.
Introduction to Protein Solubilization and Detergent Choice
SDS-PAGE requires proteins to be denatured and uniformly coated with a negative charge to ensure separation based on molecular weight. The initial solubilization step, which extracts proteins from their native cellular environment, is therefore crucial. The ideal detergent should efficiently break protein-lipid and protein-protein interactions without interfering with the subsequent electrophoretic separation and visualization steps.
Dodecyltrimethylammonium Chloride (DTAC) is a cationic (positively charged) detergent. Cationic detergents are known for their ability to solubilize a wide range of proteins, including those that are basic or part of complex membrane structures.
Triton X-100 is a mild, non-ionic (uncharged) detergent. It is widely used for its ability to disrupt lipid bilayers and solubilize membrane proteins while often preserving their native structure and function.
This guide will delve into the properties, experimental protocols, and comparative performance of these two detergents in the context of SDS-PAGE analysis.
Comparative Analysis of Detergent Properties
The choice between DTAC and Triton X-100 is often dictated by the specific characteristics of the target protein and the requirements of the downstream application. The following table summarizes their key properties.
| Feature | Dodecyltrimethylammonium Chloride (DTAC) | Triton X-100 |
| Detergent Type | Cationic | Non-ionic |
| Charge | Positive | Neutral |
| Denaturing Potential | Can be denaturing, disrupts protein-protein interactions | Generally non-denaturing, primarily disrupts lipid-lipid and lipid-protein interactions |
| Solubilization Strength | Generally strong, effective for a wide range of proteins including basic and membrane proteins | Mild to moderate, particularly effective for membrane proteins while preserving structure |
| Compatibility with SDS-PAGE | Can interfere with migration and staining; requires specific protocols | Can cause band distortion if the SDS to Triton X-100 ratio is not optimal |
| Downstream Applications | May require removal for certain applications; can interfere with some protein assays | Can interfere with mass spectrometry; may need to be removed for certain applications |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for protein solubilization using a cationic detergent like DTAC (based on protocols for the similar detergent, CTAB) and Triton X-100 for subsequent SDS-PAGE analysis.
Protocol 1: Protein Solubilization with a Cationic Detergent (e.g., DTAC/CTAB)
This protocol is adapted for proteins that are difficult to solubilize with standard methods, such as basic proteins or certain membrane proteins.
Materials:
-
Cell or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) DTAC or CTAB, 1 mM EDTA, Protease Inhibitor Cocktail
-
Sample Buffer (2X): 125 mM Tris-HCl (pH 6.8), 4% (w/v) SDS, 20% (v/v) glycerol, 10% (v/v) 2-mercaptoethanol, 0.004% (w/v) bromophenol blue
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Sonicate the lysate on ice to shear DNA and aid in solubilization.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Sample Preparation for SDS-PAGE:
-
Determine the protein concentration of the supernatant using a compatible protein assay.
-
Mix the desired amount of protein with an equal volume of 2X Sample Buffer.
-
Heat the sample at 95°C for 5 minutes.
-
Briefly centrifuge the sample before loading onto the SDS-PAGE gel.
-
Protocol 2: Protein Solubilization with Triton X-100
This protocol is suitable for the extraction of membrane proteins or when maintaining a degree of protein structure is desired.[1]
Materials:
-
Cell or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA, Protease Inhibitor Cocktail
-
Sample Buffer (2X): 125 mM Tris-HCl (pH 6.8), 4% (w/v) SDS, 20% (v/v) glycerol, 10% (v/v) 2-mercaptoethanol, 0.004% (w/v) bromophenol blue
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Sample Preparation for SDS-PAGE:
-
Measure the protein concentration of the solubilized fraction.
-
Combine the protein sample with an equal volume of 2X Sample Buffer. It is crucial to maintain a high ratio of SDS to Triton X-100 (at least 10:1) to ensure proper protein denaturation and migration.[2]
-
Heat the mixture at 70-95°C for 5-10 minutes.
-
Centrifuge briefly before loading onto the gel.
-
Performance in SDS-PAGE Analysis: A Comparative Overview
The choice of solubilization detergent has direct consequences for the quality of the SDS-PAGE results.
Sample Migration
-
DTAC: As a cationic detergent, DTAC imparts a positive charge to proteins, which counteracts the negative charge conferred by SDS. This can lead to anomalous migration, band smearing, or even failure of the protein to enter the gel. It is often necessary to either remove the DTAC before adding SDS sample buffer or use specialized electrophoresis systems designed for cationic detergents.
-
Triton X-100: Being non-ionic, Triton X-100 does not directly compete with the charge imparted by SDS. However, at high concentrations, it can interfere with SDS binding to proteins, leading to incomplete denaturation and aberrant migration.[2] Maintaining a high SDS-to-Triton X-100 ratio is critical to mitigate these effects.[2]
Visualization
-
Coomassie Staining:
-
DTAC: Cationic detergents like DTAC and CTAB are known to interfere with Coomassie Brilliant Blue staining, often causing a heavily stained background and obscuring protein bands.[3] This is due to the interaction between the cationic detergent and the anionic dye.[3] Pre-staining fixation and extensive washing steps are often required to reduce this background.
-
Triton X-100: Triton X-100 generally has minimal interference with Coomassie staining, although high residual concentrations can sometimes lead to a slightly hazy background.
-
-
Western Blotting:
-
DTAC: Residual cationic detergents can affect the transfer of proteins to the membrane and subsequent antibody binding. It is advisable to remove DTAC before Western blotting.
-
Triton X-100: Non-ionic detergents like Triton X-100 and Tween-20 are commonly used in the wash buffers for Western blotting to reduce non-specific antibody binding.[4] Therefore, residual Triton X-100 from the solubilization step is generally well-tolerated and can even be beneficial.
-
Visualizing the Workflow and Decision-Making Process
Caption: Experimental workflow for protein solubilization and analysis.
Caption: Decision tree for choosing between DTAC and Triton X-100.
Conclusion and Recommendations
The selection of a detergent for protein solubilization is a critical step that can dictate the success of SDS-PAGE analysis.
Choose DTAC (or other cationic detergents) when:
-
The protein of interest is highly basic and does not resolve well with standard methods.
-
The protein is part of a complex, difficult-to-solubilize membrane structure.
-
Complete disruption of protein-protein interactions is a priority.
Be mindful of: The potential for interference with electrophoresis and Coomassie staining, which may necessitate additional protocol steps.
Choose Triton X-100 when:
-
The goal is to solubilize membrane proteins under mild, non-denaturing conditions.
-
Preserving the native structure or activity of the protein is important for other downstream applications.
-
Compatibility with subsequent Western blotting is a key consideration.
Be mindful of: The need to maintain a high SDS-to-Triton X-100 ratio to ensure proper denaturation for SDS-PAGE.
Ultimately, the optimal choice of detergent may require empirical testing for each specific protein and experimental context. This guide provides a foundational understanding to inform this decision-making process, enabling researchers to achieve high-quality and reliable results in their protein analysis workflows.
References
- 1. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Mechanism of Coomassie Brilliant Blue G-250 binding to cetyltrimethylammonium bromide: an interference with the Bradford assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Efficacy of DTAC compared to other cationic surfactants
A Comparative Guide to the Efficacy of Dodecyltrimethylammonium Chloride (DTAC) and Other Cationic Surfactants
This guide presents a comparative analysis of the efficacy of Dodecyltrimethylammonium chloride (DTAC) against other common cationic surfactants, namely Cetyltrimethylammonium bromide (CTAB), Benzalkonium chloride (BC), and Cetylpyridinium chloride (CPC). The comparison focuses on antimicrobial activity, cytotoxicity, and their roles in drug delivery systems, supported by available experimental data and protocols.
Antimicrobial Efficacy
Cationic surfactants are potent antimicrobial agents due to their ability to disrupt the negatively charged cell membranes of bacteria and fungi.[1] This disruption leads to the loss of cellular integrity and cell death. The antimicrobial efficacy is quantitatively assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.
Data Presentation: Antimicrobial Activity (MIC Values)
The following tables summarize the MIC values for DTAC and its alternatives against common Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary between studies due to different bacterial strains and testing conditions.
Table 1: Comparative MIC Values (µg/mL)
| Surfactant | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| DTAC | 15.6 - 24.3[2] | 15 - 24[2] |
| CTAB | ~2 | ~10 |
| Benzalkonium chloride (BC) | ~2 | ~125 |
| Cetylpyridinium chloride (CPC) | 10 | 16 |
Cytotoxicity
A significant consideration for the use of cationic surfactants in biomedical and pharmaceutical applications is their cytotoxicity towards mammalian cells. Similar to their antimicrobial action, they can disrupt the membranes of mammalian cells, leading to cell death. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%.
Data Presentation: Cytotoxicity (IC50 Values)
The table below presents available IC50 values for the selected cationic surfactants against human cell lines. Direct comparative studies are limited, and values can differ based on the cell line and assay used.
Table 2: Comparative IC50 Values (µM)
| Surfactant | Cell Line | IC50 Value |
| DTAC | Not Specified | Not Specified |
| CTAB | HeLa | 15 |
| Benzalkonium chloride (BC) | A549 (lung epithelial) | ~30-50[3] |
| Cetylpyridinium chloride (CPC) | A549 (lung epithelial) | ~20-40[3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Test Protocol (Broth Microdilution Method)[4][5]
This is a standardized method to determine the MIC of an antimicrobial agent.
-
Preparation of Reagents : A stock solution of the cationic surfactant is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of the surfactant at which no visible growth (turbidity) of the microorganism is observed.
Cytotoxicity Assay Protocol (MTT Assay)[6][7]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment : The cells are then treated with various concentrations of the cationic surfactant.
-
Incubation : The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of cationic surfactants is the electrostatic interaction with the negatively charged components of cell membranes, leading to membrane disruption.[4][5] In mammalian cells, this can induce apoptosis (programmed cell death).[6][7]
Mechanism of membrane disruption by cationic surfactants.
The induction of apoptosis by cationic surfactants often involves the intrinsic pathway, which is initiated by mitochondrial stress.
Apoptosis induction by cationic surfactants.
Efficacy in Drug Delivery Systems
Cationic surfactants are utilized as excipients in various drug delivery systems, such as nanoemulsions and solid lipid nanoparticles, to enhance the solubility and bioavailability of poorly water-soluble drugs. The positive charge of these surfactants can also promote interaction with negatively charged biological membranes, potentially improving drug absorption.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of Molecular Structure of Cationic Surfactants on Biophysical Interactions of the Surfactant-modified Nanoparticles with a Model Membrane and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Impact of DTAC on Enzyme Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the influence of various chemical compounds on enzyme activity is paramount. This guide provides a comprehensive comparison of the effects of Dodecyltrimethylammonium chloride (DTAC), a cationic surfactant, on enzyme activity against other common surfactants. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to be an objective resource for evaluating the performance of DTAC in enzymatic assays.
Dodecyltrimethylammonium chloride (DTAC) is a quaternary ammonium compound widely used as a cationic surfactant in various industrial and biotechnological applications. Its interaction with proteins, particularly enzymes, can significantly alter their structure and function. The primary mechanism of interaction for ionic surfactants like DTAC involves both electrostatic and hydrophobic interactions with the enzyme. This can lead to conformational changes, which may result in either inhibition or, in some cases, enhancement of enzymatic activity.
To provide a clear comparison, this guide evaluates the effects of DTAC alongside two other widely used surfactants: the anionic surfactant Sodium Dodecyl Sulfate (SDS) and the non-ionic surfactant Triton X-100. The impact of these surfactants on the activity of three distinct enzymes—Lysozyme, α-Amylase, and Cellulase—is summarized below.
Comparative Analysis of Surfactant Effects on Enzyme Activity
The following tables summarize the observed effects of DTAC, SDS, and Triton X-100 on the activity and kinetic parameters (where available) of Lysozyme, α-Amylase, and Cellulase.
Table 1: Effect of Surfactants on Lysozyme Activity
| Surfactant | Type | Concentration | Observed Effect on Activity | Kinetic Parameters (Km, Vmax) | Reference |
| DTAC | Cationic | Not Specified | Forms complexes with lysozyme.[1] | Not Specified | [1] |
| SDS | Anionic | < Stoichiometric | Up to 2-fold increase in catalytic ability.[2] | Favorable stabilization suggested.[2] | [2] |
| SDS | Anionic | Not Specified | Can cause partial unfolding.[2] | Not Specified | [2] |
| Triton X-100 | Non-ionic | Not Specified | Generally considered more benign than ionic surfactants. | Not Specified | General literature |
Table 2: Effect of Surfactants on α-Amylase Activity
| Surfactant | Type | Concentration | Observed Effect on Activity | Kinetic Parameters (Km, Vmax) | Reference |
| DTAC | Cationic | Not Specified | Potential for inhibition through protein interaction. | Not Specified | General literature |
| SDS | Anionic | Not Specified | Known to denature and inhibit many enzymes.[3] | Mixed-type inhibitor for some enzymes.[4] | [3][4] |
| Triton X-100 | Non-ionic | ≤ 0.005% | Can prevent surface adsorption, potentially increasing apparent activity.[5] | May increase flexibility of protein structure.[5] | [5] |
Table 3: Effect of Surfactants on Cellulase Activity
| Surfactant | Type | Concentration | Observed Effect on Activity | Kinetic Parameters (Km, Vmax) | Reference |
| DTAC | Cationic | Not Specified | Potential for inhibition. | Not Specified | General literature |
| SDS | Anionic | Not Specified | Can cause denaturation and loss of activity. | Not Specified | General literature |
| Triton X-100 | Non-ionic | Not Specified | Can enhance the stability and activity of cellulase in some contexts.[6] | Not Specified | [6] |
Experimental Protocols
Determining the Effect of DTAC on Enzyme Kinetics
This protocol outlines a general method for determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme in the presence of DTAC or other surfactants.
Materials:
-
Enzyme of interest (e.g., Lysozyme, α-Amylase, Cellulase)
-
Substrate specific to the enzyme (e.g., Micrococcus lysodeikticus cells for Lysozyme, starch for α-Amylase, carboxymethyl cellulose for Cellulase)
-
Buffer solution appropriate for the enzyme's optimal activity
-
Dodecyltrimethylammonium chloride (DTAC) stock solution
-
Alternative surfactants (e.g., SDS, Triton X-100) stock solutions
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
-
Water bath or incubator to maintain constant temperature
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the appropriate buffer. The buffer should be chosen to maintain a constant pH at which the enzyme is known to be active.
-
Surfactant Dilutions: Prepare a series of dilutions of DTAC (and other surfactants for comparison) in the assay buffer. The concentration range should span below and above the critical micelle concentration (CMC) of the surfactant, if known.
-
Assay Setup:
-
For each surfactant concentration (including a zero-surfactant control), set up a series of reaction tubes.
-
Each series will contain a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Add the buffer, surfactant solution, and enzyme to each tube and pre-incubate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow for interaction.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each tube.
-
Measurement of Reaction Rate: Immediately after adding the substrate, measure the rate of the reaction. This is typically done by monitoring the change in absorbance of a product or the disappearance of the substrate over time using a spectrophotometer. The initial velocity (V₀) should be determined from the linear portion of the progress curve.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration [S] for each surfactant concentration.
-
Use a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax values for the enzyme at each surfactant concentration.
-
Compare the kinetic parameters obtained in the presence of different concentrations of DTAC and the alternative surfactants to the control (no surfactant) to evaluate the nature and extent of the effect on enzyme activity.
-
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanisms of interaction between different types of surfactants and enzymes, as well as a general workflow for evaluating these effects.
References
- 1. Lysozyme in catanionic surfactant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-engineering lysozyme solubility and activity through surfactant complexation - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reversible denaturation of enzymes by sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Sodium Dodecyl Sulfate on the Enzyme Catalysis and Conformation of a Recombinant γ-Glutamyltranspeptidase from Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced stability and activity of cellulase in an ionic liquid and the effect of pretreatment on cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing DTAC Micelles: A Comparative Guide Using Dynamic Light Scattering
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of surfactant micelles is paramount for applications ranging from drug delivery to nanomaterial synthesis. This guide provides a comparative analysis of dodecyltrimethylammonium chloride (DTAC) micelle characterization, with a focus on Dynamic Light Scattering (DLS) and its comparison with alternative analytical techniques.
Dynamic Light Scattering (DLS) stands out as a rapid, non-invasive, and widely accessible technique for determining the size distribution and surface charge of micelles in solution.[1] This method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[1] Larger particles move more slowly, leading to slower fluctuations, while smaller particles move faster, causing rapid fluctuations. Analysis of these fluctuations allows for the determination of the hydrodynamic diameter (Dh), polydispersity index (PDI), and zeta potential of the micelles.[1]
Performance of DLS in DTAC Micelle Characterization
DLS is a powerful tool for elucidating key parameters of DTAC micelles. The hydrodynamic diameter provides insight into the size of the micellar aggregates, while the PDI offers a measure of the heterogeneity of the micelle population. A lower PDI value indicates a more monodisperse system. The zeta potential is a crucial indicator of the colloidal stability of the micelles, with higher magnitude values suggesting greater stability due to electrostatic repulsion between particles.
While specific quantitative DLS data for DTAC micelles can vary depending on experimental conditions such as concentration, temperature, and solvent, typical measurements reveal valuable information about their behavior in solution. For instance, DLS measurements have shown that as the concentration of DTAC increases, the size of the aggregates also increases.[2]
Comparison with Alternative Characterization Techniques
While DLS is a valuable first-line characterization tool, a multi-faceted approach employing alternative techniques can provide a more comprehensive understanding of DTAC micelle properties.
| Parameter | Dynamic Light Scattering (DLS) | Small-Angle X-ray Scattering (SAXS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fluorescence Spectroscopy |
| Primary Measurement | Hydrodynamic Diameter (Dh), Polydispersity Index (PDI), Zeta Potential | Size, Shape, and Internal Structure | Aggregation Number, Micellar Dynamics, Solubilization Sites | Critical Micelle Concentration (CMC) |
| Sample Preparation | Simple, requires filtration | May require specialized sample cells | Requires deuterated solvents | Requires addition of a fluorescent probe |
| Information Provided | Overall size distribution and surface charge in solution | Detailed information on micelle morphology (e.g., spherical, cylindrical) and internal core-shell structure[3][4] | Quantitative information on the number of surfactant molecules per micelle and the location of solubilized molecules within the micelle[5][6] | Precise determination of the concentration at which micelles begin to form[7][8][9] |
| Advantages | Rapid, non-invasive, widely available | Provides high-resolution structural information | Provides detailed molecular-level insights | Highly sensitive for CMC determination[7] |
| Limitations | Lower resolution for complex or multimodal size distributions | Less accessible, may require synchrotron facilities | Can be complex to interpret, lower sensitivity for size | Indirect method, probe may perturb the system |
Experimental Protocols
Dynamic Light Scattering (DLS) Measurement of DTAC Micelles
A detailed protocol for the characterization of cationic surfactant micelles like DTAC using DLS is crucial for obtaining reliable and reproducible data.
1. Sample Preparation:
-
Prepare a stock solution of DTAC in a suitable solvent (e.g., deionized water) at a concentration well above its critical micelle concentration (CMC). The CMC for DTAC is reported to be in the range of 18–25 mM.[2]
-
Prepare a series of dilutions from the stock solution to the desired concentrations for analysis.
-
Filter all solutions using a 0.22 µm syringe filter to remove dust and other particulates that can interfere with the measurement.
2. Instrumentation and Measurement:
-
Use a DLS instrument equipped with a laser and a detector positioned at a specific angle (e.g., 90° or 173° for backscatter detection).
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C) within the instrument.
-
For size measurements (hydrodynamic diameter and PDI), the instrument software will analyze the intensity fluctuations of the scattered light and apply the Stokes-Einstein equation to calculate the diffusion coefficient and subsequently the hydrodynamic diameter.[1]
-
For zeta potential measurements, an electric field is applied across the sample, and the velocity of the charged micelles is measured. The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.
3. Data Analysis:
-
The results will typically be presented as a size distribution plot (intensity, volume, or number vs. size) and a Z-average diameter, which is the intensity-weighted mean hydrodynamic size.
-
The polydispersity index (PDI) will be provided as a measure of the width of the size distribution.
-
The zeta potential will be reported in millivolts (mV).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in DTAC micelle characterization, the following diagrams are provided.
References
- 1. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 2. Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size and shape of detergent micelles determined by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-angle X-ray scattering in sodium dodecyl sulfate solutions and micelle clustering | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to DTAC and DDAB for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, cationic lipids stand out for their potential to efficiently transport genetic material into cells. Among these, dialkyldimethylammonium and dodecyltrimethylammonium-based compounds are frequently utilized. This guide provides a detailed comparative analysis of two such cationic surfactants: Didodecyldimethylammonium bromide (DDAB), a double-chain lipid, and Dodecyltrimethylammonium chloride (DTAC), a single-chain surfactant. This comparison focuses on their performance in gene delivery, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate reagent for their specific needs.
Performance Comparison: DTAC vs. DDAB
A direct head-to-head comparison of Dodecyltrimethylammonium chloride (DTAC) and Didodecyldimethylammonium bromide (DDAB) in gene delivery is not extensively documented in publicly available literature. However, by examining their structural differences and analyzing data from studies on these and structurally similar cationic lipids, we can construct a comparative overview.
Key Structural Differences:
-
DDAB (Didodecyldimethylammonium bromide): A double-chain cationic lipid with two C12 alkyl chains. This structure promotes the formation of stable bilayer vesicles (liposomes).
-
DTAC (Dodecyltrimethylammonium chloride): A single-chain cationic surfactant with one C12 alkyl chain. It tends to form micelles rather than stable bilayers on its own.
This fundamental structural difference significantly influences their behavior as gene delivery agents, affecting lipoplex formation, stability, transfection efficiency, and cytotoxicity.
Quantitative Data Summary
The following table summarizes key performance indicators for DDAB and a structurally similar compound to DTAC, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), which also possesses a trimethylammonium head group but with longer, unsaturated acyl chains. This data is compiled from various studies and provides a basis for comparison.
| Parameter | DDAB-based Formulations | DTAC/DOTAP-based Formulations | Key Observations & Citations |
| Transfection Efficiency | Can achieve high transfection efficiency, often enhanced by co-lipids like DOPE. Efficiency is cell-line dependent.[1] | DOTAP, a lipid structurally similar to DTAC, shows transfection efficiencies ranging from <5% to ~60% depending on the cell line and formulation.[2][3] Single-chain surfactants like DTAC generally exhibit lower transfection efficiency compared to their double-chain counterparts.[4] | DDAB's double-chain structure allows for the formation of more stable lipoplexes, which is often correlated with higher transfection efficiency. The efficiency of both is highly dependent on the formulation, including the helper lipid and the charge ratio. |
| Cytotoxicity | Exhibits dose-dependent cytotoxicity. Formulations with helper lipids like DOPE can mitigate some of the toxicity.[5] | Single-chain surfactants are generally considered more cytotoxic than their double-chain counterparts due to their detergent-like properties which can disrupt cell membranes.[4] DOTAP has been shown to be less toxic than DDAB:DOPE formulations at certain concentrations.[5] | The higher cytotoxicity of single-chain surfactants is a significant consideration. The choice between the two may involve a trade-off between transfection efficiency and cell viability. |
| Particle Size of Lipoplexes | Typically forms nanoparticles in the range of 100-300 nm.[6] | Lipoplex size is dependent on the formulation and preparation method. | Particle size is a critical factor for cellular uptake and in vivo distribution. |
| Zeta Potential of Lipoplexes | Positive zeta potential, which facilitates interaction with negatively charged cell membranes. | Positive zeta potential. | The net positive charge is crucial for binding to DNA and interacting with the cell surface. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments in evaluating cationic lipid-based gene delivery systems.
Preparation of Cationic Liposome/DNA Complexes (Lipoplexes)
Method: Thin-Film Hydration Followed by Sonication/Extrusion
This is a common method for preparing unilamellar liposomes.[7][8][9][10][11]
Materials:
-
Cationic lipid (DDAB or DTAC/DOTAP)
-
Helper lipid (e.g., Dioleoylphosphatidylethanolamine - DOPE or Cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., sterile nuclease-free water, HEPES-buffered saline)
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., luciferase or GFP)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Liposome extruder (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the cationic lipid and helper lipid (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Sonication/Extrusion):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Lipoplex Formation:
-
Dilute the plasmid DNA in a suitable buffer (e.g., serum-free medium).
-
In a separate tube, dilute the cationic liposome suspension.
-
Add the liposome suspension to the DNA solution and mix gently. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The resulting lipoplexes are ready for transfection.
-
In Vitro Transfection Efficiency Assay
Method: Luciferase Reporter Assay
This assay quantifies the expression of a transfected luciferase gene.[12][13][14][15]
Materials:
-
Cells cultured in appropriate multi-well plates (e.g., 24-well plates)
-
Prepared lipoplexes containing a luciferase reporter plasmid
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Passive Lysis Buffer)
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add serum-free medium to each well.
-
Add the prepared lipoplex solution dropwise to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the transfection medium with complete growth medium.
-
-
Cell Lysis:
-
24-48 hours post-transfection, wash the cells with PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.
-
Add the luciferase assay substrate to the lysate.
-
Immediately measure the luminescence using a luminometer.
-
Transfection efficiency can be expressed as Relative Light Units (RLU) per milligram of protein in the cell lysate.
-
Cytotoxicity Assessment
Method: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][16][17][18]
Materials:
-
Cells cultured in a 96-well plate
-
Cationic lipid formulations (without DNA) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Remove the growth medium and replace it with fresh medium containing serial dilutions of the cationic lipid formulations. Include untreated cells as a control.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizing the Mechanisms and Workflow
To better understand the processes involved in cationic lipid-mediated gene delivery and the comparative logic, the following diagrams are provided.
Signaling Pathway: Cationic Lipid-Mediated Gene Delivery
This diagram illustrates the general mechanism by which cationic lipoplexes enter the cell and release their genetic cargo.
Caption: Cellular uptake and intracellular trafficking of cationic lipoplexes for gene delivery.
Experimental Workflow: Gene Delivery and Evaluation
This diagram outlines the typical experimental process for evaluating a cationic lipid-based gene delivery system.
Caption: Standard workflow for comparing gene delivery reagents.
Logical Comparison: DTAC vs. DDAB
This diagram provides a logical framework for comparing DTAC and DDAB based on key performance attributes.
Caption: Comparative attributes of DTAC and DDAB for gene delivery applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In vitro gene delivery using polyamidoamine dendrimers with a trimesyl core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. assaygenie.com [assaygenie.com]
- 13. med.emory.edu [med.emory.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 16. calculatorsconversion.com [calculatorsconversion.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Assessing the Long-Term Stability of DTAC-Coated Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of nanoparticles is a critical factor in the development of effective and reliable drug delivery systems. This guide provides a comparative analysis of the stability of nanoparticles coated with dodecyltrimethylammonium chloride (DTAC), a common cationic surfactant, against other widely used coatings. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions regarding nanoparticle formulation and characterization.
Comparative Stability of Nanoparticle Coatings
The stability of a nanoparticle formulation is primarily assessed by monitoring changes in its physicochemical properties over time, such as particle size, polydispersity index (PDI), and zeta potential. Aggregation, indicated by an increase in particle size and PDI, and a decrease in the magnitude of the zeta potential, is a common sign of instability.
While specific long-term quantitative data for DTAC-coated nanoparticles is not extensively available in publicly accessible literature, we can infer their stability profile based on the behavior of cationic nanoparticles and compare it with well-documented alternatives like polyethylene glycol (PEG)-coated nanoparticles. Cationic nanoparticles, such as those coated with DTAC, generally exhibit good initial stability in aqueous solutions due to electrostatic repulsion between the positively charged particles. However, their stability can be compromised in high ionic strength environments, such as physiological buffers or cell culture media, where charge screening can lead to aggregation.[1][2]
In contrast, PEG-coated nanoparticles often demonstrate enhanced long-term stability in biological media. The hydrophilic and neutral PEG chains create a steric barrier that prevents protein adsorption and reduces aggregation, leading to prolonged circulation times in vivo.[1][3]
Below is a comparative summary of expected stability characteristics:
| Coating Agent | Primary Stabilization Mechanism | Expected Long-Term Stability in Water | Expected Long-Term Stability in Biological Media | Key Considerations |
| DTAC | Electrostatic Repulsion | Good | Moderate to Low | Susceptible to aggregation in high salt buffers. Potential for cytotoxicity. |
| PEG | Steric Hindrance | Excellent | Excellent | Can reduce cellular uptake. Potential for immunogenicity with repeated administration.[4] |
| Zwitterionic Polymers | Electrostatic and Steric Repulsion | Excellent | Excellent | Often exhibit ultra-low fouling properties, minimizing protein adsorption. |
| Polysaccharides (e.g., Dextran) | Steric Hindrance | Good | Moderate | Biodegradable and biocompatible, but may offer less robust stabilization than PEG in some conditions. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of DTAC-coated nanoparticles, a systematic approach involving the monitoring of key parameters over time is essential.
Long-Term Stability Study Protocol
This protocol outlines a method for evaluating the stability of nanoparticle formulations over an extended period.
1. Sample Preparation:
-
Prepare a stock suspension of DTAC-coated nanoparticles in ultrapure water.
-
Aliquot the stock suspension into separate sterile, sealed containers for each time point and condition to avoid repeated sampling from the same container.
-
Prepare parallel samples suspended in relevant biological media, such as phosphate-buffered saline (PBS) and a common cell culture medium (e.g., DMEM with 10% FBS).
2. Storage Conditions:
-
Store the aliquots at different temperatures to assess thermal stability (e.g., 4°C, 25°C, and 37°C).
-
Protect samples from light to prevent photo-degradation.
3. Time Points:
-
Define a series of time points for analysis. For example: Day 0, Day 1, Day 3, Day 7, Day 14, Day 30, and Day 60.
4. Characterization Methods:
a. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement:
- At each time point, allow the sample to equilibrate to room temperature.
- Gently resuspend the nanoparticles by inverting the container several times (avoid vortexing, which can induce aggregation).
- Dilute a small aliquot of the nanoparticle suspension in the original suspension medium to an appropriate concentration for DLS measurement.[5]
- Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
- Perform at least three replicate measurements for each sample.
b. Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement:
- At each time point, use a separate aliquot for zeta potential measurement.
- Dilute the sample in 10 mM NaCl solution to ensure appropriate conductivity for the measurement.[6]
- Measure the zeta potential using an ELS instrument.
- Perform at least three replicate measurements for each sample.
5. Data Analysis:
-
Tabulate the mean and standard deviation of the particle size, PDI, and zeta potential for each time point and condition.
-
Plot the changes in these parameters over time to visualize the stability profile.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the long-term stability assessment of nanoparticles.
Logical Relationship of Stability Parameters
The interplay between zeta potential and particle aggregation is a key aspect of nanoparticle stability, particularly for electrostatically stabilized systems like DTAC-coated nanoparticles.
Conclusion
The stability of DTAC-coated nanoparticles is a multifaceted issue that requires careful and systematic evaluation. While offering advantages in certain applications, their stability in biological environments can be a concern. This guide provides a framework for researchers to conduct their own stability assessments and compare the performance of DTAC with other coating alternatives. The provided experimental protocols and visualizations serve as a starting point for developing robust and reliable nanoparticle-based drug delivery systems. For critical applications, especially those involving in vivo administration, coatings that provide steric stabilization, such as PEG or zwitterionic polymers, may offer superior long-term stability.
References
- 1. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Digital Health Technologies Assessed Under DTAC and Gold-Standard Clinical Methods
Introduction:
The integration of digital health technologies (DHTs) in clinical research and drug development is rapidly advancing, offering novel ways to gather real-world data and enhance patient monitoring. The Digital Technology Assessment Criteria (DTAC), established by the UK's National Health Service (NHS), provides a crucial framework for evaluating the suitability of these technologies for use in healthcare.[1][2][3][4][5] This guide offers a comparative analysis of a hypothetical DTAC-assessed wearable biosensor for continuous glucose monitoring against the gold-standard venous blood glucose measurement, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance and methodologies.
Comparative Performance Data
The following table summarizes the key performance metrics of the DTAC-assessed "VitalSense G-100" wearable biosensor in comparison to the traditional venous blood glucose measurement method. Data is aggregated from a simulated 30-day continuous monitoring study in a cohort of 100 participants with type 2 diabetes.
| Performance Metric | VitalSense G-100 (Wearable Biosensor) | Venous Blood Glucose (Gold Standard) |
| Mean Absolute Relative Difference (MARD) | 8.5% | Not Applicable (Reference) |
| Accuracy (Clarke Error Grid Analysis) | 99.2% in Zones A and B | Not Applicable (Reference) |
| Data Capture Frequency | Every 5 minutes | Intermittent (As per study protocol) |
| Patient Adherence | 92% | 100% (in-clinic) |
| Adverse Events (Skin Irritation) | 3% (Mild, transient) | Not Applicable |
Experimental Protocols
A detailed understanding of the methodologies employed is essential for the critical evaluation of experimental results.
VitalSense G-100 (Wearable Biosensor) Protocol
The VitalSense G-100 is a minimally invasive, subcutaneous sensor that continuously measures interstitial fluid glucose levels.
Procedure:
-
Sensor Insertion: A trained technician inserts the sensor into the subcutaneous tissue of the participant's upper arm.
-
Transmitter Attachment: A reusable transmitter is attached to the sensor, which wirelessly transmits data to a dedicated mobile application.
-
Calibration: The device is calibrated on day one using a standard finger-prick blood glucose measurement.
-
Continuous Monitoring: The sensor records glucose readings every 5 minutes for the 30-day study duration.
-
Data Extraction: Data is securely downloaded from the mobile application for analysis.
Venous Blood Glucose Measurement Protocol
This protocol represents the established gold-standard for glycemic assessment in clinical trials.
Procedure:
-
Sample Collection: A trained phlebotomist collects a venous blood sample from the participant's arm.
-
Sample Processing: The blood sample is centrifuged to separate the plasma.
-
Glucose Analysis: The plasma glucose concentration is measured using a hexokinase-based laboratory analyzer.
-
Data Recording: The glucose value is recorded in the participant's electronic case report form.
Visualizing Methodological and Logical Frameworks
To further elucidate the processes and relationships discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow Comparison
The diagram above illustrates the parallel workflows for data acquisition using the VitalSense G-100 and the traditional venous blood glucose method, culminating in a cross-validation analysis.
DTAC Assessment Pathway
This diagram outlines the logical flow of a digital health technology undergoing assessment against the five core pillars of the DTAC framework.[1][4]
References
- 1. orchahealth.com [orchahealth.com]
- 2. abedgraham.com [abedgraham.com]
- 3. How to use the DTAC - Digital Technology Assessment Criteria (DTAC) - NHS Transformation Directorate [transform.england.nhs.uk]
- 4. Using the Digital Technology Assessment Criteria (DTAC) - AI and Digital Regulations Service for health and social care [digitalregulations.innovation.nhs.uk]
- 5. Digital Technology Assessment Criteria (DTAC) - Key tools and information - NHS Transformation Directorate [transform.england.nhs.uk]
Benchmarking DTAC: A Comparative Analysis Against Novel Surfactants in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in formulating effective and safe therapeutic delivery systems. Dodecyltrimethylammonium chloride (DTAC), a cationic surfactant, has been a staple in various applications due to its well-characterized properties.[1] However, the advent of novel surfactants, such as biocompatible biosurfactants and highly efficient gemini surfactants, necessitates a thorough performance comparison to guide formulation decisions. This guide provides an objective analysis of DTAC against these emerging alternatives, supported by experimental data and detailed methodologies.
Performance Benchmarks: A Quantitative Comparison
The efficacy and suitability of a surfactant for drug delivery applications are often determined by key performance indicators: its ability to form micelles at low concentrations (Critical Micelle Concentration, CMC), its efficiency in reducing surface tension, and its impact on cell viability (cytotoxicity). The following tables summarize the performance of DTAC in comparison to selected novel surfactants. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
| Surfactant Type | Specific Surfactant | Critical Micelle Concentration (CMC) | Source |
| Cationic (Conventional) | Dodecyltrimethylammonium bromide (DTAB)* | ~16 mM | [2] |
| Biosurfactant (Rhamnolipid) | Rhamnolipid mixture (from P. aeruginosa BN10) | 40 mg/L (~0.06 mM) | [3] |
| Biosurfactant (Rhamnolipid) | Rhamnolipid extract (from P. aeruginosa PA1) | 25.7 mg/L (~0.04 mM) | [4] |
| Biosurfactant (Sophorolipid) | Sophorolipid (from C. bombicola) | 1000 mg/L | [5] |
| Cationic (Gemini) | Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide) (12-6-12) | Not specified in source | [6][7] |
| Cationic (Gemini) | Dodecyl-N-dodecyl-N,N,N',N'-tetramethyl-N,N'-ethanediammonium dibromide (12-2-12) | Not specified in source |
*Dodecyltrimethylammonium bromide (DTAB) is a close structural analog of DTAC with very similar physicochemical properties. **Molecular weight of rhamnolipid varies depending on the congener.
| Surfactant Type | Specific Surfactant | Surface Tension Reduction | Source |
| Cationic (Conventional) | Dodecyltrimethylammonium bromide (DTAB) | Not specified in source | |
| Biosurfactant (Rhamnolipid) | Rhamnolipid mixture (from P. aeruginosa BN10) | Reduces water surface tension from 72 to 29 mN/m | [3] |
| Biosurfactant (Rhamnolipid) | Rhamnolipid extract (from P. aeruginosa PA1) | Reduces water surface tension to ~27 mN/m | [4] |
| Biosurfactant (Sophorolipid) | Sophorolipid (from M. churdharensis) | Reduces surface tension from 72.8 to 35 mN/m | [8] |
| Cationic (Gemini) | Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide) (12-6-12) | Excellent surface properties | [6] |
| Surfactant Type | Specific Surfactant | Cell Line | IC50 Value | Source |
| Cationic (Conventional) | Dodecyltrimethylammonium chloride (DTAC) | Not specified in source | Not specified in source | |
| Biosurfactant (Rhamnolipid) | Rhamnolipid (DNM50RL) | MDA-MB-231 (Breast Cancer) | 0.05 µg/mL (at 72h) | [9][10] |
| Biosurfactant (Sophorolipid) | Acid-form Sophorolipids | Not specified | logIC50 = 4.76 mg/L | [11] |
| Biosurfactant (Sophorolipid) | Diacetylated lactonic sophorolipids (C18:0 and C18:1) | MDA-MB-231 (Breast Cancer) | High cytotoxic effect | [12] |
| Cationic (Gemini) | Imidazolium Gemini Surfactants | Blood erythrocytes, Chang liver cells | Low harm to healthy human cells | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC) by Conductivity Method
Principle: The conductivity of an ionic surfactant solution changes with the concentration of the surfactant. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, as micelles form, the rate of increase in conductivity changes, resulting in a break in the conductivity versus concentration plot. The concentration at this break point is the CMC.[14][15]
Apparatus:
-
Conductivity meter
-
Conductivity cell
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Place a known volume of deionized water in a beaker equipped with a magnetic stir bar and place it in the thermostatically controlled water bath to maintain a constant temperature.
-
Immerse the conductivity cell into the water and allow the system to equilibrate.
-
Record the initial conductivity of the water.
-
Make successive additions of the surfactant stock solution to the beaker using a micropipette.
-
After each addition, allow the solution to stir until the conductivity reading stabilizes, then record the value.
-
Continue adding the surfactant solution until the concentration is well above the expected CMC.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Measurement of Surface Tension by the Du Noüy Ring Method
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is proportional to the surface tension of the liquid.[12][16][17]
Apparatus:
-
Tensiometer with a Du Noüy ring attachment
-
Sample vessel
-
Micropipettes
Procedure:
-
Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the surfactant solution of a known concentration into the sample vessel.
-
Position the sample vessel on the tensiometer platform.
-
Lower the ring until it is fully submerged in the liquid.
-
Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull a meniscus of liquid with it.
-
The force on the ring increases until it reaches a maximum just before the lamella of liquid breaks. The tensiometer records this maximum force.
-
The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and a correction factor.
-
Repeat the measurement for a series of surfactant concentrations to determine the concentration at which the surface tension reaches a plateau, which corresponds to the CMC.
Cytotoxicity Assessment by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.[1][5][9]
Apparatus:
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader (spectrophotometer)
-
Inverted microscope
Reagents:
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
The surfactant to be tested
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO2 incubator.
-
Prepare serial dilutions of the surfactant in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the surfactant. Include control wells with medium only (no cells) and cells with medium but no surfactant.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the surfactant concentration to determine the IC50 value (the concentration of surfactant that inhibits 50% of cell growth).
Visualizing Surfactant Mechanisms
To better understand the processes involved in surfactant-based drug delivery and its evaluation, the following diagrams illustrate a key workflow and a conceptual pathway.
Caption: Workflow for assessing surfactant cytotoxicity using the MTT assay.
Caption: Conceptual pathway of surfactant-mediated drug delivery into a cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical characterization and physical and biological activities of rhamnolipids produced by Pseudomonas aeruginosa BN10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Properties of Rhamnolipid Biosurfactant from Pseudomonas aeruginosa PA1 to Applications in Microemulsions [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization and Cytotoxicity of Pseudomonas Mediated Rhamnolipids Against Breast Cancer MDA-MB-231 Cell Line [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Acid-form Sophorolipids Exhibit Minimal Cytotoxicity, Similar to Solvents and Oils Used in Personal Care Products, despite Being Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Properties and Applications of Gemini Surfactant 12-6-12: An Overview[v1] | Preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. A review on the physicochemical and biological applications of biosurfactants in biotechnology and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyltrimethylammonium Chloride (DTAC) in Drug Delivery: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant that has garnered interest in the field of drug delivery due to its ability to self-assemble into nanostructures, such as micelles and liposomes, which can encapsulate and transport therapeutic molecules. This guide provides a literature-based comparison of DTAC's effectiveness in specific applications, drawing on available data for DTAC and structurally similar cationic lipids to offer a comprehensive overview for researchers.
I. Comparative Efficacy in Drug and Gene Delivery
While direct comparative studies quantifying the efficacy of DTAC against other cationic lipids are limited in the readily available literature, we can infer its potential performance by examining studies on similar molecules like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and commercial transfection reagents.
A. Gene Transfection Efficiency
Cationic lipids are widely used for transfecting genetic material into cells. Their positive charge facilitates interaction with negatively charged nucleic acids and cell membranes. The following table summarizes transfection efficiencies of various cationic lipids and reagents, providing a benchmark for the potential performance of DTAC-based systems.
Table 1: Comparison of Transfection Efficiencies of Various Cationic Lipids and Reagents
| Transfection Agent | Cell Line | Transfection Efficiency (%) | Cytotoxicity | Reference |
| Lipofectamine 2000 | HEK293T | ~60% | High | [1] |
| HUH-7 | ~30% | Moderate | [1] | |
| JAR | <5% | Moderate | [2] | |
| FuGENE HD | HEK293T | ~60% | Low | [1] |
| HUH-7 | ~6% | Low | [1] | |
| DOTAP:DOPE (1:1) | JAR | <5% | Low | [2] |
| DOTMA:DOPE (all ratios) | AV3 | >80% (mRNA) | Low | [2] |
| PEI 40k | HUH-7 | >50% | High | [1] |
Note: This table is a synthesis of data from multiple sources and serves as a general comparison. Transfection efficiency is highly dependent on cell type, plasmid size, and experimental conditions.
B. Drug Delivery and Cytotoxicity in Cancer Therapy
Cationic liposomes can be utilized to deliver chemotherapeutic agents to cancer cells. The positive charge can enhance uptake by negatively charged tumor cell membranes. However, this charge can also lead to cytotoxicity.
Table 2: Cytotoxicity of Doxorubicin Formulations in Cancer Cell Lines
| Formulation | Cell Line | IC50 (µM) | Fold-change vs. Free Doxorubicin | Reference |
| Free Doxorubicin | MES-SA/Dx5 | Not specified | - | [3] |
| Doxorubicin-loaded PLGA NP | MES-SA/Dx5 | Lower than free Doxorubicin | Improved Efficacy | [3] |
| Free Doxorubicin | MCF-7 | Not specified | - | [3] |
| Doxorubicin-loaded PLGA NP | MCF-7 | Lower than free Doxorubicin | Improved Efficacy | [3] |
Note: While this data does not directly involve DTAC, it highlights the potential for nanoparticle formulations to improve the efficacy of chemotherapeutic drugs like doxorubicin. The enhanced cellular uptake observed with these nanoparticles is a principle that could apply to DTAC-based carriers.
II. Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are synthesized protocols for the preparation of cationic liposomes and conducting cytotoxicity assays, adapted for the use of DTAC.
A. Preparation of DTAC-based Cationic Liposomes (Thin-Film Hydration Method)
This protocol describes the formation of unilamellar liposomes containing DTAC.
Materials:
-
Dodecyltrimethylammonium chloride (DTAC)
-
Co-lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DTAC and the co-lipid in chloroform in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set above the lipid transition temperature to evaporate the chloroform, forming a thin lipid film on the flask's inner surface.
-
Dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath for 1-2 hours at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles.
-
Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a uniform size.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Visualize the liposome morphology using transmission electron microscopy (TEM).
-
B. Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of DTAC-based formulations on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DTAC-based formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the DTAC-based formulation in a complete cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the formulation. Include untreated cells as a control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of the formulation to determine the IC50 value (the concentration at which 50% of the cells are viable).
-
III. Visualizations of Key Processes
The following diagrams illustrate fundamental concepts in drug delivery and experimental workflows.
Caption: Workflow for the preparation of DTAC-based liposomes.
Caption: Cellular uptake pathway of a cationic liposome.
Caption: Logical flow of an MTT cytotoxicity assay.
IV. Conclusion
Dodecyltrimethylammonium chloride holds promise as a component of drug delivery systems, particularly due to its cationic nature which can facilitate the encapsulation and cellular uptake of therapeutic agents. While direct, quantitative comparisons with other delivery agents are not extensively available in the current literature, studies on analogous cationic lipids suggest that DTAC-based formulations could offer competitive efficacy. However, as with all cationic lipids, a careful balance must be struck between transfection or delivery efficiency and cellular toxicity. The provided protocols and diagrams offer a foundational framework for researchers to design and evaluate DTAC-based drug delivery systems in their specific applications. Further research is warranted to directly compare the performance of DTAC with other established cationic lipids and to optimize its formulation for enhanced efficacy and safety in drug delivery, gene therapy, and cancer treatment.
References
Safety Operating Guide
Proper Disposal of Dodecyltrimethylammonium Chloride (DDTAC/DTAC): A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based work, the safe handling and disposal of chemical reagents is a paramount concern. Dodecyltrimethylammonium chloride (commonly abbreviated as DTAC or sometimes referred to as DDTAC), a cationic surfactant used in various laboratory applications, requires careful management due to its environmental toxicity. This guide provides essential, step-by-step procedures for the proper disposal of DTAC, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle DTAC with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood. In case of skin or eye contact, rinse the affected area immediately with copious amounts of water. If swallowed, seek immediate medical attention.
Quantitative Toxicity Data
DTAC is classified as hazardous due to its toxicity, particularly to aquatic life. The following table summarizes key toxicological data. Lower LC50/EC50 values indicate higher toxicity.
| Metric | Species | Value | Exposure Time | Reference |
| LC50 | Goldfish (Carassius auratus) | 0.35 mg/L | 24 hours | [1] |
| LC50 | Water Flea (Daphnia magna) | ~0.46 mg/L | 48 hours | |
| EC50 | Water Flea (Daphnia magna) | 0.065 mg/L | 24 hours | [1] |
| LD50 (Oral) | Rat | 200 - 1000 mg/kg | - | [1] |
Step-by-Step Disposal Protocol
The disposal of DTAC must comply with local, state, and federal regulations for hazardous waste. Under no circumstances should DTAC be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for liquid DTAC waste. The container must be compatible with quaternary ammonium compounds.
-
Do not mix DTAC waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible mixtures can create unforeseen hazards.
2. Deactivation (Optional Pre-treatment):
-
For some quaternary ammonium chloride compounds, deactivation can be achieved using bentonite clay. This process adsorbs the compound, reducing its immediate environmental impact. A suggested ratio is a minimum of 5 parts bentonite clay to 1 part of the product.[2]
-
This step should only be performed if approved by your institution's environmental health and safety (EHS) office and does not replace the requirement for hazardous waste disposal.
3. Container Management:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to catch any potential leaks.
4. Requesting Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS office to arrange for a hazardous waste pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
5. Disposal of Empty Containers:
-
Empty DTAC containers must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous waste. For highly concentrated solutions, it is best practice to collect all rinseate as hazardous waste.
Experimental Protocols for Detection
In research settings, it may be necessary to detect or quantify the presence of DTAC in samples. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective analytical method for the determination of DTAC and other quaternary ammonium compounds in various matrices, including water and biological samples.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of DTAC in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Didecyldimethylammonium Chloride (DDTAC)
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Didecyldimethylammonium Chloride (DDTAC), a quaternary ammonium compound commonly used as a disinfectant and antimicrobial agent. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent skin and eye contact, as well as respiratory exposure. This compound is corrosive and can cause severe skin burns and eye damage. The minimum required PPE includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Body Protection: A chemical-resistant apron or lab coat is necessary to protect against splashes and spills. For tasks with a higher potential for exposure, chemical-resistant coveralls are recommended.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. These values are critical for risk assessment and ensuring a safe laboratory environment.
| Data Point | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (for quaternary ammonium compounds) | [3][4] |
| Acute Oral Toxicity (LD50, Rat) | 238 - 329 mg/kg | [2][5] |
| Acute Dermal Toxicity (LD50, Rabbit) | 3342 mg/kg | [5][6] |
Note: The Occupational Exposure Limit (OEL) is a time-weighted average (TWA) concentration for a conventional 8-hour workday and a 40-hour workweek, to which it is believed that nearly all workers may be repeatedly exposed, day after day, for a working lifetime without adverse effect.[7]
Experimental Protocols
Donning and Doffing of Personal Protective Equipment
Proper donning and doffing of PPE are critical to prevent contamination. The following step-by-step procedures should be strictly followed.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[1][8]
-
Gown/Coveralls: Put on the chemical-resistant gown or coveralls, ensuring it is securely fastened.[1][8]
-
Respirator (if required): If respiratory protection is necessary, put on the respirator now. Ensure it has a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if needed.[1][8]
-
Gloves: Put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap the sleeves of the gown or coveralls.[1][8]
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff downwards, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Gown/Coveralls: Untie or unfasten the gown and peel it away from your body, rolling it downwards and turning it inside out to contain any contaminants. Dispose of it in a designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene again.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back to the front and place them in a designated area for decontamination or disposal.
-
Respirator (if removed): If a respirator was worn, remove it without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as described above.
-
Contain the Spill: For liquid spills, use an absorbent material like sand, earth, or vermiculite to contain the spill.[9] Start from the outside and work inwards to prevent spreading.
-
Absorb and Collect: Once the liquid is absorbed, use a scoop and place the material into a labeled, leak-proof container for hazardous waste.[10]
-
Decontaminate the Area: Clean the spill area with a detergent solution and water.[11] For highly toxic spills, the rinse water should also be collected as hazardous waste.[12]
-
Dispose of Waste: All contaminated materials, including absorbent materials, used PPE, and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9][13]
-
Report the Incident: Report the spill to your supervisor or the designated safety officer.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound-contaminated waste, including unused product, contaminated absorbents, and disposable PPE, in clearly labeled, sealed, and chemical-resistant containers.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company.[9][14] Approved disposal methods may include incineration or neutralization followed by burial in a licensed landfill.[14] Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of Didecyldimethylammonium Chloride from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. aaha.org [aaha.org]
- 2. northernvermont.edu [northernvermont.edu]
- 3. turi.org [turi.org]
- 4. Setting occupational exposure limits for antimicrobial agents: A case study based on a quaternary ammonium compound-based disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s1.kaercher-media.com [s1.kaercher-media.com]
- 6. neuce.com [neuce.com]
- 7. ccohs.ca [ccohs.ca]
- 8. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 9. chem-on.com.sg [chem-on.com.sg]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. echemi.com [echemi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
